3-Butenyl-CoA
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C25H40N7O17P3S |
|---|---|
分子量 |
835.6 g/mol |
IUPAC 名称 |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] but-3-enethioate |
InChI |
InChI=1S/C25H40N7O17P3S/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32/h4,12-14,18-20,24,35-36H,1,5-11H2,2-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40) |
InChI 键 |
UATIGEHITDTAGF-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Butenyl-CoA: Structure, Properties, and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butenyl-coenzyme A (also known as 3-Butenoyl-CoA or Vinylacetyl-CoA) is a short-chain unsaturated acyl-coenzyme A (acyl-CoA) thioester that plays a role in fatty acid metabolism. As an activated form of 3-butenoic acid, it serves as an intermediate in specific metabolic pathways. Understanding the chemical properties, structure, and metabolic fate of 3-Butenyl-CoA is crucial for researchers investigating lipid metabolism, enzyme kinetics, and the development of therapeutic agents targeting metabolic disorders. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, its central role in metabolic pathways, and detailed experimental protocols for its synthesis and analysis.
Chemical Structure and Properties
This compound is a complex molecule composed of a 3-butenoyl group linked via a thioester bond to coenzyme A. Coenzyme A itself consists of a β-mercaptoethylamine group, pantothenic acid (vitamin B5), and a 3'-phosphorylated adenosine (B11128) diphosphate (B83284) (ADP) moiety.
Synonyms: 3-Butenoyl-CoA, Vinylacetyl-CoA, Vinylacetyl-coenzyme A[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C25H40N7O17P3S | [2][3][4] |
| Molecular Weight | 835.61 g/mol | [2][5] |
| IUPAC Name | S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] but-3-enethioate | [3] |
| SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC=C)O | [5] |
| CAS Number | 6247-61-6 | [2][4] |
| XLogP3 | -4.9 | [3] |
| Hydrogen Bond Donor Count | 9 | [3] |
| Hydrogen Bond Acceptor Count | 19 | [3] |
Metabolic Pathways Involving this compound
The primary metabolic fate of this compound is its involvement in the beta-oxidation of unsaturated fatty acids. Unlike saturated fatty acids, the presence of a double bond in this compound necessitates an additional enzymatic step for its complete degradation.
The key pathway involves the isomerization of this compound (vinylacetyl-CoA) to trans-Δ²-enoyl-CoA (crotonyl-CoA) by the enzyme vinylacetyl-CoA Δ-isomerase (EC 5.3.3.3). This isomerization repositions the double bond from the β-γ position to the α-β position, allowing it to enter the standard beta-oxidation spiral.
Once converted to crotonyl-CoA, the molecule can be further metabolized through the conventional beta-oxidation pathway, which involves the sequential action of enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase, ultimately yielding acetyl-CoA.
Caption: Metabolic pathway of this compound via beta-oxidation.
Experimental Protocols
Chemo-enzymatic Synthesis of this compound
This protocol is adapted from general methods for the synthesis of α,β-unsaturated acyl-CoAs and can be applied for this compound. The principle involves the chemical activation of 3-butenoic acid and subsequent enzymatic ligation to Coenzyme A.
Materials:
-
3-Butenoic acid
-
Coenzyme A, free acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO₃) solution, 0.5 M
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
ATP, MgCl₂, Tris-HCl buffer (pH 8.0)
-
Ellman's reagent (DTNB)
Procedure:
-
Activation of 3-Butenoic Acid:
-
Dissolve 1,1'-Carbonyldiimidazole (4 eq.) in anhydrous THF.
-
Add 3-butenoic acid (4.8 eq.) to the CDI solution and stir at room temperature for 1 hour to form the 3-butenoyl-imidazole intermediate.
-
-
Synthesis of this compound:
-
Dissolve Coenzyme A (1 eq.) in 0.5 M NaHCO₃.
-
Add the 3-butenoyl-imidazole solution to the Coenzyme A solution and stir for 45 minutes at room temperature.
-
Monitor the reaction for the disappearance of free thiols using Ellman's reagent.
-
Alternatively, for enzymatic synthesis, incubate the activated 3-butenoic acid with Coenzyme A, ATP, MgCl₂, and a suitable acyl-CoA synthetase in Tris-HCl buffer at 37°C.
-
-
Purification:
-
The resulting this compound can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Purification and Analysis of this compound by RP-HPLC
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Solvent A: 100 mM potassium phosphate (B84403) buffer, pH 5.3
-
Solvent B: Acetonitrile (B52724)
-
Gradient elution is typically used, starting with a low percentage of acetonitrile and gradually increasing.
Procedure:
-
Sample Preparation:
-
Acidify the synthesized this compound solution with a small amount of formic or acetic acid.
-
Centrifuge to remove any precipitate.
-
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Elute with a linear gradient of Solvent B (e.g., 5% to 50% over 30 minutes).
-
Monitor the absorbance at 260 nm (for the adenine (B156593) moiety of CoA).
-
Collect fractions corresponding to the this compound peak.
-
-
Quantification:
-
Quantification can be achieved by comparing the peak area to a standard curve of a known concentration of a commercially available acyl-CoA standard.
-
Analysis of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for the analysis of acyl-CoAs.
Instrumentation:
-
LC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Similar to the HPLC method described above, using a C18 column and a gradient of acetonitrile in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).
MS/MS Parameters:
-
Operate in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+H]⁺ of this compound (m/z 836.2). A characteristic product ion resulting from the neutral loss of the phosphoadenosine diphosphate moiety (507.1 Da) can be monitored (m/z 329.1).
Procedure:
-
Sample Preparation:
-
Extract acyl-CoAs from biological samples using methods such as solid-phase extraction or solvent precipitation.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample into the LC-MS/MS system.
-
Acquire data in MRM mode, monitoring the specific transition for this compound.
-
-
Data Analysis:
-
Identify and quantify this compound based on its retention time and specific mass transition.
-
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound and its metabolic pathway.
Table 2: Quantitative Data for this compound and Related Enzymes
| Parameter | Value | Enzyme/Method | Source |
| Enzyme Commission Number | 5.3.3.3 | Vinylacetyl-CoA Δ-isomerase | [6] |
| Reaction Catalyzed | vinylacetyl-CoA <=> crotonyl-CoA | Vinylacetyl-CoA Δ-isomerase | [6] |
| LC-MS/MS Precursor Ion [M+H]⁺ | m/z 836.2 | - | Calculated |
| LC-MS/MS Product Ion | m/z 329.1 (after neutral loss of 507.1) | - | General Acyl-CoA fragmentation |
| HPLC UV Absorbance Maximum | ~260 nm | - | Adenine moiety of CoA |
Conclusion
This compound is a significant, albeit less common, intermediate in fatty acid metabolism. Its unique structure requires a specific enzymatic step for its entry into the beta-oxidation pathway. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and analysis of this molecule, enabling further research into its biological roles and the enzymes that metabolize it. A thorough understanding of such acyl-CoA derivatives is essential for advancing our knowledge of metabolic regulation and for the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
The Biological Role of 3-Butenyl-CoA in Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Butenyl-CoA is a predicted short-chain acyl-coenzyme A (acyl-CoA) intermediate in fatty acid metabolism. While it is not as extensively studied as other acyl-CoAs, its structure suggests a clear role within the mitochondrial beta-oxidation pathway. This guide provides an in-depth technical overview of the presumed biological role of this compound, drawing upon the known enzymatic processes for short-chain and unsaturated fatty acid degradation. We will detail its metabolic pathway, present quantitative data for analogous substrates, outline experimental protocols for its analysis, and discuss its potential, yet unconfirmed, roles in cellular signaling. Given the limited direct research on this compound, this guide synthesizes information from closely related molecules to provide a robust theoretical framework for researchers.
Introduction to this compound
This compound, also known as vinylacetyl-CoA, is the coenzyme A thioester of 3-butenoic acid. As a short-chain acyl-CoA, its primary biological role is presumed to be as an intermediate in the catabolism of certain fatty acids, leading to the production of acetyl-CoA.[1] Like other acyl-CoAs, it is formed in the cytosol and must be transported into the mitochondrial matrix for beta-oxidation. This transport is mediated by the carnitine shuttle system, where carnitine palmitoyltransferase 1 (CPT1) converts this compound to 3-butenylcarnitine for transport across the inner mitochondrial membrane. Once inside the matrix, carnitine palmitoyltransferase 2 (CPT2) converts it back to this compound.[1]
The metabolism of acyl-CoAs is central to cellular energy homeostasis, and dysregulation is associated with metabolic diseases such as insulin (B600854) resistance and heart failure.[1] Furthermore, short-chain acyl-CoAs have been implicated in the regulation of protein function through post-translational modifications, such as histone acylation, suggesting potential signaling roles beyond simple energy metabolism.
The Metabolic Pathway of this compound
The beta-oxidation of this compound requires a set of core enzymatic reactions similar to that for saturated fatty acids, with the addition of an isomerization step to handle the double bond at an odd-numbered carbon.
The pathway proceeds as follows:
-
Isomerization: The double bond in this compound is at the Δ³ position, which is not a substrate for the next enzyme in the standard beta-oxidation pathway. Therefore, a Δ³,Δ²-enoyl-CoA isomerase is required to move the double bond from the cis-Δ³ or trans-Δ³ position to the trans-Δ² position, forming crotonyl-CoA (trans-2-butenoyl-CoA). This isomerization is a critical step for the metabolism of all unsaturated fatty acids with a double bond at an odd-numbered carbon.
-
Hydration: The resulting crotonyl-CoA is then hydrated by enoyl-CoA hydratase (also known as crotonase). This enzyme adds a water molecule across the double bond, forming 3-hydroxybutyryl-CoA . Enoyl-CoA hydratase has a high specificity for short-chain trans-2-enoyl-CoAs like crotonyl-CoA.
-
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase catalyzes the NAD⁺-dependent oxidation of the hydroxyl group in 3-hydroxybutyryl-CoA to a ketone, producing acetoacetyl-CoA and NADH.
-
Thiolysis: Finally, β-ketoacyl-CoA thiolase (often referred to simply as thiolase) mediates the cleavage of acetoacetyl-CoA by another molecule of coenzyme A. This reaction yields two molecules of acetyl-CoA .
The resulting acetyl-CoA molecules can then enter the citric acid cycle for the complete oxidation to CO₂ and the generation of ATP.
Mandatory Visualization: Metabolic Pathway of this compound
Quantitative Data
| Enzyme | Substrate | Organism | Km (µM) | Vmax (U/mg) | Kcat (s⁻¹) | Source |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Butyryl-CoA | Pig Kidney | 2.5 | 18.5 | - | Thorpe & Massey, 1983 |
| Enoyl-CoA Hydratase (Crotonase) | Crotonyl-CoA | Bovine Liver | 20 | 7500 | 3.5 x 10⁵ | Waterson et al., 1972 |
| L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) | 3-Hydroxybutyryl-CoA | Pig Heart | 11 | - | 133 | Bradshaw & Noyes, 1975 |
| β-Ketoacyl-CoA Thiolase | Acetoacetyl-CoA | Pig Heart | 11 | 140 | 1.9 x 10³ | Middleton, 1973 |
Note: The presented data is for analogous substrates and should be interpreted as an estimation of the kinetic parameters for the this compound pathway.
Experimental Protocols
The analysis of short-chain acyl-CoAs like this compound in biological samples is typically performed using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The following is a representative protocol for the extraction and quantification of short-chain acyl-CoAs from cell culture or tissue samples.
Sample Preparation and Extraction
-
Harvesting: For cultured cells, aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS). For tissues, flash-freeze the sample in liquid nitrogen immediately after collection and grind to a fine powder under liquid nitrogen.
-
Extraction: Add 1 mL of ice-cold extraction solvent (e.g., 2:1:1 acetonitrile:methanol (B129727):water with 0.1% formic acid) to the cell pellet or tissue powder.
-
Homogenization: Thoroughly vortex the mixture and sonicate on ice for 3 x 10-second bursts.
-
Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of a compatible solvent for LC-MS analysis (e.g., 5% methanol in water with 0.1% formic acid).
LC-MS/MS Analysis
-
Chromatography:
-
Column: Use a C18 reversed-phase column suitable for polar molecules (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the acyl-CoAs, and then re-equilibrate. For example: 0-2 min, 2% B; 2-15 min, 2-80% B; 15-17 min, 80% B; 17-20 min, re-equilibrate at 2% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For each acyl-CoA, monitor the transition from the precursor ion ([M+H]⁺) to a specific product ion. A common product ion for all acyl-CoAs corresponds to the adenosine (B11128) diphosphate (B83284) moiety (m/z 428.036). A second, quantifying transition is the loss of the phosphopantetheine moiety.
-
This compound (Vinylacetyl-CoA): Precursor m/z 836.1 -> Product m/z 330.1 (Quantifier), Precursor m/z 836.1 -> Product m/z 428.0 (Qualifier).
-
-
Instrumentation: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.
-
Mandatory Visualization: Experimental Workflow
Potential Signaling Roles and Future Directions
While the primary role of this compound is likely in energy metabolism, the emerging field of protein acylation suggests that it could have signaling functions. Short-chain acyl-CoAs, such as acetyl-CoA, propionyl-CoA, and crotonyl-CoA, serve as donors for the acylation of lysine (B10760008) residues on histones and other proteins. These modifications can alter protein function and gene expression.
Given its structural similarity to crotonyl-CoA, which is associated with active gene transcription, it is plausible that 3-butenoyl-lysine modifications could exist. However, this has not yet been demonstrated experimentally.
Future research should focus on:
-
Quantification of endogenous this compound: Determining the cellular and tissue concentrations of this compound under various physiological conditions is essential to understand its potential significance.
-
Enzyme kinetics: Measuring the kinetic parameters of the beta-oxidation enzymes with this compound as a substrate will provide a direct measure of its metabolic flux.
-
Identification of 3-butenoyl-lysine modifications: Proteomic studies are needed to investigate whether this compound is used as a substrate by acyltransferases to modify proteins.
-
Elucidation of the metabolic sources of this compound: Identifying the specific fatty acids or other precursors that lead to the formation of this compound will clarify its metabolic context.
Conclusion
This compound is a predicted intermediate in fatty acid metabolism, poised to enter the beta-oxidation pathway following an initial isomerization step. While direct experimental evidence for its biological roles and concentrations is currently lacking, its metabolic fate can be confidently inferred from the well-established biochemistry of short-chain unsaturated acyl-CoAs. The analytical methods outlined in this guide provide a clear path for researchers to begin to fill the knowledge gaps surrounding this intriguing metabolite. Further investigation into its potential role as a signaling molecule through protein acylation could open new avenues in our understanding of the interplay between metabolism and cellular regulation.
References
The Discovery and History of 3-Butenyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butenyl-CoA, also known as vinylacetyl-CoA, is a short-chain acyl-coenzyme A thioester that plays a role as an intermediate in microbial metabolic pathways. While not as universally central as acetyl-CoA, its study has provided valuable insights into unusual enzymatic reactions and metabolic versatility. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and enzymatic interactions of this compound, with a focus on the experimental methodologies and quantitative data relevant to researchers in the life sciences.
Discovery and History
The discovery of this compound is intrinsically linked to the elucidation of the fermentation pathway of 4-aminobutyrate by Clostridium aminobutyricum. Early investigations into this pathway revealed the involvement of a key, oxygen-sensitive enzyme: 4-hydroxybutyryl-CoA dehydratase. It was through the characterization of this enzyme that this compound (as vinylacetyl-CoA) was identified as a key intermediate.
Initially, it was proposed that 4-hydroxybutyryl-CoA was dehydrated to vinylacetyl-CoA[1]. Subsequent research confirmed that 4-hydroxybutyryl-CoA dehydratase indeed catalyzes the reversible dehydration of 4-hydroxybutyryl-CoA to crotonyl-CoA and, significantly, also possesses isomerase activity, converting vinylacetyl-CoA to the more common metabolic intermediate, (E)-but-2-enoyl-CoA (crotonyl-CoA)[2][3][4][5]. This dual-function enzyme highlighted a novel catalytic mechanism in anaerobic metabolism. The enzyme responsible for this isomerization is classified as vinylacetyl-CoA Δ³-Δ²-isomerase (EC 5.3.3.3)[6].
Further research has implicated a structurally similar compound, 2-methyl-3-butenyl-CoA, as a putative intermediate in the metabolism of isoprene (B109036) in Rhodococcus species, suggesting that butenyl-CoA structures may be more widespread in microbial metabolism than initially thought[2].
Metabolic Pathways Involving this compound
The primary metabolic context for this compound is the fermentation of 4-aminobutyrate in Clostridium aminobutyricum. In this pathway, 4-hydroxybutyrate is activated to 4-hydroxybutyryl-CoA, which is then dehydrated. While the main product is crotonyl-CoA, vinylacetyl-CoA is a key, albeit transient, intermediate. The vinylacetyl-CoA is then isomerized to crotonyl-CoA, which can enter the central metabolic pathways for energy production.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP2511377A1 - Means and methods for producing crotonic acid - Google Patents [patents.google.com]
- 5. pure.uva.nl [pure.uva.nl]
- 6. WO2011047101A1 - Microorganisms for the production of 1,4-butanediol, 4-hydroxybutanal, 4-hydroxybutyryl-coa, putrescine and related compounds, and methods related thereto - Google Patents [patents.google.com]
3-Butenyl-CoA as a Substrate for Short-Chain Acyl-CoA Dehydrogenase: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Short-chain acyl-CoA dehydrogenase (SCAD) is a critical flavoenzyme in the mitochondrial fatty acid β-oxidation pathway, responsible for the initial dehydrogenation of short-chain fatty acyl-CoA esters. While its primary substrate is butyryl-CoA, SCAD exhibits activity towards other short-chain acyl-CoAs, including the unsaturated substrate 3-butenyl-CoA (also known as vinylacetyl-CoA). This technical guide provides a comprehensive overview of the interaction between this compound and SCAD, including the relevant metabolic pathways, detailed experimental protocols for enzyme purification and activity assays, and a summary of available kinetic data. This document is intended to serve as a valuable resource for researchers investigating fatty acid metabolism, SCAD function, and the development of therapeutics targeting this enzyme.
Introduction to Short-Chain Acyl-CoA Dehydrogenase (SCAD)
Short-chain acyl-CoA dehydrogenase (SCAD), encoded by the ACADS gene, is a homotetrameric mitochondrial flavoprotein that catalyzes the first step of β-oxidation for fatty acids with chain lengths of four to six carbons.[1] The enzyme utilizes a flavin adenine (B156593) dinucleotide (FAD) cofactor to introduce a trans-double bond between the α- and β-carbons of its acyl-CoA substrate, transferring electrons to the electron-transferring flavoprotein (ETF).[1] These electrons are subsequently passed to the main electron transport chain to drive ATP synthesis.
The canonical reaction catalyzed by SCAD is the dehydrogenation of butyryl-CoA to crotonyl-CoA.[2] However, the substrate specificity of SCAD is not absolute, and it can act on other short-chain acyl-CoAs. Deficiencies in SCAD activity lead to the genetic disorder Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD), characterized by the accumulation of butyryl-CoA and its metabolites.[3]
This compound in the Context of Fatty Acid Metabolism
This compound, also known as vinylacetyl-CoA, is an unsaturated short-chain acyl-CoA. While not a primary intermediate in the main fatty acid β-oxidation spiral, its interaction with SCAD is of interest for understanding the enzyme's substrate promiscuity and catalytic mechanism. Studies have shown that butyryl-CoA dehydrogenase can catalyze the tautomerization of vinylacetyl-CoA.
Fatty Acid β-Oxidation Pathway
The breakdown of fatty acids occurs in the mitochondria through a four-step cyclical process known as β-oxidation. Each cycle shortens the fatty acyl-CoA chain by two carbons, releasing an acetyl-CoA molecule.[4]
Quantitative Data: SCAD Kinetic Parameters
| Substrate/Product | Km (µM) | Vmax (min⁻¹) | Source |
| Butyryl-CoA | - | 1250 | [5] |
| Crotonyl-CoA | - | - | [6][7][8] |
Table 1: Kinetic Parameters of Megasphaera elsdenii Butyryl-CoA Dehydrogenase
| Enzyme Variant | Substrate | kcat/Km (µM⁻¹s⁻¹) | Source |
| Wild-Type Human SCAD | Butyryl-CoA | - | |
| G185S Variant | Butyryl-CoA | - | |
| R147W Variant | Butyryl-CoA | - |
Table 2: Catalytic Efficiency of Human SCAD and Variants with Butyryl-CoA
Experimental Protocols
Synthesis of this compound (Vinylacetyl-CoA)
The synthesis of this compound can be achieved through a two-step process: the synthesis of its precursor, vinylacetic acid, followed by its enzymatic conversion to the corresponding CoA thioester.
Step 1: Synthesis of Vinylacetic Acid
A common method for the preparation of vinylacetic acid is through the hydrolysis of allyl cyanide.
-
Materials: Allyl cyanide, concentrated hydrochloric acid, ether, sodium hydroxide (B78521), chloroform (B151607), sulfuric acid.
-
Procedure:
-
A mixture of allyl cyanide and concentrated hydrochloric acid is heated. The reaction is exothermic and results in the formation of a precipitate of ammonium (B1175870) chloride.
-
After the initial reaction, water is added, and the upper layer containing the crude vinylacetic acid is separated.
-
The aqueous layer is extracted with ether, and the combined organic layers are distilled to remove the ether.
-
The crude acid is then purified by dissolving it in a sodium hydroxide solution at a controlled temperature, followed by extraction with chloroform to remove impurities.
-
The alkaline solution is then acidified with sulfuric acid and extracted again with chloroform.
-
The final product is obtained by distillation of the chloroform extracts under reduced pressure.
-
Step 2: Enzymatic Synthesis of this compound
Acyl-CoA synthetases can be used to catalyze the formation of a thioester bond between a fatty acid and coenzyme A. This general method can be adapted for the synthesis of this compound from vinylacetic acid.[4]
-
Materials: Vinylacetic acid, Coenzyme A (CoA), ATP, acyl-CoA synthetase, reaction buffer (e.g., Tris-HCl with MgCl₂).
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and MgCl₂.
-
Add vinylacetic acid and Coenzyme A to the mixture.
-
Initiate the reaction by adding a suitable acyl-CoA synthetase.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
Monitor the reaction progress using techniques such as HPLC.
-
Purify the resulting this compound using chromatographic methods.
-
Expression and Purification of Recombinant Human SCAD
Recombinant human SCAD can be expressed in E. coli and purified for use in in vitro assays.
-
Expression:
-
Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the human ACADS gene, often with an affinity tag (e.g., His-tag).
-
Grow the transformed bacteria in a suitable medium (e.g., LB broth) with the appropriate antibiotic to an optimal optical density (OD₆₀₀).
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to grow the culture at a reduced temperature to enhance protein solubility.
-
Harvest the bacterial cells by centrifugation.
-
-
Purification:
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Lyse the cells using sonication or a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the recombinant SCAD using a buffer containing a high concentration of an appropriate eluting agent (e.g., imidazole (B134444) for His-tagged proteins).
-
Further purify the protein using size-exclusion chromatography to remove aggregates and other impurities.
-
Assess the purity of the final protein sample by SDS-PAGE.
-
SCAD Activity Assay: ETF Fluorescence Reduction Assay
The activity of SCAD can be measured using the electron-transferring flavoprotein (ETF) fluorescence reduction assay. This assay follows the decrease in ETF fluorescence as it accepts electrons from the FAD cofactor of SCAD during the dehydrogenation of the acyl-CoA substrate.[7][9][10]
-
Materials: Purified recombinant human SCAD, purified recombinant porcine ETF, this compound (or other acyl-CoA substrate), anaerobic assay buffer (e.g., potassium phosphate (B84403) buffer with EDTA), glucose, glucose oxidase, and catalase (for enzymatic oxygen removal).
-
Instrumentation: A fluorometer capable of excitation at ~380 nm and emission at ~515 nm, often in a microplate format.
-
Procedure:
-
Prepare the anaerobic assay buffer containing glucose.
-
In a 96-well microplate, add the assay buffer, glucose oxidase, and catalase to each well to create an anaerobic environment.
-
Add the purified ETF and the acyl-CoA substrate (this compound) to the wells.
-
Initiate the reaction by adding the purified SCAD enzyme.
-
Immediately begin monitoring the decrease in ETF fluorescence over time.
-
The rate of fluorescence decrease is proportional to the SCAD activity.
-
Conclusion
While this compound is not a primary substrate of short-chain acyl-CoA dehydrogenase, its interaction with the enzyme provides valuable insights into the catalytic mechanism and substrate promiscuity of this important metabolic enzyme. The lack of readily available kinetic data for this specific substrate highlights an area for future research. The detailed protocols provided in this guide for the synthesis of this compound, the expression and purification of recombinant human SCAD, and the measurement of its activity offer a solid foundation for researchers to further investigate the role of unsaturated short-chain acyl-CoAs in fatty acid metabolism and their potential implications in health and disease. This knowledge is crucial for the development of novel therapeutic strategies targeting SCAD and related metabolic disorders.
References
- 1. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. Short Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 4. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 5. Butyryl-CoA dehydrogenase from Megasphaera elsdenii. Specificity of the catalytic reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid-reaction kinetics of the butyryl-CoA dehydrogenase component of the electron-bifurcating crotonyl-CoA-dependent NADH:ferredoxin oxidoreductase from Megasphaera elsdenii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid-reaction kinetics of the butyryl-CoA dehydrogenase component of the electron-bifurcating crotonyl-CoA-dependent NADH:ferredoxin oxidoreductase from Megasphaera elsdenii. [escholarship.org]
- 8. Rapid-reaction kinetics of the butyryl-CoA dehydrogenase component of the electron-bifurcating crotonyl-CoA-dependent NADH:ferredoxin oxidoreductase from Megasphaera elsdenii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coupled Ferredoxin and Crotonyl Coenzyme A (CoA) Reduction with NADH Catalyzed by the Butyryl-CoA Dehydrogenase/Etf Complex from Clostridium kluyveri - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Synthesis of 3-Butenyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Butenyl-CoA is a valuable molecule in synthetic biology and metabolic engineering, serving as a precursor for the production of various specialty chemicals and biofuels. The enzymatic synthesis of this compound offers a highly specific and efficient alternative to traditional chemical synthesis routes, which often suffer from low yields and the formation of undesirable byproducts. This technical guide provides an in-depth overview of the enzymatic synthesis of this compound, focusing on the key enzymes, reaction pathways, and detailed experimental protocols. Quantitative data from relevant studies are summarized, and signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of the process.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in a multitude of metabolic pathways, including fatty acid metabolism and the biosynthesis of polyketides. The unique chemical structure of this compound, a four-carbon unsaturated acyl-CoA, makes it an attractive building block for the synthesis of complex molecules. The enzymatic production of this compound from renewable feedstocks is a key area of research in the development of sustainable bioprocesses. This guide explores the enzymatic machinery capable of catalyzing the formation of this compound, with a primary focus on acyl-CoA synthetases that exhibit activity towards unsaturated short-chain fatty acids.
Enzymatic Pathway for this compound Synthesis
The most direct enzymatic route to this compound is the activation of its corresponding free fatty acid, 3-butenoic acid (also known as vinylacetic acid), by an acyl-CoA synthetase (ACS) or ligase. This reaction proceeds in two steps: the formation of an acyl-adenylate intermediate, followed by the transfer of the acyl group to Coenzyme A.
Reaction:
3-Butenoic acid + ATP + CoASH → this compound + AMP + PPi
While specific enzymes that preferentially utilize 3-butenoic acid are not extensively characterized in the literature, several short- and medium-chain acyl-CoA synthetases have demonstrated broad substrate specificity, including activity towards unsaturated and branched-chain fatty acids. The identification and characterization of such promiscuous enzymes are crucial for developing efficient biocatalytic processes for this compound production.
A potential candidate enzyme class for this conversion is the short-chain acyl-CoA synthetases. For instance, a study on a short-chain acyl-CoA synthetase from Staphylococcus aureus, designated MbcS, showed high selectivity for branched-chain fatty acids such as 2-methylbutyrate (B1264701) and isobutyrate, while exhibiting poor activity towards straight-chain butyrate[1]. This highlights the principle that enzymes within this class can possess highly specific substrate preferences that deviate from simple straight-chain alkanoic acids. Further screening and protein engineering of such enzymes could yield variants with enhanced activity for 3-butenoic acid.
The overall workflow for the enzymatic synthesis of this compound can be visualized as follows:
Key Enzymes and Quantitative Data
The selection of an appropriate acyl-CoA synthetase is critical for the successful synthesis of this compound. While data specifically for 3-butenoic acid is scarce, the kinetic parameters of short-chain acyl-CoA synthetases with structurally similar substrates can provide valuable insights. The following table summarizes relevant kinetic data for a short-chain acyl-CoA synthetase from Staphylococcus aureus (MbcS), which demonstrates the enzyme's preference for branched-chain C4 and C5 acids over straight-chain counterparts.
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Isobutyrate | 150 ± 20 | 1.8 ± 0.1 | 12,000 | [1] |
| 2-Methylbutyrate | 80 ± 10 | 2.1 ± 0.1 | 26,250 | [1] |
| Butyrate | > 10,000 | N/D | < 100 | [1] |
| Isovalerate | > 10,000 | N/D | < 100 | [1] |
| Acetate | No activity detected | - | - | [1] |
N/D: Not determined due to low activity.
This data underscores the potential for identifying or engineering acyl-CoA synthetases with tailored substrate specificities for applications in biocatalysis.
Experimental Protocols
This section provides a general methodology for the enzymatic synthesis of this compound, based on established protocols for acyl-CoA synthetase assays.
Enzyme Expression and Purification
-
Gene Synthesis and Cloning : The gene encoding the selected acyl-CoA synthetase is synthesized and cloned into a suitable expression vector (e.g., pET series for E. coli expression) with an affinity tag (e.g., His-tag) for purification.
-
Protein Expression : The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3)). Protein expression is induced under optimized conditions of temperature, inducer concentration (e.g., IPTG), and time.
-
Cell Lysis and Clarification : Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or high-pressure homogenization. The cell lysate is then clarified by centrifugation to remove cell debris.
-
Affinity Chromatography : The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the target protein is eluted using an appropriate elution buffer (e.g., containing imidazole).
-
Protein Purity and Concentration : The purity of the enzyme is assessed by SDS-PAGE. The protein concentration is determined using a standard method such as the Bradford assay.
Enzymatic Synthesis of this compound
The following protocol is a starting point and should be optimized for the specific enzyme used.
Reaction Mixture:
| Component | Final Concentration |
| Tris-HCl (pH 7.5) | 50 mM |
| ATP | 10 mM |
| MgCl2 | 10 mM |
| Coenzyme A (CoASH) | 2.5 mM |
| 3-Butenoic acid | 5 mM |
| Purified Acyl-CoA Synthetase | 1-5 µM |
| Dithiothreitol (DTT) | 1 mM |
Procedure:
-
Prepare the reaction mixture on ice, adding the enzyme last.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 1-4 hours).
-
Stop the reaction by adding a quenching agent (e.g., perchloric acid to a final concentration of 1 M) or by heat inactivation.
-
Centrifuge the quenched reaction to pellet any precipitated protein.
-
Analyze the supernatant for the presence of this compound.
Product Analysis
The formation of this compound can be monitored and quantified using High-Performance Liquid Chromatography (HPLC).
-
Column : A C18 reverse-phase column is typically used.
-
Mobile Phase : A gradient of two buffers is commonly employed:
-
Buffer A: Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.0)
-
Buffer B: Acetonitrile or methanol
-
-
Detection : The elution of CoA and its thioesters is monitored by UV absorbance at 260 nm.
-
Quantification : The concentration of this compound is determined by comparing the peak area to a standard curve of a known acyl-CoA (e.g., butyryl-CoA or a commercially available standard of this compound if available).
Mass spectrometry (MS) can be used to confirm the identity of the product by its mass-to-charge ratio.
Signaling Pathways and Logical Relationships
The enzymatic activation of a fatty acid to its corresponding CoA ester is a fundamental step that channels the fatty acid into various metabolic fates. The following diagram illustrates the central role of acyl-CoA synthetases in this process.
References
The Enigmatic Presence of 3-Butenyl-CoA in the Biological Realm: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butenyl-CoA, also known as vinylacetyl-CoA, is a short-chain unsaturated acyl-coenzyme A derivative. While not as ubiquitous as its structural isomers, such as crotonyl-CoA, its potential role as a metabolic intermediate has garnered interest. This technical guide provides a comprehensive overview of the current understanding of the natural occurrence of this compound in organisms, its metabolic context, and the methodologies for its study. The information presented is intended to serve as a foundational resource for researchers investigating novel metabolic pathways and potential therapeutic targets.
Natural Occurrence and Metabolic Context
Direct experimental evidence for the widespread natural occurrence of this compound is limited, suggesting it may be a transient or low-abundance metabolite in most organisms. The Human Metabolome Database (HMDB) lists this compound as a "predicted" metabolite, indicating a lack of conclusive experimental confirmation in humans.
The most definitive evidence for its natural occurrence comes from a database entry in PubChem, which reports its presence in the Asiatic honeybee (Apis cerana). However, detailed metabolomic studies specifically quantifying this molecule in Apis cerana are not yet available in the public domain.
The primary metabolic significance of this compound lies in its relationship with butanoate metabolism. It is a substrate for the enzyme vinylacetyl-CoA Δ-isomerase (EC 5.3.3.3) , which catalyzes the reversible isomerization of vinylacetyl-CoA to the more common metabolic intermediate, crotonyl-CoA ((E)-but-2-enoyl-CoA)[1][2]. This enzymatic link positions this compound as a potential, albeit likely transient, intermediate in the butanoate metabolic pathway. The presence and activity of this isomerase in an organism would strongly suggest the potential for the endogenous presence of this compound. This enzyme has been studied in the bacterium Clostridium kluyveri[1].
Biosynthesis of this compound
Two primary biosynthetic routes for this compound are plausible, drawing from established metabolic principles:
2.1. Isomerization of Crotonyl-CoA: The most likely pathway for the formation of this compound is the reverse reaction catalyzed by vinylacetyl-CoA Δ-isomerase, where the readily available metabolite, crotonyl-CoA, is isomerized to this compound. Crotonyl-CoA is a central intermediate in fatty acid oxidation and the metabolism of several amino acids.
2.2. Activation of Vinylacetic Acid: A second potential route is the activation of free vinylacetic acid (3-butenoic acid) to its coenzyme A thioester. This reaction would be catalyzed by an acyl-CoA synthetase. While the biosynthesis of vinylacetic acid itself is not well-characterized in many organisms, its chemical synthesis is known[3][4]. The presence of short-chain acyl-CoA synthetases with broad substrate specificity in various organisms makes this a feasible, though unconfirmed, biosynthetic pathway.
Quantitative Data
To date, there is a notable absence of quantitative data on the concentration of this compound in any biological system within the reviewed literature. This is likely due to its presumed low abundance and the technical challenges in distinguishing it from its more prevalent isomer, crotonyl-CoA, using standard metabolomic techniques. The development of targeted and highly sensitive analytical methods is a prerequisite for obtaining such quantitative information.
| Organism/Tissue | Concentration | Method of Detection | Reference |
| Apis cerana | Not Reported | Database Entry | PubChem |
| Human | Predicted, Not Detected | - | HMDB |
| Other Organisms | Not Reported | - | - |
Experimental Protocols
4.1. Sample Preparation for Acyl-CoA Analysis: A critical step in acyl-CoA analysis is the rapid quenching of metabolism and efficient extraction to prevent degradation.
-
Tissue Samples: Immediately freeze-clamp tissue in liquid nitrogen.
-
Cell Cultures: Quench metabolism by adding a cold solvent (e.g., methanol (B129727) or acetonitrile) directly to the culture plate.
-
Extraction: Homogenize frozen tissue or scrape cells in a cold extraction buffer, often an acidic solution (e.g., perchloric acid or trichloroacetic acid) or an organic solvent mixture (e.g., acetonitrile/methanol/water) to precipitate proteins and extract the acyl-CoAs[5][6].
-
Solid-Phase Extraction (SPE): The resulting supernatant can be further purified and concentrated using SPE with a C18 or other suitable stationary phase to remove interfering substances[7].
4.2. Detection and Quantification by LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection of acyl-CoAs[7][8].
-
Chromatography: Reversed-phase chromatography, often with an ion-pairing agent, is typically used to separate acyl-CoAs. A high-resolution column is necessary to attempt separation of isomers like this compound and crotonyl-CoA.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.
-
Detection: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mode for quantification. This involves monitoring a specific precursor-to-product ion transition. For acyl-CoAs, a characteristic neutral loss of 507 Da (the phosphoadenosine diphosphate (B83284) moiety) is often observed and can be used for identification[5].
-
-
Quantification: Stable isotope-labeled internal standards are crucial for accurate quantification to correct for matrix effects and variations in extraction efficiency. As a specific standard for this compound is not commercially available, a related short-chain acyl-CoA standard would be necessary for semi-quantitative analysis.
4.3. Enzymatic Synthesis of this compound: For the generation of an analytical standard, enzymatic synthesis is a viable option.
-
Isomerization from Crotonyl-CoA: Incubation of commercially available crotonyl-CoA with a purified or recombinant vinylacetyl-CoA Δ-isomerase would produce an equilibrium mixture containing this compound. The product would need to be purified, for example, by HPLC.
-
Acyl-CoA Synthetase-Mediated Synthesis: Reaction of vinylacetic acid with Coenzyme A and ATP in the presence of a promiscuous short-chain acyl-CoA synthetase.
Conclusion and Future Directions
This compound remains a metabolite of intriguing but largely uncharacterized physiological relevance. Its confirmed enzymatic link to the central butanoate pathway suggests it may play a role in specific metabolic contexts that are yet to be discovered. The primary hurdles to a deeper understanding of this molecule are the lack of direct, widespread detection in biological systems and the absence of commercially available analytical standards.
Future research should focus on:
-
Targeted Metabolomics: Developing sensitive and specific LC-MS/MS methods to screen for this compound in a wide range of organisms, particularly those with unique fatty acid or secondary metabolism, such as bacteria, fungi, and insects.
-
Enzyme Characterization: Investigating the prevalence and kinetics of vinylacetyl-CoA Δ-isomerase in various species to infer the potential for this compound biosynthesis.
-
Stable Isotope Tracing: Using 13C-labeled precursors (e.g., butyrate, specific amino acids) to trace the flow of carbons through the butanoate pathway and determine if this compound is a bona fide intermediate.
The elucidation of the natural occurrence and metabolic role of this compound could open new avenues in our understanding of metabolism and potentially reveal novel targets for therapeutic intervention or biotechnological applications.
References
- 1. On the mechanism and some properties of vinylacetyl-CoA delta-isomerase of Clostridium kluyveri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EC 5.3.3.3 [iubmb.qmul.ac.uk]
- 3. US3539624A - Preparation of vinylacetic acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 3-Butenyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butenyl-CoA is a short-chain unsaturated acyl-coenzyme A (acyl-CoA) thioester. As an intermediate in various metabolic pathways, particularly in the β-oxidation of certain fatty acids, it plays a crucial role in cellular energy metabolism. This technical guide provides a detailed overview of the physical and chemical properties of this compound, experimental protocols for its synthesis and analysis, and its known biological roles. This document is intended to serve as a valuable resource for researchers in the fields of biochemistry, metabolism, and drug development.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] but-3-enethioate | PubChem |
| Synonyms | 3-Butenoyl-CoA, Vinylacetyl-CoA | MedChemExpress, PubChem[1] |
| Molecular Formula | C25H40N7O17P3S | MedChemExpress, PubChem[2][3] |
| Molecular Weight | 835.61 g/mol | MedChemExpress, PubChem[2][3] |
| CAS Number | 6247-61-6 | MedChemExpress[2] |
| Appearance | White to off-white powder (typical for CoA esters) | General Knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in water and aqueous buffers. | General Knowledge of CoA esters |
| Stability | The thioester bond is susceptible to hydrolysis, especially at alkaline pH. Stable for several months when stored lyophilized or in solution at pH 6.0 at -80 °C.[4] | |
| XLogP3 (Computed) | -4.9 | PubChem[3] |
Biological Role and Metabolism
This compound is primarily recognized as a short-chain acyl-CoA and an intermediate in the β-oxidation of fatty acids.[5]
Fatty Acid β-Oxidation
The catabolism of certain unsaturated fatty acids can lead to the formation of this compound. Once formed in the cytosol, it is transported into the mitochondria for β-oxidation. This transport is facilitated by the carnitine shuttle system, where it is first converted to 3-butenylcarnitine by carnitine palmitoyltransferase 1 (CPT1), transported across the mitochondrial membrane, and then converted back to this compound by carnitine palmitoyltransferase 2 (CPT2).[5]
Within the mitochondrial matrix, this compound undergoes the standard four steps of β-oxidation catalyzed by a series of enzymes:
-
Dehydrogenation: A short-chain acyl-CoA dehydrogenase (SCAD) catalyzes the formation of a double bond between the α and β carbons, yielding a trans-Δ²-enoyl-CoA and FADH₂.[5]
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming a β-hydroxyacyl-CoA.[5]
-
Oxidation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, producing a β-ketoacyl-CoA and NADH.[5]
-
Thiolysis: Thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a new acyl-CoA that is two carbons shorter.[5]
This cycle repeats until the entire fatty acid chain is converted into acetyl-CoA molecules, which can then enter the citric acid cycle for further energy production.
Caption: Mitochondrial β-Oxidation of this compound.
Experimental Protocols
Chemo-enzymatic Synthesis of this compound
A general and adaptable chemo-enzymatic method for the synthesis of α,β-unsaturated acyl-CoAs can be employed for this compound.[6][7] This approach involves the chemical synthesis of the corresponding saturated acyl-CoA followed by enzymatic dehydrogenation.
Materials:
-
Butyryl-CoA
-
Short-chain acyl-CoA dehydrogenase (SCAD)
-
FAD (flavin adenine (B156593) dinucleotide)
-
Electron acceptor (e.g., phenazine (B1670421) methosulfate - PMS, or Ferrocenium hexafluorophosphate)
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Quenching solution (e.g., perchloric acid)
-
Neutralizing solution (e.g., potassium carbonate)
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing Butyryl-CoA (e.g., 1 mM), FAD (e.g., 0.1 mM), and the electron acceptor in the reaction buffer.
-
Enzyme Addition: Initiate the reaction by adding a purified preparation of SCAD to the mixture. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30-37 °C) for a specific duration (e.g., 1-2 hours). Monitor the reaction progress by taking aliquots at different time points.
-
Reaction Quenching: Stop the reaction by adding a quenching solution, such as cold perchloric acid, to precipitate the enzyme.
-
Neutralization: Centrifuge to pellet the precipitated protein and neutralize the supernatant with a suitable base like potassium carbonate.
-
Analysis and Purification: Analyze the formation of 3-Butenoyl-CoA using HPLC. The product can be purified from the reaction mixture using solid-phase extraction or preparative HPLC.
Caption: Chemo-enzymatic synthesis workflow for 3-Butenoyl-CoA.
Purification of this compound
Short-chain acyl-CoAs can be purified using solid-phase extraction (SPE) with a C18 cartridge.[4]
Materials:
-
C18 SPE cartridge
-
Conditioning solutions: Methanol, distilled water, 2% ammonium (B1175870) acetate (B1210297) solution
-
Washing solution: 2% ammonium acetate solution
-
Elution solution: Distilled water
-
Lyophilizer
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing through 5 column volumes of methanol, followed by 5 column volumes of distilled water, and finally 5 column volumes of 2% ammonium acetate solution.
-
Sample Loading: Load the neutralized reaction mixture onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2% ammonium acetate solution to remove unbound CoA and other impurities. The flow-through can be monitored spectrophotometrically to ensure all free CoA has been washed away.
-
Elution: Elute the this compound from the cartridge with distilled water.
-
Lyophilization: Collect the fractions containing the purified product and lyophilize them to obtain a stable powder.
Analytical Methods
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the analysis and quantification of acyl-CoAs.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 5.3) and an organic solvent (e.g., acetonitrile) is commonly employed.
-
Detection: UV detection at 260 nm (for the adenine moiety of CoA) is standard.
Mass Spectrometry (MS): LC-MS and LC-MS/MS are powerful techniques for the identification and quantification of acyl-CoAs. Electrospray ionization (ESI) is a common ionization method. The mass spectrum of butenoyl-CoA is expected to show a molecular ion peak at m/z 836 [M+H]⁺.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of synthesized this compound. The spectra would show characteristic peaks for the vinyl group (protons and carbons of the double bond) and the rest of the molecule.
Enzyme Kinetics Assay for Acyl-CoA Dehydrogenase
The activity of short-chain acyl-CoA dehydrogenase (SCAD) with this compound as a substrate can be measured using a spectrophotometric assay. The reduction of an electron acceptor is monitored over time.
Materials:
-
Purified SCAD
-
This compound substrate solution
-
FAD
-
Electron acceptor (e.g., Ferrocenium hexafluorophosphate (B91526) or PMS coupled with a final electron acceptor like DCPIP)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.6, containing 1 mM EDTA)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare the assay buffer containing FAD and the electron acceptor.
-
Enzyme Addition: Add a known amount of SCAD to the reaction mixture and incubate to ensure the enzyme is saturated with FAD.
-
Substrate Addition: Initiate the reaction by adding a specific concentration of this compound.
-
Spectrophotometric Monitoring: Immediately monitor the change in absorbance at a specific wavelength corresponding to the reduction of the electron acceptor (e.g., 600 nm for DCPIP).
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance change over time. By varying the substrate concentration, kinetic parameters such as Kₘ and Vₘₐₓ can be determined by fitting the data to the Michaelis-Menten equation.
Caption: Workflow for determining enzyme kinetics of SCAD with this compound.
Signaling Pathways and Other Potential Roles
Currently, there is limited evidence to suggest a direct role for this compound in cell signaling pathways beyond its function as a metabolic intermediate. The primary known function is its involvement in energy metabolism through β-oxidation. It is conceivable that fluctuations in the levels of this compound, as with other acyl-CoAs, could reflect the metabolic state of the cell and potentially influence cellular processes indirectly. However, direct interactions with signaling proteins or transcription factors have not been reported. Further research is needed to explore any potential signaling roles of this molecule.
Conclusion
This compound is a key metabolite in the degradation of certain unsaturated fatty acids. This technical guide has summarized its known physical and chemical properties, its established role in β-oxidation, and has provided detailed, adaptable protocols for its synthesis, purification, and analysis. The provided experimental workflows and diagrams are intended to facilitate further research into the biochemistry and potential therapeutic relevance of this important molecule. While its direct role in signaling is yet to be elucidated, the foundational information presented here provides a solid starting point for future investigations.
References
- 1. The length of the bound fatty acid influences the dynamics of the acyl carrier protein and the stability of the thioester bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and properties of short chain acyl-CoA, medium chain acyl-CoA, and isovaleryl-CoA dehydrogenases from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Unsung Role of 3-Butenyl-CoA in Cellular Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Butenyl-CoA, a short-chain monounsaturated acyl-coenzyme A, emerges as a key intermediate in the mitochondrial β-oxidation of specific unsaturated fatty acids. While often overshadowed by more common fatty acyl-CoAs, its efficient metabolism is crucial for complete energy extraction from dietary fats containing odd-numbered double bonds. This technical guide provides an in-depth exploration of the function of this compound in cellular respiration, detailing its metabolic pathway, the enzymes involved, and relevant experimental methodologies. Furthermore, this document explores the potential, yet underexplored, role of this compound in cellular signaling, a rapidly evolving area of research with implications for drug development.
Introduction
Cellular respiration, the process by which organisms convert biochemical energy from nutrients into adenosine (B11128) triphosphate (ATP), relies heavily on the catabolism of fatty acids through β-oxidation. While the oxidation of saturated fatty acids follows a canonical four-step cycle, the metabolism of unsaturated fatty acids necessitates the action of auxiliary enzymes to resolve the non-standard configurations of their double bonds. This compound (also known as but-3-enoyl-CoA) is a critical intermediate in the degradation of certain unsaturated fatty acids, requiring a specific enzymatic step to be channeled into the mainstream β-oxidation pathway. Understanding the nuances of this compound metabolism is essential for a comprehensive picture of fatty acid oxidation and may unveil novel therapeutic targets for metabolic disorders.
The Metabolic Pathway of this compound
This compound is primarily generated during the β-oxidation of unsaturated fatty acids with a double bond at an odd-numbered carbon position. Its entry into the mitochondrial matrix follows the conventional carnitine shuttle system for short-chain fatty acids. Once inside the mitochondria, it does not directly enter the standard β-oxidation cycle due to the position of its double bond between carbons 3 and 4 (a γ,δ-double bond) instead of the typical position between carbons 2 and 3 (an α,β-double bond).
The metabolic fate of this compound is orchestrated by a key auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase . This enzyme catalyzes the isomerization of the cis- or trans-Δ³ double bond to a trans-Δ² double bond, converting this compound into crotonyl-CoA (trans-2-butenoyl-CoA). Crotonyl-CoA is a standard substrate for the second enzyme of the β-oxidation pathway, enoyl-CoA hydratase.
The subsequent steps involving crotonyl-CoA are part of the canonical short-chain fatty acid β-oxidation pathway:
-
Hydration: Enoyl-CoA hydratase (crotonase) adds a water molecule across the double bond of crotonyl-CoA to form L-3-hydroxybutyryl-CoA.
-
Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase oxidizes L-3-hydroxybutyryl-CoA to acetoacetyl-CoA, with the concomitant reduction of NAD+ to NADH.
-
Thiolytic Cleavage: β-ketothiolase cleaves acetoacetyl-CoA in the presence of a new coenzyme A molecule to yield two molecules of acetyl-CoA.
These acetyl-CoA molecules then enter the citric acid cycle, contributing to the generation of ATP through oxidative phosphorylation.
Mandatory Visualization: Metabolic Pathway of this compound
Caption: The mitochondrial metabolic pathway of this compound.
Quantitative Data on Enzymatic Reactions
Precise kinetic parameters for the enzymatic reactions involving this compound are not extensively documented. However, data from studies on homologous enzymes and structurally similar substrates provide valuable estimations. The following table summarizes available and estimated kinetic data for the key enzymes in this compound metabolism. It is important to note that these values can vary depending on the specific enzyme isoform and experimental conditions.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Source/Estimation Basis |
| Δ³,Δ²-enoyl-CoA isomerase | 3-cis-Hexenoyl-CoA | ~25 | ~150 | Estimated based on data for similar short-chain cis-enoyl-CoAs. |
| 3-trans-Hexenoyl-CoA | ~30 | ~200 | Estimated based on data for similar short-chain trans-enoyl-CoAs. | |
| Enoyl-CoA hydratase (Crotonase) | Crotonyl-CoA | ~20-50 | ~200-500 | Data available for short-chain enoyl-CoAs.[1] |
| L-3-hydroxyacyl-CoA dehydrogenase | L-3-Hydroxybutyryl-CoA | ~10-30 | ~100-300 | Data available for short-chain L-3-hydroxyacyl-CoAs. |
| β-ketothiolase | Acetoacetyl-CoA | ~5-20 | ~50-150 | Data available for short-chain β-ketoacyl-CoAs. |
Experimental Protocols
Synthesis of this compound
A chemo-enzymatic approach is often employed for the synthesis of acyl-CoA esters like this compound.[2][3][4][5][6]
Materials:
-
3-Butenoic acid
-
Coenzyme A (CoA) lithium salt
-
N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) (e.g., EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
HPLC system for purification
Protocol:
-
Activation of 3-Butenoic Acid: Dissolve 3-butenoic acid and NHS in anhydrous DMF. Add DCC or EDC and stir the reaction at room temperature for several hours to form the NHS-ester of 3-butenoic acid.
-
Thioesterification: In a separate vial, dissolve CoA lithium salt in a suitable buffer (e.g., sodium bicarbonate, pH 8.0). Add the activated 3-butenoic acid NHS-ester to the CoA solution and stir at room temperature.
-
Purification: The resulting this compound can be purified by reverse-phase HPLC. The identity and purity of the product should be confirmed by mass spectrometry and NMR spectroscopy.
Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity
The activity of Δ³,Δ²-enoyl-CoA isomerase can be monitored spectrophotometrically by coupling the reaction to the subsequent hydration step catalyzed by enoyl-CoA hydratase.[7][8][9]
Materials:
-
Purified Δ³,Δ²-enoyl-CoA isomerase
-
Purified enoyl-CoA hydratase (crotonase)
-
This compound (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing the assay buffer, a known concentration of this compound, and an excess of enoyl-CoA hydratase.
-
Initiate the reaction by adding the Δ³,Δ²-enoyl-CoA isomerase.
-
The isomerase converts this compound to crotonyl-CoA.
-
The excess enoyl-CoA hydratase immediately hydrates crotonyl-CoA, leading to a decrease in absorbance at 263 nm, which is characteristic of the α,β-unsaturated thioester bond.
-
Monitor the decrease in absorbance at 263 nm over time. The rate of this decrease is proportional to the activity of the Δ³,Δ²-enoyl-CoA isomerase.
Mandatory Visualization: Experimental Workflow for Isomerase Assay
Caption: Workflow for the coupled spectrophotometric assay of Δ³,Δ²-enoyl-CoA isomerase.
Potential Role of this compound in Cellular Signaling
While the primary role of this compound is metabolic, the growing field of "metabolic signaling" suggests that acyl-CoAs can act as signaling molecules, influencing cellular processes beyond energy production. Long-chain fatty acyl-CoAs have been shown to directly bind to and modulate the activity of nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs) and thyroid hormone receptors.[10][11][12] These receptors are key regulators of gene expression, controlling lipid and glucose metabolism, inflammation, and cellular differentiation.[13][14][15][16][17][18]
Although direct evidence for this compound as a signaling molecule is currently lacking, its status as a short-chain acyl-CoA does not preclude such a role. The intracellular concentrations of various acyl-CoAs can fluctuate significantly with metabolic state, potentially providing a mechanism for metabolic sensing that translates into changes in gene expression.[19][20]
Further research is warranted to investigate whether this compound, or its downstream metabolite crotonyl-CoA, can directly interact with nuclear receptors or other signaling proteins. Such interactions could have significant implications for understanding the regulation of metabolic pathways and for the development of novel therapeutic strategies targeting these pathways.
Mandatory Visualization: Logical Relationship in Acyl-CoA Signaling
Caption: Hypothesized signaling role of this compound via nuclear receptors.
Conclusion and Future Directions
This compound is an important, though often overlooked, intermediate in the complete oxidation of certain unsaturated fatty acids. Its metabolism, critically dependent on the enzyme Δ³,Δ²-enoyl-CoA isomerase, ensures the efficient channeling of carbon skeletons into the central energy-producing pathways of the cell. While its metabolic role is well-defined, its potential function as a signaling molecule represents an exciting frontier for future research. Elucidating the direct interactions of this compound and other short-chain acyl-CoAs with cellular signaling networks could open new avenues for understanding and treating metabolic diseases. Further studies focusing on the precise quantification of its cellular concentration, its binding affinity to nuclear receptors, and its impact on gene expression are crucial next steps in unraveling the full functional spectrum of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters | Semantic Scholar [semanticscholar.org]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 10. Fatty acyl-CoAs are potent inhibitors of the nuclear thyroid hormone receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fatty acyl-CoA binding activity of the nuclear thyroid hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of Fatty Acid Binding Proteins and Long Chain Fatty Acids in Modulating Nuclear Receptors and Gene Transcription - ProQuest [proquest.com]
- 13. Nuclear Receptors, Mitochondria, and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cusabio.com [cusabio.com]
- 15. Genetic and diet effects on Ppar-α and Ppar-γ signaling pathways in the Berlin Fat Mouse Inbred line with genetic predisposition for obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peroxisome Proliferator Activated Receptor A Ligands as Anticancer Drugs Targeting Mitochondrial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of Energy: A Technical Guide to the Metabolic Conversion of 3-Butenyl-CoA to Acetyl-CoA
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular metabolism, the generation of acetyl-CoA from various precursors is a pivotal event, fueling the tricarboxylic acid (TCA) cycle and serving as a fundamental building block for biosynthesis. This technical guide provides an in-depth exploration of the metabolic relationship between 3-Butenyl-CoA and the production of acetyl-CoA. As a short-chain unsaturated fatty acyl-CoA, the catabolism of this compound presents a unique intersection of fatty acid β-oxidation and the enzymatic machinery required for processing unsaturated acyl chains. Understanding this pathway is crucial for researchers investigating metabolic disorders, bioenergetics, and the development of therapeutic agents targeting cellular metabolism. This document outlines the core biochemical transformations, presents available quantitative data for analogous enzymatic reactions, details experimental protocols for the analysis of relevant metabolites, and provides visual representations of the key processes.
Core Biochemical Pathway: The Mitochondrial β-Oxidation of this compound
The conversion of this compound to acetyl-CoA occurs primarily within the mitochondrial matrix through a modified β-oxidation pathway. Due to the presence of a double bond at an odd-numbered carbon position (C3), the canonical β-oxidation cycle is supplemented by an auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase. This enzyme is essential for repositioning the double bond to allow the standard enzymatic machinery of β-oxidation to proceed.
The pathway can be delineated into the following key steps:
-
Isomerization: this compound is first acted upon by Δ³,Δ²-enoyl-CoA isomerase . This enzyme catalyzes the isomerization of the cis-Δ³ or trans-Δ³ double bond to a trans-Δ² double bond, yielding Crotonyl-CoA . This step is critical as the subsequent enzyme in the β-oxidation pathway, enoyl-CoA hydratase, specifically recognizes a trans-Δ² double bond.
-
Hydration: Enoyl-CoA hydratase (also known as crotonase) catalyzes the hydration of the trans-Δ² double bond of Crotonyl-CoA. This reaction adds a hydroxyl group to the β-carbon (C3), resulting in the formation of 3-hydroxybutyryl-CoA .
-
Dehydrogenation: The hydroxyl group of 3-hydroxybutyryl-CoA is then oxidized to a keto group by 3-hydroxyacyl-CoA dehydrogenase . This reaction is NAD⁺-dependent and produces acetoacetyl-CoA and NADH.
-
Thiolytic Cleavage: Finally, β-ketoacyl-CoA thiolase (commonly referred to as thiolase) catalyzes the cleavage of acetoacetyl-CoA by another molecule of coenzyme A. This thiolysis reaction yields two molecules of acetyl-CoA .
This sequence of reactions effectively converts one molecule of this compound into two molecules of acetyl-CoA, which can then enter the TCA cycle for ATP production or be utilized in other biosynthetic pathways.
Quantitative Data on Enzymatic Reactions
Direct kinetic data for the enzymatic steps involved in this compound metabolism are scarce in the literature. However, data from studies on analogous short-chain saturated and unsaturated acyl-CoAs provide valuable insights into the substrate specificity and efficiency of the β-oxidation enzymes. The following tables summarize representative kinetic parameters for these enzymes.
Note: The presented data are for substrates structurally similar to the intermediates in this compound oxidation and may not reflect the exact kinetics for this compound and its specific metabolites.
Table 1: Kinetic Parameters of Δ³,Δ²-Enoyl-CoA Isomerase
| Substrate | Organism | Km (µM) | Vmax (U/mg) | Reference |
|---|---|---|---|---|
| 3-trans-Hexenoyl-CoA | Saccharomyces cerevisiae | - | 11 | [1] |
| 3-cis-Octenoyl-CoA | Saccharomyces cerevisiae | - | 16 |[1] |
Table 2: Kinetic Parameters of Short-Chain Acyl-CoA Dehydrogenase (SCAD)
| Substrate | Organism | Km (µM) | Relative Activity (%) | Reference |
|---|---|---|---|---|
| Butyryl-CoA (C4) | Human | ~25 | 100 | [2] |
| Hexanoyl-CoA (C6) | Human | ~20 | ~80 |[2] |
Table 3: Kinetic Parameters of Enoyl-CoA Hydratase (Crotonase)
| Substrate | Organism | Km (µM) | kcat (s⁻¹) | Reference |
|---|---|---|---|---|
| Crotonyl-CoA (C4) | Bovine Liver | 30 | 7,600 | [3] |
| Hexenoyl-CoA (C6) | Bovine Liver | 25 | 9,200 |[3] |
Table 4: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenase
| Substrate | Organism | Km (µM) | Vmax (U/mg) | Reference |
|---|---|---|---|---|
| 3-Hydroxybutyryl-CoA (C4) | Pig Heart | 11 | 149 | [4] |
| 3-Hydroxyhexanoyl-CoA (C6) | Pig Heart | 5 | - |[4] |
Table 5: Kinetic Parameters of β-Ketoacyl-CoA Thiolase
| Substrate | Organism | Km (µM) | kcat (s⁻¹) | Reference |
|---|---|---|---|---|
| Acetoacetyl-CoA (C4) | Zoogloea ramigera | 40 | 630 |
| 3-Ketohexanoyl-CoA (C6) | Zoogloea ramigera | 20 | 1,200 | |
Experimental Protocols
The quantitative analysis of short-chain acyl-CoAs such as this compound and acetyl-CoA is technically challenging due to their low intracellular concentrations and inherent instability. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice for their sensitive and specific detection.
Protocol 1: Quantification of Short-Chain Acyl-CoAs by LC-MS/MS
This protocol provides a general framework for the extraction and analysis of short-chain acyl-CoAs from cultured cells or tissue samples.
1. Sample Preparation and Extraction:
-
Cell Culture: Grow cells to the desired confluency. For suspension cells, pellet a known number of cells by centrifugation. For adherent cells, aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quenching and Lysis: Rapidly quench metabolic activity by adding a cold extraction solvent. A common solvent is a mixture of acetonitrile/methanol/water (2:2:1 v/v/v). Scrape adherent cells in the extraction solvent.
-
Homogenization: For tissue samples, rapidly freeze the tissue in liquid nitrogen and grind to a fine powder. Add the cold extraction solvent to the powdered tissue.
-
Internal Standard: Spike the samples with a known amount of a suitable internal standard (e.g., a ¹³C-labeled acyl-CoA) to correct for extraction efficiency and matrix effects.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C for 15 minutes to pellet cell debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column suitable for polar molecules (e.g., Agilent ZORBAX 300SB-C8).
-
Mobile Phase A: 100 mM ammonium (B1175870) formate, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the acyl-CoAs.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound, acetyl-CoA, and the internal standard need to be determined and optimized. For acyl-CoAs, a common product ion corresponds to the phosphopantetheine moiety.
-
3. Data Analysis:
-
Quantify the peak areas of the endogenous metabolites and the internal standard.
-
Calculate the concentration of each analyte by comparing its peak area ratio to the internal standard against a standard curve prepared with known concentrations of the analytes.
Logical Relationships and Cellular Impact
The metabolism of this compound is intrinsically linked to the central carbon metabolism and the overall energetic state of the cell. The production of acetyl-CoA from this short-chain fatty acid has several important implications.
-
Energy Production: The two molecules of acetyl-CoA generated can enter the TCA cycle, leading to the production of ATP through oxidative phosphorylation.
-
Anabolic Precursor: Acetyl-CoA is a key precursor for the synthesis of fatty acids, cholesterol, and ketone bodies.
-
Metabolic Regulation: The intracellular concentration of acetyl-CoA is a critical indicator of the cell's metabolic status and can influence various signaling pathways and epigenetic modifications through protein acetylation.
Therefore, the efficient catabolism of this compound contributes to maintaining the cellular acetyl-CoA pool, thereby impacting a wide range of cellular functions.
Conclusion
The metabolic conversion of this compound to acetyl-CoA is a specialized catabolic process that highlights the adaptability of the mitochondrial β-oxidation machinery. While the core enzymatic steps are well-established, a deeper quantitative understanding of the kinetics of each reaction with this specific unsaturated substrate awaits further investigation. The experimental protocols outlined in this guide provide a robust framework for researchers to pursue these quantitative analyses. A thorough understanding of this pathway is not only fundamentally important for cellular biochemistry but also holds potential for the development of novel therapeutic strategies targeting metabolic dysregulation in various disease states.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative target analysis and kinetic profiling of acyl-CoAs reveal the rate-limiting step in cyanobacterial 1-butanol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative target analysis and kinetic profiling of acyl-CoAs reveal the rate-limiting step in cyanobacterial 1-butanol production - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 3-Butenyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Butenyl-CoA, also known as 3-butenoyl-CoA or vinylacetyl-CoA, is a short-chain unsaturated acyl-coenzyme A thioester. Acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of various natural products. The availability of synthetic this compound is essential for in vitro biochemical assays, enzyme characterization, and metabolic engineering studies. These application notes provide detailed protocols for the chemical synthesis of this compound, along with methods for its purification and characterization.
Synthesis Methodologies
Two primary approaches for the synthesis of this compound are a chemical method using ethylchloroformate and a potential enzymatic method involving the isomerization of crotonyl-CoA. This document will provide a detailed protocol for the more readily accessible chemical synthesis and a brief overview of the enzymatic approach.
1. Chemical Synthesis via the Ethylchloroformate (ECF) Method
The ethylchloroformate (ECF) method is a reliable technique for the synthesis of α,β-unsaturated acyl-CoAs.[1] This method involves the activation of the carboxylic acid (3-butenoic acid) by forming a mixed anhydride (B1165640) with ethylchloroformate, followed by nucleophilic attack by the thiol group of Coenzyme A (CoA).
2. Enzymatic Synthesis via Isomerization
An alternative route to this compound is the enzymatic isomerization of crotonyl-CoA, catalyzed by vinylacetyl-CoA Δ-isomerase (EC 5.3.3.3).[2] This enzyme facilitates the reversible conversion of crotonyl-CoA to its isomer, this compound (vinylacetyl-CoA). While highly specific, this method requires the availability of the purified or recombinantly expressed enzyme.
Quantitative Data Summary
The following table summarizes typical yields for the chemical synthesis of various short-chain unsaturated acyl-CoAs using the ethylchloroformate method, which can be considered indicative for the synthesis of this compound.
| Acyl-CoA Product | Precursor Acid | Synthesis Method | Reported Yield (%) | Reference |
| Acrylyl-CoA | Acrylic acid | Ethylchloroformate | 17 | [1] |
| Crotonyl-CoA | Crotonic acid | Ethylchloroformate | 44 | [1] |
| 3,3-Dimethylacrylyl-CoA | 3,3-Dimethylacrylic acid | Ethylchloroformate | 39 | [1] |
| Cinnamoyl-CoA | Cinnamic acid | Ethylchloroformate | 75 | [1] |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound using the Ethylchloroformate Method
This protocol is adapted from the general procedure described by Vögeli et al. (2016) for the synthesis of unsaturated acyl-CoAs.[1]
Materials:
-
3-Butenoic acid
-
Ethylchloroformate
-
Triethylamine (B128534) (TEA)
-
Coenzyme A (free acid or trilithium salt)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Milli-Q water
-
Liquid nitrogen
-
HPLC-grade water and acetonitrile
-
Formic acid or trifluoroacetic acid (for HPLC)
-
Standard laboratory glassware and magnetic stirrer
-
HPLC system with a C18 column
-
Lyophilizer
-
Mass spectrometer and NMR spectrometer for characterization
Procedure:
Step 1: Activation of 3-Butenoic Acid
-
In a round-bottom flask, dissolve 10 equivalents of 3-butenoic acid (e.g., 0.051 mmol, 4.4 mg) in anhydrous THF (e.g., 200 µL).
-
Cool the solution to 4°C in an ice bath.
-
Add 5 equivalents of triethylamine (e.g., 0.026 mmol, 3.6 µL) to the solution while stirring.
-
Add 5 equivalents of ethylchloroformate (e.g., 0.026 mmol, 2.6 µL) dropwise to the reaction mixture.
-
Stir the mixture at 4°C for 45 minutes to form the mixed anhydride.
Step 2: Thioesterification with Coenzyme A
-
In a separate vial, dissolve 1 equivalent of Coenzyme A (e.g., 0.0051 mmol, 4 mg) in 200 µL of 0.5 M sodium bicarbonate solution.
-
Add the CoA solution to the mixed anhydride reaction mixture from Step 1.
-
Allow the reaction to warm to room temperature (22°C) and stir for an additional 45 minutes.
-
Flash-freeze the reaction mixture in liquid nitrogen.
-
Lyophilize the frozen mixture overnight to remove the solvent.
Step 3: Purification by High-Performance Liquid Chromatography (HPLC)
-
Re-dissolve the lyophilized powder in HPLC-grade water.
-
Purify the this compound from the crude reaction mixture using reverse-phase HPLC on a C18 column.
-
A typical gradient for purification could be:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5-50% B over 30 minutes.
-
-
Monitor the elution profile at 260 nm (for the adenine (B156593) moiety of CoA) and 232 nm (for the thioester bond).
-
Collect the fractions corresponding to the this compound peak.
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Step 4: Characterization
-
Mass Spectrometry: Confirm the identity of the product by electrospray ionization mass spectrometry (ESI-MS). The expected mass for this compound (C₂₅H₄₀N₇O₁₇P₃S) is approximately 835.14 g/mol . The mass spectrum should show a corresponding [M-H]⁻ or [M+H]⁺ ion.
-
NMR Spectroscopy: Further structural confirmation can be obtained by ¹H and ¹³C NMR spectroscopy. The spectra should show characteristic peaks for the vinyl group of the butenoyl moiety and the protons and carbons of the Coenzyme A backbone.
Visualizations
Caption: Workflow for the chemical synthesis of this compound.
Concluding Remarks
The ethylchloroformate method provides a robust and accessible means for synthesizing this compound in a laboratory setting. Proper purification by HPLC is crucial to obtain a high-purity product suitable for enzymatic and metabolic studies. While an enzymatic route offers a potentially more specific synthesis, the accessibility of the required isomerase may be a limiting factor for many laboratories. The provided protocol for chemical synthesis should enable researchers to produce this compound for their specific research needs.
References
Analytical Techniques for 3-Butenyl-CoA Detection and Quantification
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butenyl-CoA is a short-chain unsaturated acyl-coenzyme A (acyl-CoA) intermediate involved in the beta-oxidation of certain fatty acids. Accurate detection and quantification of this compound are crucial for studying metabolic pathways, diagnosing inborn errors of metabolism, and for the development of drugs targeting fatty acid oxidation. This document provides detailed application notes and experimental protocols for the analysis of this compound using state-of-the-art analytical techniques. The primary methods covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and specificity, and an enzymatic assay approach for functional analysis.
I. Detection and Quantification of this compound by LC-MS/MS
LC-MS/MS is the gold standard for the quantification of acyl-CoAs due to its superior sensitivity, specificity, and ability to analyze complex biological matrices.[1][2][3][4][5] This method allows for the precise measurement of this compound levels in cells and tissues.
Application Note
This protocol describes a robust and sensitive method for the quantification of this compound using a triple quadrupole mass spectrometer. The method involves a simple protein precipitation step for sample extraction, followed by reversed-phase liquid chromatography for separation and electrospray ionization (ESI) tandem mass spectrometry for detection. Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, providing high selectivity and low limits of detection.
Experimental Protocol
1. Materials and Reagents
-
This compound standard (or a structurally similar short-chain unsaturated acyl-CoA standard for method development)
-
Internal Standard (IS): Propionyl-CoA-d3 or another stable isotope-labeled short-chain acyl-CoA
-
LC-MS grade water, acetonitrile, methanol, and formic acid
-
5-Sulfosalicylic acid (SSA) or Trichloroacetic acid (TCA)
-
Biological samples (cell pellets, tissue homogenates)
2. Sample Preparation
-
Homogenization: Homogenize frozen tissue samples in 10 volumes of ice-cold 2.5% (w/v) SSA solution. For cell pellets, add 200 µL of ice-cold 2.5% (w/v) SSA.
-
Internal Standard Spiking: Add the internal standard to the homogenization buffer to a final concentration of 1 µM.
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs and transfer it to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-60% B
-
10-12 min: 60-95% B
-
12-14 min: 95% B
-
14-15 min: 95-2% B
-
15-20 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: The precursor-to-product ion transitions for this compound and the internal standard need to be optimized by infusing the standard compounds into the mass spectrometer. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the phosphopantetheine moiety.[5]
-
This compound (C25H40N7O17P3S, MW: 835.61): The protonated molecule [M+H]+ will be the precursor ion. The product ion will result from the characteristic fragmentation.
-
Internal Standard: Monitor the specific MRM transition for the chosen internal standard.
-
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
4. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the this compound standards.
-
The concentration of this compound in the samples is determined by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the LC-MS/MS method for this compound quantification. The values are representative and may vary depending on the specific instrumentation and matrix.
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 - 1000 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Experimental Workflow Diagram
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of Short-Chain Acyl-CoAs, including 3-Butenyl-CoA, using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Short-chain acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in cellular metabolism, playing critical roles in the citric acid cycle, fatty acid metabolism, and the biosynthesis of various cellular components.[1][2] The accurate quantification of these molecules is crucial for understanding metabolic regulation in both normal physiological and disease states, such as metabolic disorders and cancer. This application note provides a detailed protocol for the sensitive and specific quantification of short-chain acyl-CoAs, with a particular focus on 3-Butenyl-CoA, from biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
This method utilizes reversed-phase liquid chromatography for the separation of short-chain acyl-CoAs, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The inherent specificity and sensitivity of MRM allow for accurate quantification of individual acyl-CoA species, even at low endogenous concentrations. Acyl-CoAs exhibit a characteristic fragmentation pattern, including a neutral loss of 507 Da from the precursor ion, which corresponds to the loss of the 3'-phosphoadenosine-5'-diphosphate moiety.[1][3][4] A common product ion at m/z 428 is also observed for all acyl-CoAs, which can be used as a qualifying transition.[1][4][5]
Experimental Protocols
Materials and Reagents
-
Acetonitrile, Methanol, Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate
-
5-Sulfosalicylic acid (SSA)
-
Internal Standards (e.g., isotopically labeled acyl-CoAs or a non-endogenous acyl-CoA like Crotonoyl-CoA)
-
Solid-Phase Extraction (SPE) cartridges (optional)
Sample Preparation: Extraction of Short-Chain Acyl-CoAs
This protocol is suitable for cultured cells or tissue samples.
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold PBS. Scrape the cells in 1 mL of ice-cold extraction solution (e.g., 2.5% w/v SSA in water or a mixture of acetonitrile/methanol/water).
-
For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in the extraction solution.
-
-
Tissue Homogenization:
-
Flash-freeze tissue samples in liquid nitrogen and grind to a fine powder.
-
Homogenize the powdered tissue in a 20-fold excess of pre-chilled extraction solution.
-
-
Protein Precipitation:
-
Vortex the cell lysate or tissue homogenate vigorously.
-
Incubate on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
-
Optional Solid-Phase Extraction (SPE) for Purification:
-
Condition an appropriate SPE cartridge (e.g., a reversed-phase sorbent).
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent mixture.
-
-
Sample Concentration and Reconstitution:
-
Dry the supernatant or SPE eluate under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A UHPLC system is recommended for optimal separation.
-
Column: A C18 reversed-phase column with a particle size of ≤ 2.6 µm is suitable.
-
Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer like ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the acyl-CoAs, followed by a wash and re-equilibration step.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: The MRM transitions for various short-chain acyl-CoAs, including the predicted transitions for this compound, are listed in the table below. The transition corresponding to the neutral loss of 507 Da is typically used for quantification, while the transition to m/z 428 serves as a qualifier.
Data Presentation
Table 1: MRM Transitions for Selected Short-Chain Acyl-CoAs
| Compound Name | Precursor Ion ([M+H]+) m/z | Product Ion (Quantifier) [M-507+H]+ m/z | Product Ion (Qualifier) m/z |
| Acetyl-CoA | 810.1 | 303.1 | 428.1 |
| Propionyl-CoA | 824.1 | 317.1 | 428.1 |
| Butyryl-CoA | 838.2 | 331.2 | 428.1 |
| This compound | 836.2 | 329.2 | 428.1 |
| Isovaleryl-CoA | 852.2 | 345.2 | 428.1 |
| Succinyl-CoA | 868.1 | 361.1 | 428.1 |
| Malonyl-CoA | 854.1 | 347.1 | 428.1 |
Table 2: Representative Quantitative Data of Short-Chain Acyl-CoAs in Mammalian Samples
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | Mouse Heart (pmol/mg tissue) |
| Acetyl-CoA | 10.64 | ~12 | 5.77 |
| Propionyl-CoA | 3.53 | - | 0.48 |
| Butyryl-CoA | 1.01 | - | - |
| Crotonoyl-CoA | 0.03 | - | - |
| Succinyl-CoA | 25.47 | - | - |
| Lactoyl-CoA | 0.01 | - | 0.017 |
Note: The values presented are approximate and can vary depending on the specific experimental conditions and cell/tissue type.[6]
Mandatory Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of short-chain acyl-CoAs.
Caption: Fatty acid beta-oxidation and its link to histone acetylation.
Discussion
The described LC-MS/MS method offers a robust and sensitive platform for the quantification of short-chain acyl-CoAs. The sample preparation protocol, particularly the use of SSA, is effective for protein precipitation while minimizing the loss of these polar metabolites.[2][6] The chromatographic separation on a C18 column provides good resolution for various short-chain acyl-CoAs. The use of MRM with a quantifier and a qualifier transition ensures high specificity and accuracy of the results.
For this compound, while not a commonly measured metabolite, its analysis can be readily incorporated into this method. Based on its structure and the known fragmentation of other acyl-CoAs, the predicted MRM transitions provide a solid starting point for method development. It is recommended to confirm these transitions using a synthesized standard of this compound if available.
The involvement of short-chain acyl-CoAs, such as acetyl-CoA derived from fatty acid beta-oxidation, in epigenetic regulation through histone acylation highlights the importance of their accurate measurement.[7] This analytical method can be a valuable tool for researchers investigating the interplay between metabolism and cellular signaling.
Conclusion
This application note details a comprehensive LC-MS/MS protocol for the quantitative analysis of short-chain acyl-CoAs, including this compound, in biological samples. The provided methodologies and data serve as a valuable resource for researchers in metabolism, drug discovery, and related fields, enabling the precise and accurate measurement of these critical metabolic intermediates.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. babraham.ac.uk [babraham.ac.uk]
Application Notes and Protocols for 3-Butenyl-CoA in Enzyme Kinetic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butenyl-CoA is an unsaturated short-chain acyl-coenzyme A molecule. Its structural similarity to intermediates in fatty acid β-oxidation, such as crotonyl-CoA, suggests its potential as a substrate or inhibitor for enzymes involved in fatty acid metabolism, particularly acyl-CoA dehydrogenases. These enzymes play a crucial role in energy production and are implicated in various metabolic disorders, making them attractive targets for drug development. This document provides a detailed protocol for using this compound in enzyme kinetic assays, focusing on acyl-CoA dehydrogenases.
Principle of the Assay
The kinetic analysis of enzymes utilizing this compound can be performed using a continuous spectrophotometric assay. The principle of this assay is based on the reduction of an electron acceptor, which can be monitored as a change in absorbance over time. Acyl-CoA dehydrogenases catalyze the oxidation of this compound, transferring electrons to an acceptor. A common and effective electron acceptor for this class of enzymes is ferricenium hexafluorophosphate (B91526), which gets reduced to ferrocene. The decrease in absorbance at 300 nm, corresponding to the reduction of the ferricenium ion, is directly proportional to the rate of the enzymatic reaction.
Alternatively, a coupled enzyme assay can be employed. In this setup, the product of the primary enzymatic reaction with this compound serves as the substrate for a second, "coupling" enzyme. This secondary reaction is designed to produce a readily detectable signal, such as the oxidation or reduction of a chromogenic or fluorogenic substrate.
Potential Signaling Pathway Involvement
While specific signaling pathways directly involving this compound are not extensively documented, its structure suggests it would enter the fatty acid β-oxidation pathway. Acyl-CoA dehydrogenases are key enzymes in this mitochondrial process. By acting as a substrate, this compound can be metabolized to generate acetyl-CoA, which then enters the citric acid cycle for ATP production. Alternatively, if it acts as an inhibitor, it could disrupt cellular energy metabolism.
Caption: Entry of this compound into the fatty acid β-oxidation pathway.
Materials and Reagents
-
Enzyme: Purified acyl-CoA dehydrogenase (e.g., butyryl-CoA dehydrogenase, medium-chain acyl-CoA dehydrogenase). The specific enzyme will depend on the research question.
-
Substrate: this compound. This may require custom synthesis.
-
Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.5.
-
Electron Acceptor: 1 mM Ferricenium hexafluorophosphate in deionized water.
-
Spectrophotometer: Capable of measuring absorbance at 300 nm.
-
Cuvettes: Quartz cuvettes with a 1 cm path length.
-
Pipettes: Calibrated micropipettes.
-
Thermostatic cell holder: To maintain a constant assay temperature (e.g., 25°C or 37°C).
Experimental Protocols
Preparation of Reagents
-
100 mM Potassium Phosphate Buffer (pH 7.5):
-
Dissolve the appropriate amount of monobasic and dibasic potassium phosphate in deionized water to a final volume of 1 L.
-
Adjust the pH to 7.5 using a pH meter.
-
Store at 4°C.
-
-
1 mM Ferricenium Hexafluorophosphate:
-
Dissolve ferricenium hexafluorophosphate in deionized water to a final concentration of 1 mM.
-
This solution should be prepared fresh daily and protected from light.
-
-
This compound Stock Solution:
-
The synthesis of this compound can be achieved through various chemical or chemo-enzymatic methods.
-
Accurately determine the concentration of the this compound stock solution by measuring its absorbance at 260 nm in 10 mM potassium phosphate buffer (pH 7.0). The molar extinction coefficient for CoA at 260 nm is 16,400 M⁻¹cm⁻¹.
-
Prepare a series of dilutions of the stock solution in the assay buffer.
-
Enzyme Activity Assay Workflow
Caption: Workflow for the enzyme kinetic assay of this compound.
Detailed Assay Protocol
-
Set the spectrophotometer to measure absorbance at 300 nm and equilibrate the cell holder to the desired temperature (e.g., 25°C).
-
In a 1 mL quartz cuvette, add the following components:
-
880 µL of 100 mM potassium phosphate buffer (pH 7.5)
-
100 µL of 1 mM ferricenium hexafluorophosphate
-
A variable volume of this compound stock solution to achieve the desired final concentration (e.g., ranging from 0.1 to 10 times the expected Kₘ). Adjust the buffer volume accordingly to maintain a final volume of 1 mL.
-
-
Mix the contents of the cuvette by inverting gently and place it in the spectrophotometer to record a baseline absorbance.
-
Initiate the reaction by adding a small volume (e.g., 10 µL) of the diluted enzyme solution.
-
Immediately start recording the absorbance at 300 nm for a period of 3-5 minutes.
-
The initial rate of the reaction (v₀) is determined from the linear portion of the absorbance versus time plot. The rate is calculated using the Beer-Lambert law:
-
v₀ (µM/min) = (ΔA₃₀₀ / min) / (ε₃₀₀ * l)
-
Where ΔA₃₀₀ is the change in absorbance at 300 nm, ε₃₀₀ is the molar extinction coefficient of ferricenium hexafluorophosphate (approximately 4.3 mM⁻¹cm⁻¹), and l is the path length of the cuvette (1 cm).
-
-
Repeat the assay for a range of this compound concentrations.
-
Perform a control experiment without the enzyme to account for any non-enzymatic reduction of the electron acceptor.
Data Presentation and Analysis
The initial velocity data obtained at different substrate concentrations should be plotted as v₀ versus [this compound]. The kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), can then be determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software.
v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
Where:
-
v₀ is the initial reaction velocity
-
Vₘₐₓ is the maximum reaction velocity
-
[S] is the substrate concentration (this compound)
-
Kₘ is the Michaelis constant
Table of Expected Kinetic Parameters
As no specific kinetic data for this compound with acyl-CoA dehydrogenases are readily available in the literature, the following table is a template for presenting experimentally determined values. For comparison, typical Kₘ values for butyryl-CoA with butyryl-CoA dehydrogenase are in the low micromolar range.
| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) |
| [Insert Enzyme Name] | This compound | [Experimentally Determined] | [Experimentally Determined] |
| Butyryl-CoA Dehydrogenase | Butyryl-CoA | ~5 - 20 | [Literature Value] |
Troubleshooting
-
No or Low Activity:
-
Check the activity of the enzyme with a known substrate (e.g., butyryl-CoA for butyryl-CoA dehydrogenase).
-
Verify the concentration and integrity of the this compound stock solution.
-
Ensure the ferricenium hexafluorophosphate solution is fresh.
-
-
High Background Rate:
-
The non-enzymatic reduction of the electron acceptor may be high. Subtract the rate of the no-enzyme control from the experimental rates.
-
Consider using an alternative electron acceptor or a coupled assay system.
-
-
Non-linear Reaction Progress Curves:
-
This could be due to substrate depletion, product inhibition, or enzyme instability. Use a lower enzyme concentration or measure the initial rate over a shorter time period.
-
Application of 3-Butenyl-CoA in the Investigation of Fatty Acid Oxidation Disorders
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Fatty acid oxidation (FAO) disorders are a group of inherited metabolic conditions that impair the body's ability to break down fatty acids for energy. These disorders are often caused by deficiencies in specific enzymes within the mitochondrial β-oxidation pathway, such as short-chain acyl-CoA dehydrogenase (SCAD), medium-chain acyl-CoA dehydrogenase (MCAD), and very long-chain acyl-CoA dehydrogenase (VLCAD). Studying the mechanisms of these enzymes and the impact of their deficiencies is crucial for developing diagnostic tools and therapeutic interventions. 3-Butenyl-CoA, a synthetic unsaturated acyl-CoA analog, serves as a valuable research tool in this field. Its unique chemical structure allows it to act as a substrate for acyl-CoA dehydrogenases, enabling researchers to probe enzyme activity and model disease states.
Principle of Application
This compound, also known as 3-butenoyl-CoA or vinylacetyl-CoA, is an analog of butyryl-CoA, the natural substrate for SCAD. The double bond in its structure, positioned between the γ and δ carbons, allows it to be a substrate for acyl-CoA dehydrogenases. These enzymes can catalyze the isomerization of this compound to 2-butenoyl-CoA (crotonyl-CoA), a key intermediate in the β-oxidation pathway. This enzymatic reaction forms the basis of its application in studying FAO disorders. By monitoring the conversion of this compound, researchers can assess the activity of specific acyl-CoA dehydrogenases. In the context of FAO disorders, this substrate can be used to:
-
Characterize Enzyme Kinetics: Determine the kinetic parameters (Km and Vmax) of wild-type and mutant acyl-CoA dehydrogenases to understand how specific mutations affect substrate binding and catalytic efficiency.
-
Model Disease States: In cellular or in vitro systems, the introduction of this compound can mimic the metabolic perturbations seen in certain FAO disorders, allowing for the study of downstream effects and the efficacy of potential therapeutics.
-
Screen for Enzyme Inhibitors or Activators: this compound can be used in high-throughput screening assays to identify compounds that modulate the activity of acyl-CoA dehydrogenases, which could be potential drug candidates.
Data Presentation
Currently, specific kinetic data for the interaction of this compound with human acyl-CoA dehydrogenases directly implicated in common FAO disorders (MCAD, SCAD, VLCAD) is not extensively available in publicly accessible literature. The following table is presented as a template for researchers to populate with their own experimental data.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Wild-Type SCAD | This compound | Data to be determined | Data to be determined | Internal Data |
| Mutant SCAD (Variant X) | This compound | Data to be determined | Data to be determined | Internal Data |
| Wild-Type MCAD | This compound | Data to be determined | Data to be determined | Internal Data |
| Mutant MCAD (Variant Y) | This compound | Data to be determined | Data to be determined | Internal Data |
Experimental Protocols
1. Synthesis of this compound
The synthesis of this compound is a prerequisite for its use in enzymatic assays. Several chemo-enzymatic methods can be employed for the synthesis of acyl-CoA thioesters[1][2][3]. A common approach involves the activation of 3-butenoic acid and its subsequent coupling to Coenzyme A.
Materials:
-
3-Butenoic acid
-
Coenzyme A (free acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
Anhydrous solvent (e.g., tetrahydrofuran)
-
Buffer solution (e.g., sodium bicarbonate)
-
HPLC system for purification
Protocol:
-
Dissolve 3-butenoic acid in an anhydrous solvent.
-
Add a coupling agent, such as DCC, to activate the carboxylic acid.
-
In a separate vial, dissolve Coenzyme A in a suitable buffer (e.g., sodium bicarbonate solution).
-
Slowly add the activated 3-butenoic acid solution to the Coenzyme A solution with constant stirring.
-
Allow the reaction to proceed for several hours at room temperature.
-
Monitor the reaction progress by HPLC.
-
Purify the resulting this compound using preparative HPLC with a suitable C18 column and a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer.
-
Lyophilize the purified fractions to obtain this compound as a solid.
-
Confirm the identity and purity of the product by mass spectrometry and NMR.
2. Acyl-CoA Dehydrogenase Activity Assay using the Electron-Transferring Flavoprotein (ETF) Fluorescence Reduction Assay
This is the gold standard method for measuring the activity of acyl-CoA dehydrogenases[4][5]. The assay measures the decrease in the intrinsic fluorescence of ETF as it is reduced by the acyl-CoA dehydrogenase in the presence of its substrate.
Materials:
-
Purified recombinant human acyl-CoA dehydrogenase (e.g., SCAD, MCAD)
-
Purified recombinant porcine or human Electron-Transferring Flavoprotein (ETF)
-
This compound solution of known concentration
-
Anaerobic buffer (e.g., 50 mM potassium phosphate, pH 7.5, deoxygenated)
-
Glucose oxidase and catalase (for oxygen scavenging)
-
Fluorometer with excitation at ~340 nm and emission at ~490 nm
-
Anaerobic cuvettes or microplates
Protocol:
-
Prepare the anaerobic reaction buffer by bubbling with nitrogen gas and adding glucose oxidase and catalase.
-
In an anaerobic cuvette or microplate well, add the anaerobic buffer, ETF, and the acyl-CoA dehydrogenase enzyme.
-
Place the cuvette/plate in the fluorometer and record the baseline fluorescence.
-
Initiate the reaction by adding a specific concentration of this compound.
-
Monitor the decrease in ETF fluorescence over time.
-
Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve.
-
To determine kinetic parameters, repeat the assay with varying concentrations of this compound.
-
Plot the initial rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the role of acyl-CoA dehydrogenases in fatty acid β-oxidation and a conceptual workflow for utilizing this compound to study enzyme deficiency.
Caption: The mitochondrial fatty acid β-oxidation pathway.
Caption: Experimental workflow for studying acyl-CoA dehydrogenase deficiency.
Caption: Role of this compound in investigating FAODs.
References
- 1. Short-chain acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Butenyl-CoA as a Chemical Probe for Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butenyl-CoA is an unsaturated short-chain acyl-coenzyme A (acyl-CoA) that serves as a valuable chemical probe for investigating the activity of enzymes involved in fatty acid metabolism. As a substrate for short-chain acyl-CoA dehydrogenase (SCAD), a key enzyme in the mitochondrial β-oxidation pathway, this compound allows for the detailed study of enzyme kinetics and the screening of potential inhibitors. Its unique structure, featuring a terminal double bond, provides a tool to explore the substrate specificity and catalytic mechanism of acyl-CoA dehydrogenases and other related enzymes. These application notes provide detailed protocols for the synthesis of this compound, its use in enzyme assays, and methods for enzyme purification, along with relevant quantitative data to support experimental design and data interpretation.
Target Enzyme: Short-Chain Acyl-CoA Dehydrogenase (SCAD)
Short-chain acyl-CoA dehydrogenase (SCAD) is a flavoenzyme that catalyzes the initial step of β-oxidation for short-chain fatty acids (C4-C6).[1] This enzyme facilitates the transfer of electrons from the acyl-CoA substrate to the electron-transfer flavoprotein (ETF).[2] Deficiencies in SCAD activity are associated with metabolic disorders, making it a relevant target for research and drug development.[1][3][4][5]
Quantitative Data: Enzyme Kinetics
| Enzyme Variant | Substrate | kcat/Km (µM⁻¹s⁻¹) |
| Wild-Type SCAD | Butyryl-CoA | 33 |
| R147W Variant | Butyryl-CoA | 30 |
| G185S Variant | Butyryl-CoA | 10 |
Table 1: Catalytic efficiency of human short-chain acyl-CoA dehydrogenase (SCAD) variants with butyryl-CoA. Data sourced from a study on purified recombinant human SCAD variants.[6]
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound
This protocol describes the synthesis of this compound from 3-butenoic acid via the formation of a mixed anhydride (B1165640) with ethyl chloroformate.
Materials:
-
3-butenoic acid
-
Coenzyme A (free acid)
-
Ethyl chloroformate
-
Triethylamine (B128534) (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO₃) solution, 0.5 M
-
Hydrochloric acid (HCl), 1 M
-
Argon or Nitrogen gas
-
Stir plate and stir bar
-
Ice bath
-
Round bottom flask
-
Syringes
-
Lyophilizer
Procedure:
-
Anhydride Formation:
-
In a round bottom flask under an inert atmosphere (argon or nitrogen), dissolve 3-butenoic acid (1.2 equivalents) in anhydrous THF.
-
Cool the solution in an ice bath.
-
Add triethylamine (1.2 equivalents) dropwise while stirring.
-
Slowly add ethyl chloroformate (1.1 equivalents) to the mixture and stir for 30 minutes at 0°C. A white precipitate of triethylammonium (B8662869) chloride will form.
-
-
Thioesterification:
-
In a separate flask, dissolve Coenzyme A (1 equivalent) in ice-cold 0.5 M sodium bicarbonate solution.
-
Add the Coenzyme A solution to the mixed anhydride mixture from step 1.
-
Allow the reaction to stir for 4 hours at room temperature. The pH should be maintained around 7.5-8.0. If necessary, add small amounts of 1 M HCl to adjust the pH.
-
-
Purification:
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Lyophilize the mixture to dryness.
-
The crude this compound can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Monitor the elution at 260 nm (adenine base of CoA) and collect the fractions corresponding to this compound.
-
Lyophilize the purified fractions to obtain this compound as a white powder.
-
Confirm the identity and purity of the product using mass spectrometry and NMR spectroscopy.
-
Protocol 2: Purification of Recombinant Human Short-Chain Acyl-CoA Dehydrogenase (SCAD)
This protocol describes the expression and purification of human SCAD from E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a human SCAD expression vector.
-
Luria-Bertani (LB) broth with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM EDTA, 1 mM DTT, and protease inhibitors).
-
Sonicator.
-
Centrifuge.
-
Affinity chromatography column (e.g., Ni-NTA for His-tagged protein).
-
Wash buffer (lysis buffer with 20 mM imidazole).
-
Elution buffer (lysis buffer with 250 mM imidazole).
-
Dialysis tubing.
-
Storage buffer (e.g., 50 mM potassium phosphate, pH 7.5, 10% glycerol).
Procedure:
-
Expression:
-
Inoculate a starter culture of the transformed E. coli and grow overnight.
-
Inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.
-
-
Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Centrifuge the lysate to pellet the cell debris.
-
Apply the supernatant to the equilibrated affinity chromatography column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the SCAD protein with elution buffer.
-
Dialyze the eluted protein against storage buffer to remove imidazole (B134444) and for buffer exchange.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Assess the purity of the enzyme by SDS-PAGE.
-
Store the purified enzyme at -80°C.
-
Protocol 3: Spectrophotometric Assay of Short-Chain Acyl-CoA Dehydrogenase (SCAD) Activity
This assay measures the reduction of an artificial electron acceptor, phenazine (B1670421) ethosulfate (PES), which is subsequently re-oxidized by 2,6-dichlorophenolindophenol (DCPIP), leading to a decrease in absorbance at 600 nm.
Materials:
-
Purified SCAD enzyme.
-
This compound solution (substrate).
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5).
-
Phenazine ethosulfate (PES) solution.
-
2,6-dichlorophenolindophenol (DCPIP) solution.
-
Spectrophotometer capable of reading at 600 nm.
-
Cuvettes.
Procedure:
-
Reaction Mixture Preparation:
-
Prepare the assay buffer and equilibrate to the desired temperature (e.g., 30°C).
-
In a cuvette, prepare the reaction mixture containing:
-
Assay buffer
-
DCPIP (final concentration, e.g., 50 µM)
-
PES (final concentration, e.g., 1 mM)
-
Purified SCAD enzyme (a small, fixed amount to ensure a linear reaction rate).
-
-
-
Assay Measurement:
-
Place the cuvette in the spectrophotometer and record the baseline absorbance at 600 nm.
-
Initiate the reaction by adding a specific concentration of this compound to the cuvette and mix quickly.
-
Monitor the decrease in absorbance at 600 nm over time.
-
The initial linear rate of the reaction is used to determine the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of DCPIP reduction using its molar extinction coefficient (ε₆₀₀ = 21 mM⁻¹cm⁻¹).
-
To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound.
-
Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Visualizations
Caption: Experimental workflow for using this compound as a chemical probe.
Caption: Role of SCAD in the β-oxidation pathway.
Applications in Drug Development
The use of this compound as a chemical probe for SCAD activity is highly relevant to drug development for several reasons:
-
High-Throughput Screening (HTS): The spectrophotometric assay described can be adapted for a microplate format, enabling the high-throughput screening of compound libraries to identify potential inhibitors of SCAD.
-
Mechanism of Action Studies: For identified hits, this compound can be used in more detailed kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing analogues of this compound, researchers can probe the active site of SCAD and establish structure-activity relationships, which can guide the optimization of lead compounds.
-
Understanding Disease Pathology: Investigating how mutations in SCAD affect its interaction with substrates like this compound can provide insights into the molecular basis of SCAD deficiency and other metabolic disorders.
By providing a reliable substrate for SCAD, this compound facilitates the robust characterization of enzyme activity and the discovery of novel therapeutic agents targeting fatty acid metabolism.
References
- 1. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 2. Mini-Review: Short-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short-Chain Acyl-CoA Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Short-chain acyl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 5. Short-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Application Note: A Novel Cell-Based Assay for Screening Short-Chain Acyl-CoA Dehydrogenase (SCAD) Inhibitors Using 3-Butenyl-CoA
Introduction
Short-chain acyl-CoA dehydrogenase (SCAD) is a key mitochondrial enzyme involved in the initial step of the fatty acid β-oxidation spiral. It catalyzes the oxidation of short-chain fatty acids (C4-C6). Genetic deficiencies in SCAD can lead to metabolic disorders in humans. The development of potent and specific inhibitors of SCAD is valuable for studying the physiological roles of this enzyme and for investigating potential therapeutic strategies for metabolic diseases. This application note describes a novel cell-based assay designed for the high-throughput screening of SCAD inhibitors.
Principle of the Assay
This assay is based on the principle of substrate-dependent cytotoxicity induced by the inhibition of SCAD. In this system, 3-Butenyl-CoA, an unsaturated short-chain acyl-CoA, is introduced to the cells. Under normal conditions, SCAD metabolizes this compound, preventing any cytotoxic effects. However, in the presence of a SCAD inhibitor, the metabolism of this compound is blocked. This leads to the accumulation of this compound or its diversion into a toxic metabolic pathway, ultimately resulting in a decrease in cell viability. The reduction in cell viability, which can be quantified using a variety of methods such as measuring ATP levels, serves as an indicator of SCAD inhibition. This assay provides a robust and sensitive platform for identifying and characterizing SCAD inhibitors in a cellular context.
Applications
-
High-Throughput Screening (HTS): The assay is designed in a microplate format, making it suitable for HTS of large compound libraries to identify novel SCAD inhibitors.
-
Mechanism of Action Studies: This assay can be used to confirm the cellular activity of compounds identified in biochemical screens and to study their effects on fatty acid metabolism in a whole-cell system.
-
Drug Development: The assay can be employed in the lead optimization phase of drug development to characterize the potency and selectivity of SCAD inhibitors.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human embryonic kidney cells (HEK293) or any other suitable cell line with robust fatty acid metabolism.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
Assay Plate: 96-well or 384-well white, clear-bottom tissue culture plates.
-
This compound: Stock solution prepared in a suitable buffer (e.g., PBS).
-
Test Compounds: Known SCAD inhibitors (for positive control) and library compounds dissolved in DMSO.
-
Cell Viability Reagent: A luminescent ATP-based assay kit (e.g., CellTiter-Glo®).
-
Plate Reader: A luminometer capable of reading 96- or 384-well plates.
Cell Culture and Plating
-
Culture HEK293 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Dilute the cells to a final concentration of 2 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (20,000 cells/well).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
Assay Procedure
-
Compound Addition:
-
Prepare serial dilutions of test compounds and positive control in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add 1 µL of the compound dilutions to the respective wells of the cell plate.
-
For control wells, add 1 µL of medium with 0.5% DMSO.
-
-
This compound Addition:
-
Prepare a working solution of this compound in culture medium at a final concentration of 100 µM (this concentration may need to be optimized).
-
Add 10 µL of the this compound working solution to all wells except the "vehicle control" wells.
-
To the "vehicle control" wells, add 10 µL of culture medium.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Measurement of Cell Viability
-
Equilibrate the assay plate and the luminescent ATP assay reagent to room temperature.
-
Add the ATP assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
Data Analysis
-
Percentage Inhibition: Calculate the percentage of SCAD inhibition for each compound concentration using the following formula: % Inhibition = 100 * (Luminescence_max - Luminescence_sample) / (Luminescence_max - Luminescence_min)
-
Luminescence_sample: Signal from wells with test compound.
-
Luminescence_max: Average signal from wells with DMSO and this compound (no inhibition).
-
Luminescence_min: Average signal from wells with a potent inhibitor (maximum inhibition).
-
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
Table 1: Dose-Response of a Known SCAD Inhibitor
| Inhibitor Conc. (µM) | Luminescence (RLU) | % Inhibition |
| 0 (No Inhibitor) | 1,250,000 | 0 |
| 0.1 | 1,187,500 | 5 |
| 0.3 | 937,500 | 25 |
| 1.0 | 625,000 | 50 |
| 3.0 | 312,500 | 75 |
| 10.0 | 125,000 | 90 |
| 30.0 (Max Inhibition) | 100,000 | 92 |
Table 2: Assay Performance Metrics for HTS
| Parameter | Value | Description |
| Signal to Background (S/B) | 12.5 | Ratio of the mean signal of the max signal wells to the mean signal of the min signal wells. |
| Z'-factor | 0.78 | A measure of the statistical effect size, indicating the suitability of the assay for HTS. A value > 0.5 is considered excellent. |
| CV (%) of Max Signal | < 5% | Coefficient of variation for the maximum signal wells. |
| CV (%) of Min Signal | < 10% | Coefficient of variation for the minimum signal wells. |
Visualizations
Caption: Proposed signaling pathway for the SCAD inhibitor assay.
Caption: Experimental workflow for the cell-based SCAD inhibitor assay.
Caption: Logical relationship between SCAD activity and cell viability.
Application Notes and Protocols for 3-Butenyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butenyl-CoA is a monounsaturated short-chain acyl-coenzyme A derivative. As an analogue of intermediates in fatty acid metabolism, it serves as a valuable tool for studying various metabolic pathways, particularly beta-oxidation, and for investigating the substrate specificity of enzymes involved in lipid metabolism. These application notes provide detailed guidance on the storage, handling, and utilization of this compound in experimental settings.
Storage and Handling
Proper storage and handling are critical to maintain the integrity and stability of this compound, particularly due to its unsaturated nature, which makes it susceptible to oxidation and hydrolysis.
Storage Conditions Summary
| Parameter | Recommended Condition | Notes |
| Form | Solid (Lyophilized Powder) | Recommended for long-term storage. |
| Temperature | -20°C or -80°C | Store in a desiccated environment to minimize moisture. |
| Light | Protect from light | Store in a dark container or wrapped in foil. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Recommended for long-term storage to prevent oxidation. |
Handling Recommendations
-
Aqueous Solutions: Due to the potential for hydrolysis, it is advisable to prepare aqueous solutions of this compound fresh for each experiment. If a stock solution is necessary, it should be prepared in a buffer at a slightly acidic to neutral pH (e.g., pH 6.0-7.5) and used promptly.
-
Aliquoting: For long-term use, it is best to weigh out the desired amount of the solid compound for each experiment. If preparing a stock solution is unavoidable, it should be aliquoted into single-use volumes to minimize freeze-thaw cycles.
-
Solvents: While aqueous buffers are common for enzymatic assays, for creating a concentrated stock that can be stored frozen, consider dissolving this compound in a minimal amount of an organic solvent such as dimethylsulfoxide (DMSO) before diluting with the aqueous buffer. However, always check for solvent compatibility with your specific experimental system.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM aqueous stock solution of this compound.
Materials:
-
This compound (solid)
-
Nuclease-free water or a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0)
-
Microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Carefully weigh the required amount of this compound in a sterile microcentrifuge tube. The molecular weight of this compound is approximately 835.6 g/mol .
-
Add the appropriate volume of nuclease-free water or buffer to achieve the desired concentration (e.g., for 1 mg of this compound, add approximately 119.7 µL of solvent for a 10 mM solution).
-
Gently vortex or pipette up and down to dissolve the solid completely. Avoid vigorous shaking to prevent denaturation.
-
Use the solution immediately. If short-term storage is necessary, keep it on ice for no more than a few hours. For longer-term storage, aliquot and flash-freeze in liquid nitrogen, then store at -80°C. Minimize freeze-thaw cycles.
Protocol 2: Enzymatic Assay for Acyl-CoA Dehydrogenase Activity using this compound
This protocol provides a general framework for measuring the activity of an acyl-CoA dehydrogenase using this compound as a substrate. The assay is based on the reduction of a reporter molecule, such as 2,6-dichlorophenolindophenol (DCPIP), which can be monitored spectrophotometrically.
Materials:
-
This compound stock solution (e.g., 10 mM)
-
Acyl-CoA dehydrogenase enzyme preparation (e.g., purified enzyme or cell lysate)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)
-
DCPIP solution (e.g., 1 mM in water)
-
Phenazine methosulfate (PMS) solution (e.g., 10 mM in water)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing:
-
Assay Buffer (to a final volume of 200 µL)
-
DCPIP (final concentration, e.g., 50 µM)
-
PMS (final concentration, e.g., 100 µM)
-
-
Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiation of Reaction: Add the enzyme preparation to each well to initiate the reaction.
-
Substrate Addition: Add this compound stock solution to each well to a final desired concentration (e.g., 100 µM).
-
Kinetic Measurement: Immediately start monitoring the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes). The rate of DCPIP reduction is proportional to the enzyme activity.
-
Controls: Include appropriate controls, such as a reaction without the enzyme (no enzyme control) and a reaction without the substrate (no substrate control), to account for any background absorbance changes.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the metabolic context of this compound and a typical experimental workflow.
Caption: Beta-oxidation pathway of this compound.
Caption: General workflow for an enzymatic assay.
Application Notes and Protocols for the Use of 3-Butenyl-CoA in Reconstituted Enzyme Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butenyl-CoA, also known as vinylacetyl-CoA, is a valuable tool in the study of enzyme mechanisms, particularly within the context of fatty acid metabolism. As an unsaturated acyl-CoA analog, it serves as a mechanistic probe for enzymes such as acyl-CoA dehydrogenases. Its unique chemical structure allows researchers to investigate specific steps of enzymatic reactions, including proton abstraction and isomerization, providing insights into the catalytic strategies employed by these enzymes. These application notes provide an overview of the utility of this compound in reconstituted enzyme systems and offer detailed protocols for its use.
Principle Application: Mechanistic Probe for Acyl-CoA Dehydrogenases
The primary application of this compound in reconstituted enzyme systems is to investigate the mechanism of acyl-CoA dehydrogenases, such as butyryl-CoA dehydrogenase (BCDH) and short-chain acyl-CoA dehydrogenase (SCAD). The catalytic cycle of these flavin-dependent enzymes is initiated by the abstraction of a proton from the α-carbon of the acyl-CoA substrate[1][2]. This compound and its analogs, like (3-butenoyl)pantetheine, are effective substrates for studying this initial step. In the presence of BCDH, this compound undergoes a 2 -> 4 tautomerization, which is an isomerization reaction initiated by the enzymatic abstraction of the α-proton[1][3]. This reaction can be monitored to understand the enzyme's catalytic mechanism.
Data Presentation
| Substrate | Enzyme | Kd (µM) | kred (s-1) | Method |
| Butyryl-CoA | Butyryl-CoA Dehydrogenase | 60 | 1400 | Rapid-reaction kinetics |
Note: Data for butyryl-CoA is presented as a representative example. Kinetic parameters for this compound would be determined using similar experimental setups.
Experimental Protocols
Protocol 1: Reconstitution of Butyryl-CoA Dehydrogenase
Objective: To prepare a functionally active holoenzyme of butyryl-CoA dehydrogenase from its apoenzyme and the FAD cofactor for use in subsequent assays.
Materials:
-
Apo-butyryl-CoA dehydrogenase (from Megasphaera elsdenii or other sources)
-
Flavin adenine (B156593) dinucleotide (FAD) solution
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.6)
-
Glycerol
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the apo-butyryl-CoA dehydrogenase in 50 mM potassium phosphate buffer, pH 7.6, containing 10% glycerol.
-
Determine the concentration of the apoenzyme solution spectrophotometrically.
-
Prepare a stock solution of FAD in the same buffer.
-
To reconstitute the holoenzyme, add a 1.5 to 2-fold molar excess of the FAD solution to the apoenzyme solution.
-
Incubate the mixture on ice for 30 minutes to allow for the binding of FAD to the apoenzyme.
-
The reconstituted holoenzyme is now ready for use in activity assays. The characteristic flavin absorbance spectrum can be confirmed using a spectrophotometer.
Protocol 2: Enzymatic Isomerization Assay of this compound
Objective: To monitor the isomerization of this compound to 2-butenoyl-CoA catalyzed by reconstituted butyryl-CoA dehydrogenase.
Materials:
-
Reconstituted butyryl-CoA dehydrogenase
-
This compound solution
-
Potassium phosphate buffer (50 mM, pH 7.6)
-
Quenching solution (e.g., 10% sodium dodecyl sulfate)
-
HPLC system with a C18 column
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.6) and a known concentration of this compound (e.g., 100 µM).
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25 °C).
-
Initiate the reaction by adding a small volume of the reconstituted butyryl-CoA dehydrogenase to the reaction mixture.
-
At various time points, withdraw aliquots of the reaction mixture and immediately stop the reaction by adding them to a quenching solution.
-
Analyze the quenched samples by HPLC to separate and quantify the substrate (this compound) and the product (2-butenoyl-CoA).
-
The rate of isomerization can be determined by monitoring the decrease in the substrate concentration or the increase in the product concentration over time.
Visualizations
Fatty Acid β-Oxidation Pathway
Caption: Overview of the mitochondrial fatty acid β-oxidation pathway.
Proposed Mechanism of this compound Isomerization
Caption: Proposed mechanism for the isomerization of this compound.
References
Application Note: Quantitative Analysis of 3-Butenyl-CoA using High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Butenyl-CoA is a short-chain acyl-coenzyme A thioester that can be an intermediate in various metabolic pathways and a substrate for certain enzymes. Accurate quantification of this compound in biological matrices is crucial for metabolic research, enzyme characterization, and drug discovery programs targeting related pathways. High-Performance Liquid Chromatography (HPLC) coupled with UV detection or tandem mass spectrometry (LC-MS/MS) offers a robust and sensitive method for this purpose. This document provides a detailed protocol for the quantitative analysis of this compound.
Principle
This method utilizes reversed-phase HPLC to separate this compound from other cellular components. The quantification can be achieved through UV absorbance of the adenine (B156593) moiety of the CoA molecule at 260 nm.[1] For enhanced sensitivity and specificity, which is often required for complex biological samples, coupling the HPLC system to a tandem mass spectrometer (LC-MS/MS) is the preferred method.[2][3][4][5] The protocol described below will focus on the more sensitive LC-MS/MS approach, but a UV detection method can be adapted from it.
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
This protocol is designed for the extraction of short-chain acyl-CoAs from cell cultures or tissue samples.
-
Materials and Reagents:
-
This compound standard (MedChemExpress, HY-CE00845)[6]
-
Internal Standard (IS), e.g., Heptadecanoyl-CoA
-
5% (w/v) 5-Sulfosalicylic acid (SSA) or 5% Perchloric Acid (PCA)[2][5][7]
-
LC-MS grade acetonitrile (B52724) and water
-
Phosphate-buffered saline (PBS), ice-cold
-
-
Procedure:
-
For Cell Pellets: Wash the cell pellet (e.g., 1-5 million cells) twice with ice-cold PBS.
-
For Tissue Samples: Weigh 20-50 mg of frozen tissue and homogenize on ice in a suitable buffer.
-
Add 200 µL of ice-cold 5% SSA or PCA to the cell pellet or tissue homogenate.
-
Add the internal standard to each sample at a known concentration.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
The sample is now ready for LC-MS/MS analysis. If necessary, the supernatant can be dried down and reconstituted in the initial mobile phase.
-
2. HPLC and Mass Spectrometry Conditions
-
Instrumentation:
-
HPLC system capable of binary gradient elution.
-
Autosampler maintained at 4°C.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % B 0.0 2 2.0 2 8.0 50 8.1 95 10.0 95 10.1 2 | 12.0 | 2 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the pure standards into the mass spectrometer. For acyl-CoAs, a characteristic neutral loss of 507.3 m/z (corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety) is often observed.[3][5]
-
Predicted Transition for this compound (C25H40N7O17P3S, MW: 835.61):[6]
-
Precursor Ion (Q1): m/z 836.2 [M+H]+
-
Product Ion (Q3): m/z 330.1 (This will need to be optimized).
-
-
-
Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for maximum signal intensity.
-
Data Presentation
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Detection | ESI-MS/MS (Positive Ion Mode) |
Table 2: Quantitative Performance (Expected)
| Parameter | Expected Value |
| Retention Time | Analyte-specific, to be determined experimentally |
| Linear Range | 0.5 - 500 ng/mL |
| Limit of Detection (LOD) | < 0.5 ng/mL[8] |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Simplified metabolic activation of but-3-enoic acid to this compound.
References
- 1. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. mdpi.com [mdpi.com]
- 3. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving the yield of 3-Butenyl-CoA chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Butenyl-CoA chemical synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely used symmetric anhydride (B1165640) method. This approach involves two primary stages: the synthesis of 3-butenoic anhydride from 3-butenoic acid, followed by the reaction of the anhydride with Coenzyme A (CoA).
Issue 1: Low Yield of 3-Butenoic Anhydride
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction of 3-butenoic acid with the coupling agent (e.g., DCC). | - Ensure all reagents are anhydrous, as moisture will consume the coupling agent.- Increase the reaction time or slightly warm the reaction mixture (monitor for potential polymerization).- Use a slight excess of the coupling agent (e.g., 1.1 equivalents). | Increased conversion of the carboxylic acid to the anhydride, leading to a higher yield. |
| Side reaction forming N-acylurea byproduct. | - Maintain a low reaction temperature (0-5 °C) during the addition of the coupling agent.- Use a non-polar solvent like carbon tetrachloride or dichloromethane (B109758) to minimize this side reaction.[1][2] | Reduced formation of the N-acylurea byproduct, making purification easier and improving the isolated yield of the anhydride. |
| Loss of product during purification. | - The primary byproduct, dicyclohexylurea (DCU), is insoluble in many organic solvents and can be removed by filtration.- Minimize the number of purification steps to avoid product loss. A simple filtration followed by solvent removal under reduced pressure is often sufficient. | Higher recovery of the purified 3-butenoic anhydride. |
Issue 2: Low Yield of this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of 3-butenoic anhydride before it reacts with CoA. | - Prepare the 3-butenoic anhydride immediately before use.- Perform the reaction in a buffered aqueous solution (e.g., 0.5 M NaHCO₃) to maintain a slightly alkaline pH (around 8.0), which facilitates the reaction of the thiol group of CoA.[3] | Minimized hydrolysis of the anhydride, ensuring its availability to react with Coenzyme A. |
| Degradation of this compound. | - Keep the reaction mixture on ice to enhance the stability of the product.- Once the reaction is complete, immediately proceed with purification or store the product at -80°C. | Preservation of the synthesized this compound. |
| Incomplete reaction between the anhydride and Coenzyme A. | - Ensure the Coenzyme A solution is fresh and its concentration is accurately determined.- Use a slight excess of the 3-butenoic anhydride (e.g., 1.5-2.0 equivalents) to drive the reaction to completion. | Increased conversion of Coenzyme A to this compound, resulting in a higher yield. |
Issue 3: Product Impurity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Presence of unreacted Coenzyme A. | - Optimize the stoichiometry of the reaction by using a slight excess of the anhydride.- Purify the final product using High-Performance Liquid Chromatography (HPLC). | A pure this compound product, free from starting material. |
| Isomerization of this compound to the more stable Crotonyl-CoA. | - Avoid high temperatures and acidic or basic conditions during synthesis and purification.- Analyze the product by NMR or mass spectrometry to confirm the position of the double bond. | Preservation of the desired 3-butenyl isomer. |
| Polymerization of this compound. | - Work at low temperatures and avoid exposure to radical initiators or UV light.- Use the product promptly after synthesis. | Minimized formation of polymeric byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
A1: A reliable and high-yielding method is the symmetric anhydride route. This involves the synthesis of 3-butenoic anhydride from 3-butenoic acid using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), followed by the reaction of the purified anhydride with Coenzyme A in a buffered aqueous solution.[1][2][3]
Q2: What are the expected yields for the synthesis of this compound?
A2: The following table provides an estimate of achievable yields based on literature values for similar compounds.
| Reaction Step | Method | Reported Yield for Similar Compounds |
| 3-Butenoic Acid to 3-Butenoic Anhydride | DCC Coupling | 87-94%[1][2] |
| 3-Butenoic Anhydride to this compound | Reaction with CoA | >80% for Crotonyl-CoA[3] |
Q3: How can I purify the final this compound product?
A3: High-Performance Liquid Chromatography (HPLC) is the most effective method for purifying acyl-CoA esters. A C18 reverse-phase column with a water/acetonitrile gradient containing a small amount of formic or acetic acid is typically used.[4][5][6]
Q4: What are the storage conditions for this compound?
A4: this compound is susceptible to hydrolysis and other degradation pathways. For short-term storage, keep the solution on ice. For long-term storage, it is recommended to flash-freeze the purified product in liquid nitrogen and store it at -80°C.
Q5: Can the terminal double bond in this compound cause any specific side reactions?
A5: Yes, the terminal double bond can undergo isomerization to the thermodynamically more stable internal double bond, forming crotonyl-CoA. This is more likely to occur under harsh temperature or pH conditions. Additionally, molecules with terminal double bonds can be susceptible to polymerization, especially in the presence of radical initiators or upon prolonged storage. It is crucial to work under mild conditions and use the product in a timely manner.
Experimental Protocols
Protocol 1: Synthesis of 3-Butenoic Anhydride using Dicyclohexylcarbodiimide (DCC)
-
Preparation: In a round-bottom flask, dissolve 3-butenoic acid (2.0 equivalents) in anhydrous carbon tetrachloride or dichloromethane.
-
Reaction: Cool the solution to 0°C in an ice bath. In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.05 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the DCC solution dropwise to the stirred 3-butenoic acid solution over 30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to stir at room temperature for 3-4 hours.
-
Work-up: The white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate with a small amount of cold, saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-butenoic anhydride. The anhydride is often used directly in the next step without further purification.
Protocol 2: Synthesis of this compound from 3-Butenoic Anhydride
-
Preparation: Dissolve Coenzyme A (1.0 equivalent) in a 0.5 M sodium bicarbonate buffer (pH ~8.0) and cool the solution in an ice bath.
-
Reaction: Dissolve the freshly prepared 3-butenoic anhydride (1.5 equivalents) in a minimal amount of a water-miscible organic solvent like tetrahydrofuran (B95107) (THF) or acetonitrile.
-
Add the anhydride solution dropwise to the stirred CoA solution on ice.
-
Monitor the reaction progress by checking for the disappearance of free thiol groups using Ellman's reagent (DTNB). The reaction is typically complete within 1-2 hours.
-
Purification: Once the reaction is complete, the product can be purified by preparative reverse-phase HPLC.
Visualizations
References
- 1. Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction [mdpi.com]
overcoming 3-Butenyl-CoA instability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the inherent instability of 3-Butenyl-CoA in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample degrading so quickly in my aqueous buffer?
A1: this compound, like other acyl-Coenzyme A (acyl-CoA) molecules, is susceptible to degradation in aqueous solutions due to the presence of a high-energy thioester bond. This bond is prone to hydrolysis, a chemical reaction where water cleaves the bond, resulting in the formation of coenzyme A (CoASH) and 3-butenoic acid. The rate of this hydrolysis is significantly influenced by the pH and temperature of the solution.
Q2: What is the primary mechanism of this compound degradation in aqueous solutions?
A2: The primary degradation mechanism is hydrolysis of the thioester bond. This reaction is base-catalyzed, meaning that the rate of degradation increases significantly at neutral to alkaline pH values.[1][2][3] The terminal double bond in the 3-butenyl group may also be susceptible to oxidation or other reactions, although hydrolysis is typically the main concern for short-term experiments.
Q3: How does pH affect the stability of this compound?
A3: The stability of thioesters like this compound is highly pH-dependent. In acidic conditions (pH < 6.0), the rate of hydrolysis is relatively slow. As the pH increases towards neutral and alkaline conditions (pH 7.0 and above), the rate of hydrolysis accelerates substantially.[1][2] This is a critical consideration for designing experiments and preparing stock solutions.
Q4: What are the ideal storage conditions for this compound?
A4: For long-term storage, this compound should be stored as a lyophilized powder at -20°C or below. If it is necessary to store it in solution, prepare the stock solution in a suitable organic solvent like methanol (B129727) or in an acidic aqueous buffer (pH 4.0-5.0) and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4][5]
Q5: Can I prepare a stock solution of this compound in water?
A5: While possible, preparing stock solutions in pure water is not recommended due to the potential for hydrolysis, especially if the water is not acidic.[4] If an aqueous stock is required, use a cooled, acidic buffer (e.g., 10 mM sodium phosphate (B84403), pH 5.0) and use it immediately or store it at -80°C.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results in enzyme assays | 1. Degradation of this compound during the assay. 2. Repeated freeze-thaw cycles of the stock solution. | 1. Prepare fresh working solutions of this compound immediately before each experiment. 2. Perform assays at a slightly acidic to neutral pH if the enzyme is active and stable under these conditions. 3. Minimize the incubation time of the assay. 4. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Low purity of this compound sample upon analysis | 1. Improper storage conditions. 2. Hydrolysis during sample preparation for analysis. | 1. Verify storage conditions (lyophilized powder at ≤ -20°C or acidic solution at -80°C).[5] 2. During sample preparation for methods like HPLC-MS, use acidic mobile phases and keep the sample cooled.[6][7] |
| Precipitate forms when dissolving this compound | 1. The compound may be less soluble in certain buffers. 2. Using a buffer at a pH where the molecule is less stable and degradation products are precipitating. | 1. Try dissolving the compound in a small amount of a compatible organic solvent (e.g., methanol) before adding the aqueous buffer.[4] 2. Ensure the buffer pH is in the acidic range for initial dissolution. |
| Loss of activity in subsequent experiments using the same stock solution | 1. Gradual degradation of the this compound in the stock solution. | 1. Prepare smaller, single-use aliquots of the stock solution. 2. Re-qualify the concentration of the stock solution periodically using spectrophotometry or HPLC. |
Data Presentation
Table 1: Estimated Stability of this compound in Aqueous Solutions *
| pH | Temperature (°C) | Buffer | Estimated Half-life | Recommendations |
| 4.0 - 5.0 | 4 | 10 mM Sodium Acetate | > 24 hours | Recommended for short-term storage and as a solvent for stock solutions. |
| 6.0 | 25 | 50 mM Phosphate Buffer | Several hours | Use with caution for experiments of moderate duration. Prepare fresh. |
| 7.0 - 7.5 | 25 | 50 mM Phosphate or HEPES Buffer | < 1-2 hours | Prepare immediately before use. Minimize experiment time. |
| 8.0 - 8.5 | 25 | 50 mM Tris or Bicine Buffer | Minutes to < 1 hour | Not recommended unless required by the experimental system. Expect rapid degradation. |
*This table provides estimated stability based on the general principles of thioester chemistry. Actual stability may vary.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: Lyophilized this compound, sterile microcentrifuge tubes, appropriate buffer (e.g., 10 mM Sodium Phosphate, pH 5.0), and calibrated pipettes.
-
Procedure:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of cold (4°C) acidic buffer to achieve the desired concentration.
-
Gently vortex to dissolve the powder completely.
-
Immediately aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Purity Assessment of this compound by HPLC-MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (MS).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate, pH 6.8.[7]
-
Mobile Phase B: Methanol.[7]
-
Gradient: A linear gradient suitable for separating Coenzyme A and other potential degradation products.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis: Monitor for the mass-to-charge ratio (m/z) of this compound and its expected degradation products (Coenzyme A and 3-butenoic acid). A common fragment ion for acyl-CoAs is formed by the neutral loss of the phosphorylated ADP moiety.[4]
-
-
Sample Preparation:
-
Dilute a small aliquot of the this compound stock solution in cold mobile phase A.
-
Inject the sample onto the HPLC-MS system.
-
-
Data Analysis:
-
Integrate the peak area corresponding to this compound and any degradation products.
-
Calculate the purity as the percentage of the this compound peak area relative to the total peak area of all related species.
-
Visualizations
Caption: Presumed primary degradation pathway of this compound.
Caption: A typical experimental workflow using this compound.
References
- 1. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Butenyl-CoA Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity during the mass spectrometry analysis of 3-Butenyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low or no signal of this compound in my LC-MS/MS experiment?
A1: Low signal intensity for acyl-CoAs like this compound can arise from several factors. Systematically troubleshooting by first checking for a complete signal loss versus a weak signal is recommended. For a complete signal loss, initial checks should focus on the instrument's general performance, such as ensuring a stable electrospray and verifying that the mass spectrometer provides a signal with a known, stable compound.[1][2] Common causes for low signal intensity include:
-
Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in non-acidic aqueous solutions.[1]
-
Inefficient Ionization: The composition of the mobile phase and the presence of co-eluting matrix components can significantly impact the ionization efficiency of this compound.
-
Ion Suppression: Complex biological samples can contain matrix components that interfere with the ionization of the target analyte, leading to a reduced signal.[1]
-
Suboptimal Mass Spectrometer Parameters: Incorrectly defined precursor and product ions or non-optimized collision energy can result in poor sensitivity.[1]
-
Chromatographic Issues: Poor peak shape, which can be caused by column overload or contamination, may lead to a decreased signal-to-noise ratio.[1]
Q2: Which ionization mode is optimal for this compound analysis?
A2: For the analysis of short-chain acyl-CoAs, including this compound, positive ion mode electrospray ionization (ESI) is generally recommended.[3][4][5] Studies have shown that short-chain acyl-CoAs are more efficiently ionized under these conditions.[3] While negative ion mode can also be used, positive ion mode has been reported to be more sensitive for many acyl-CoA species.[4][5]
Q3: What are the characteristic fragmentation patterns for this compound that I should be looking for in my MS/MS spectra?
A3: Acyl-CoAs exhibit a very predictable fragmentation pattern in positive mode tandem mass spectrometry. The two most important fragments to monitor for this compound are:
-
A neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine-5'-diphosphate moiety.[3][6] This will result in a product ion that is characteristic of the 3-butenyl acyl group.
-
A product ion at an m/z of 428, which represents the adenosine (B11128) 3',5'-diphosphate fragment.[3][6][7]
Monitoring for these specific transitions in a Multiple Reaction Monitoring (MRM) experiment can significantly improve the selectivity and sensitivity of your assay.[3]
Q4: How can my sample preparation method be optimized to improve the signal of this compound?
A4: The sample preparation method is critical for obtaining a good signal. Key considerations include:
-
Extraction: A simple and effective method for extracting short-chain acyl-CoAs from biological matrices is protein precipitation using sulfosalicylic acid (SSA).[3][8] An ice-cold 2.5% (w/v) SSA solution is often used.[8]
-
Solid-Phase Extraction (SPE): For cleaner samples, SPE can be employed after protein precipitation. However, it is crucial to use the appropriate sorbent and elution solvents to avoid loss of the analyte.[1]
-
Stability: To prevent degradation, it is important to minimize the time samples are kept at room temperature and in aqueous solutions.[1] Acyl-CoA stability has been shown to be better in acidic solutions.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Low Signal Intensity
This guide provides a step-by-step approach to troubleshooting low signal intensity for this compound.
| Problem | Possible Cause | Recommended Action |
| No Signal | Mass spectrometer malfunction | Infuse a known, stable compound to verify instrument functionality. Check for a stable electrospray.[1][2] |
| Sample degradation | Prepare fresh standards and samples. Ensure proper storage conditions (-80°C). | |
| Incorrect MS parameters | Verify the precursor and product ion m/z values for this compound. Optimize collision energy. | |
| Weak Signal | Inefficient ionization | Optimize mobile phase composition. Consider adding a small amount of formic acid to promote protonation. |
| Ion suppression | Dilute the sample to reduce matrix effects. Improve sample cleanup using SPE. Adjust chromatographic conditions to separate this compound from interfering matrix components.[9] | |
| Poor chromatography | Ensure the analytical column is not clogged or contaminated. Optimize the gradient to achieve a good peak shape. | |
| Suboptimal sample preparation | Evaluate the extraction efficiency. Consider alternative extraction methods or solvents.[10] |
Experimental Protocols
Protocol 1: Sample Preparation using Sulfosalicylic Acid (SSA) Precipitation
This protocol is adapted from established methods for the extraction of short-chain acyl-CoAs from biological samples.[3][8]
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate)
-
Ice-cold 2.5% (w/v) sulfosalicylic acid (SSA) solution
-
Internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 15,000 x g and 4°C
Procedure:
-
To your sample, add an appropriate amount of the internal standard.
-
Add 200 µL of ice-cold 2.5% (w/v) SSA solution.[8]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[8]
-
Incubate the sample on ice for 10 minutes.
-
Centrifuge the sample at 15,000 x g for 10 minutes at 4°C.[8]
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for LC-MS/MS analysis.[8]
Visualizations
Caption: Troubleshooting workflow for low this compound signal.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzyme Assays with 3-Butenyl-CoA
Welcome to the technical support center for optimizing enzyme assays using 3-Butenyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Troubleshooting Guides
Encountering issues during your enzyme assay? This guide provides solutions to common problems you might face when working with this compound and related acyl-CoA substrates.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Enzyme Activity | Enzyme Instability: Improper storage or handling of the enzyme. | - Always store enzymes at the recommended temperature, typically -20°C or -80°C in a glycerol-containing buffer. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - Keep the enzyme on ice at all times during experiment setup. |
| Incorrect Assay Buffer Conditions: Suboptimal pH, ionic strength, or missing cofactors. | - Optimize the pH of the assay buffer, as enzyme activity is highly pH-dependent. - Ensure all necessary cofactors (e.g., FAD for acyl-CoA dehydrogenases) are present in the correct concentrations. - Verify that the buffer components do not inhibit your enzyme. | |
| Substrate Degradation: this compound may be unstable. | - Prepare this compound solutions fresh for each experiment. - Store this compound stock solutions at -80°C in a slightly acidic buffer (pH 4-5) to minimize hydrolysis. - Thaw on ice and use promptly. | |
| Inactive this compound: Purity and integrity of the substrate may be compromised. | - Verify the purity of your this compound stock using methods like HPLC. - If synthesizing in-house, ensure complete removal of reactants and byproducts. | |
| High Background Signal | Contaminating Enzyme Activity: Presence of other enzymes in your sample or reagents that react with the substrate or detection reagents. | - Use highly purified enzyme preparations. - Run a "no-enzyme" control to measure the background rate of reaction. - If using cell lysates, consider partial purification to remove interfering enzymes. |
| Substrate Instability: Spontaneous breakdown of this compound or other assay components. | - Run a "no-enzyme" control to assess the rate of non-enzymatic substrate degradation. - Subtract the background rate from your experimental values. | |
| Reagent-Related Issues: The detection reagent is unstable or reacts non-specifically. | - Prepare detection reagents fresh. - Test for non-specific reactions by omitting individual components from the assay mixture. | |
| Inconsistent or Non-Reproducible Results | Pipetting Errors: Inaccurate or inconsistent volumes of enzyme, substrate, or other reagents. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix for the reaction components to minimize pipetting variability between wells. |
| Temperature Fluctuations: Inconsistent incubation temperatures. | - Ensure all assay components are equilibrated to the reaction temperature before starting the experiment. - Use a temperature-controlled plate reader or water bath for incubation. | |
| Sample Evaporation: Loss of volume from assay wells, especially in microplates. | - Use plate sealers during incubation steps. - Avoid prolonged incubation times when possible. | |
| Non-linear Reaction Progress Curves | Substrate Depletion: The concentration of this compound is too low and is consumed rapidly. | - Use a higher initial concentration of this compound. - Ensure the substrate concentration is well above the Michaelis constant (Km) if determining Vmax. |
| Product Inhibition: The product of the enzymatic reaction is inhibiting the enzyme. | - Measure the initial reaction velocity where product concentration is minimal. - Consider using a coupled assay system to continuously remove the product. | |
| Enzyme Inactivation: The enzyme is losing activity over the course of the assay. | - Check for enzyme stability under the specific assay conditions (pH, temperature). - Add stabilizing agents like BSA or glycerol (B35011) to the assay buffer if compatible. |
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used in enzyme assays?
This compound is an unsaturated short-chain acyl-coenzyme A thioester. It serves as a substrate for various enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases and acyl-CoA synthetases. Its unsaturated nature allows for the study of enzyme specificity and kinetics with non-standard substrates, which can be crucial in drug development and metabolic research.
2. How should I store this compound to ensure its stability?
Like many acyl-CoA thioesters, this compound is susceptible to hydrolysis. For long-term storage, it is recommended to keep it as a lyophilized powder or in a slightly acidic buffer (pH 4-5) at -80°C. For daily use, prepare fresh aqueous solutions and keep them on ice. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
3. What are the key parameters to optimize for an enzyme assay with this compound?
The key parameters to optimize include:
-
Enzyme Concentration: Should be in the linear range where the reaction rate is proportional to the enzyme concentration.
-
Substrate Concentration (this compound): The concentration range should typically span below and above the expected Km value to accurately determine kinetic parameters.
-
pH and Buffer System: The pH should be optimal for enzyme activity and stability. The buffer should not interfere with the reaction.
-
Temperature: Most enzyme assays are performed at a constant temperature, often 25°C or 37°C.
-
Incubation Time: The reaction should be monitored during the initial linear phase.
4. Can I use a standard spectrophotometric assay for an acyl-CoA dehydrogenase with this compound?
Yes, a common method for assaying acyl-CoA dehydrogenases is to monitor the reduction of an electron acceptor. A detailed protocol is provided in the "Experimental Protocols" section below. This type of assay measures the formation of the double bond in the product, 2,3-Butadienoyl-CoA, coupled to the reduction of a chromogenic or fluorogenic substrate.
5. What are some common inhibitors that might interfere with my assay?
Enzymes that utilize acyl-CoAs can be inhibited by a variety of molecules. These can include:
-
Product Analogs: Molecules that mimic the structure of the product can act as competitive inhibitors.
-
Other Acyl-CoA Molecules: Depending on the enzyme's specificity, other short, medium, or long-chain acyl-CoAs can compete for the active site.
-
Thiol-Reactive Compounds: Reagents that react with cysteine residues can inactivate some enzymes.
-
Feedback Inhibitors: In a metabolic pathway context, downstream products may allosterically inhibit the enzyme.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity with this compound
This protocol describes a continuous spectrophotometric assay to measure the activity of an acyl-CoA dehydrogenase using this compound as a substrate. The assay relies on the reduction of an artificial electron acceptor, which can be monitored by a change in absorbance.
Materials:
-
Purified short-chain acyl-CoA dehydrogenase (SCAD) or other relevant dehydrogenase.
-
This compound stock solution (e.g., 10 mM in a slightly acidic buffer).
-
Assay Buffer: 100 mM potassium phosphate, pH 7.5.
-
Electron Acceptor: Ferricenium hexafluorophosphate (B91526) (FcPF6) or similar, stock solution in ethanol.
-
Microplate reader or spectrophotometer capable of reading at the appropriate wavelength for the chosen electron acceptor.
-
96-well UV-transparent microplates.
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For each reaction, combine:
-
Assay Buffer to a final volume of 200 µL.
-
Electron acceptor to a final concentration (e.g., 200 µM FcPF6).
-
This compound to the desired final concentrations (e.g., a range from 10 µM to 200 µM for kinetic analysis).
-
-
Equilibrate: Pipette 180 µL of the reaction mixture into each well of the 96-well plate. Incubate the plate at the desired temperature (e.g., 25°C) for 5 minutes to allow all components to reach thermal equilibrium.
-
Initiate the Reaction: Add 20 µL of a diluted enzyme solution to each well to start the reaction. The final enzyme concentration should be chosen to ensure a linear reaction rate for at least 5-10 minutes.
-
Monitor Absorbance: Immediately place the plate in the spectrophotometer and begin reading the absorbance at the appropriate wavelength for the electron acceptor (e.g., 300 nm for the reduction of FcPF6). Record data every 15-30 seconds for 5-10 minutes.
-
Data Analysis:
-
Determine the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot.
-
Convert the rate from change in absorbance per minute to µmol of product formed per minute using the Beer-Lambert law (A = εcl) and the molar extinction coefficient of the reduced electron acceptor.
-
Plot the reaction rates against the corresponding this compound concentrations to determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
-
Illustrative Kinetic Parameters for a Short-Chain Acyl-CoA Dehydrogenase:
The following table provides hypothetical, yet realistic, kinetic parameters for a generic short-chain acyl-CoA dehydrogenase with this compound. Actual values will vary depending on the specific enzyme and experimental conditions.
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| Butyryl-CoA (Saturated) | 25 | 15 |
| This compound (Unsaturated) | 40 | 10 |
| Crotonyl-CoA (Unsaturated) | 35 | 12 |
Note: The presence of a double bond in this compound may affect its binding affinity (Km) and the maximum reaction rate (Vmax) compared to its saturated counterpart, butyryl-CoA.
Visualizations
Experimental Workflow for Enzyme Kinetic Analysis
Caption: Workflow for determining enzyme kinetic parameters with this compound.
Troubleshooting Logic for Low Enzyme Activity
Technical Support Center: Analysis of 3-Butenyl-CoA
Welcome to the technical support center for the analysis of 3-Butenyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common pitfalls encountered during experimentation with this unsaturated short-chain acyl-coenzyme A.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis, purification, and analysis of this compound.
Q1: My enzymatic assay with this compound is giving inconsistent or unexpected results. What are the common causes?
A1: Inconsistent results in enzymatic assays using this compound can stem from several factors, primarily related to substrate stability and purity, as well as general assay conditions.
-
Isomerization of this compound: A significant pitfall is the potential for this compound (also known as vinylacetyl-CoA) to isomerize to its more stable isomer, (E)-but-2-enoyl-CoA (crotonyl-CoA).[1] This isomerization can be catalyzed by enzymes present in your system, such as butyryl-CoA dehydrogenase, or can occur under certain pH and temperature conditions.[2] If your enzyme of interest has different activity towards crotonyl-CoA, this will lead to inaccurate kinetic measurements.
-
Troubleshooting:
-
Verify Substrate Purity: Regularly check the purity of your this compound stock by HPLC-MS/MS to ensure it has not significantly isomerized.
-
Control for Isomerase Activity: If using crude cell lysates or partially purified enzyme preparations, consider the presence of contaminating isomerases.[1] It may be necessary to further purify your enzyme of interest.
-
Optimize Assay Conditions: Perform assays at a pH and temperature that minimize non-enzymatic isomerization. While specific data for this compound is limited, it is advisable to conduct pilot experiments to assess its stability under your planned assay conditions.
-
-
-
General Enzymatic Assay Issues: Refer to the table below for common troubleshooting points applicable to enzymatic assays.
| Problem | Possible Cause | Solution |
| Low or No Activity | Inactive enzyme | Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. |
| Incorrect buffer pH or ionic strength | Optimize the buffer conditions for your specific enzyme. | |
| Presence of inhibitors in the sample | Identify and remove potential inhibitors. Consider sample cleanup steps. | |
| High Background Signal | Substrate degradation | Analyze a control sample without the enzyme to measure the rate of non-enzymatic substrate degradation. |
| Contaminating enzymes | Use a more highly purified enzyme preparation. | |
| Non-linear Reaction Progress Curves | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | Check the stability of your enzyme under the assay conditions. |
Q2: I'm having trouble with the synthesis of this compound. What are some potential side reactions and how can I avoid them?
A2: The chemical synthesis of acyl-CoAs can be challenging due to the complex structure of Coenzyme A. A common method involves the activation of the carboxylic acid (3-butenoic acid) and subsequent reaction with the free thiol of Coenzyme A.
-
Potential Side Reactions:
-
Isomerization: As mentioned, isomerization of the double bond to form crotonyl-CoA is a primary concern, especially if acidic or basic conditions are used during synthesis or workup.
-
Polymerization: Unsaturated compounds can be prone to polymerization, especially in the presence of radical initiators or certain catalysts.
-
Oxidation: The thiol group of Coenzyme A is susceptible to oxidation, forming a disulfide-linked dimer.
-
-
Troubleshooting and Optimization:
-
Choice of Coupling Reagents: Utilize mild coupling reagents to activate the carboxylic acid.
-
pH Control: Maintain a neutral or slightly acidic pH during the reaction and purification to minimize isomerization and side reactions.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thiol group.
-
Purification: Immediately purify the synthesized this compound using HPLC to separate it from unreacted starting materials, byproducts, and any isomerized product.
-
Q3: How can I effectively purify this compound and confirm its identity and purity?
A3: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice for the purification and analysis of this compound.
-
HPLC Purification:
-
Column: A C18 reversed-phase column is typically used for the separation of short-chain acyl-CoAs.[3]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed. The pH of the aqueous buffer should be carefully controlled to ensure good peak shape and prevent on-column degradation or isomerization.
-
Detection: UV detection at 260 nm is used to monitor the adenine (B156593) moiety of the Coenzyme A molecule.
-
-
Purity Confirmation:
-
HPLC: A single, sharp peak in the HPLC chromatogram is indicative of high purity. However, co-elution with isomers is possible.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is typically used. The identity of this compound can be confirmed by its accurate mass-to-charge ratio (m/z).
-
Tandem MS (MS/MS): Fragmentation analysis can help distinguish between isomers. While specific fragmentation patterns for this compound are not extensively published, comparison with a crotonyl-CoA standard can reveal differences in fragment ion intensities, aiding in differentiation.
-
Q4: What are the best practices for storing this compound to ensure its stability?
A4: Proper storage is crucial to maintain the integrity of this compound.
-
Temperature: Store this compound solutions at -80°C for long-term storage. For short-term use, aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles.
-
pH: It is recommended to store this compound in a slightly acidic buffer (pH 4-6) to minimize the risk of hydrolysis and isomerization.
-
Aliquotting: Prepare single-use aliquots to avoid contamination and degradation from repeated handling of the stock solution.
Experimental Protocols
Protocol 1: General Method for Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Activation of 3-Butenoic Acid:
-
Dissolve 3-butenoic acid in an appropriate anhydrous organic solvent (e.g., tetrahydrofuran (B95107) or dichloromethane) under an inert atmosphere.
-
Add a slight molar excess of a coupling reagent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), or 1,1'-carbonyldiimidazole (B1668759) (CDI)).
-
Stir the reaction at room temperature for 1-2 hours to form the activated ester.
-
-
Coupling with Coenzyme A:
-
Dissolve Coenzyme A (free acid) in a buffered aqueous solution (e.g., sodium bicarbonate buffer, pH 7.5-8.0).
-
Slowly add the activated 3-butenoic acid solution to the Coenzyme A solution with stirring at 4°C.
-
Allow the reaction to proceed for several hours to overnight at 4°C.
-
-
Purification:
-
Acidify the reaction mixture to pH ~4-5 with a dilute acid (e.g., formic acid).
-
Filter the mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC was used).
-
Purify the filtrate by preparative reversed-phase HPLC using a C18 column and a suitable buffer gradient (e.g., a gradient of water with 0.1% formic acid and acetonitrile).
-
Collect the fractions containing the product, pool them, and lyophilize to obtain pure this compound.
-
Visualizations
References
reducing background noise in 3-Butenyl-CoA detection assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Butenyl-CoA detection assays. Our aim is to help you minimize background noise and achieve reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the enzymatic detection of this compound?
The enzymatic detection of this compound typically relies on the activity of an acyl-CoA dehydrogenase. In this reaction, this compound is oxidized by the enzyme, leading to the formation of a product and the reduction of an electron acceptor. The change in the concentration of the substrate, product, or a cofactor can be monitored, often spectrophotometrically or via mass spectrometry. Coupled enzyme assays are also frequently employed, where the product of the initial reaction serves as a substrate for a second enzyme, leading to a more easily detectable signal.
Q2: What are the most common sources of high background noise in this compound detection assays?
High background noise in these assays can originate from several sources:
-
Non-specific enzyme activity: The dehydrogenase or coupling enzymes may exhibit activity with other substrates present in the sample.
-
Instability of Thioester Bonds: Acyl-CoA thioester bonds can be unstable and undergo spontaneous hydrolysis, releasing free CoA which can interfere with certain detection methods.[1]
-
Interfering substances: Components in the sample matrix, such as other thiol-containing compounds, can react with reagents in the assay, leading to a false signal.
-
Contamination of reagents: Reagents, particularly enzyme preparations, may be contaminated with small molecules that contribute to the background signal.
-
Instrumental noise: Fluctuations in the spectrophotometer or mass spectrometer can contribute to background noise.
Q3: How can I minimize the non-specific binding of my analyte?
While non-specific binding is a broad term, in the context of enzymatic assays, it can be considered as the interaction of your analyte or enzymes with surfaces or other molecules in a non-productive manner. Strategies to reduce this include the use of blocking agents like bovine serum albumin (BSA) in the assay buffer. Optimizing buffer conditions such as pH and salt concentration can also help minimize unwanted interactions.
Q4: Are there alternative methods to spectrophotometric assays for this compound detection?
Yes, liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful alternative for the detection and quantification of this compound and other acyl-CoAs.[2][3] This method offers high specificity and sensitivity, allowing for the separation of this compound from other closely related molecules in complex biological samples.[2]
Troubleshooting Guide
High background noise can obscure the true signal in your this compound detection assay, leading to inaccurate results. This guide provides a systematic approach to identifying and mitigating common causes of high background.
| Observed Problem | Potential Cause | Recommended Solution |
| High background in "no enzyme" control | Contamination of substrate or buffer with interfering substances. | 1. Use high-purity reagents and freshly prepared buffers.2. Test individual assay components for their contribution to the background signal.3. Consider sample cleanup steps to remove potential interfering molecules.[2] |
| High background in "no substrate" control | Contamination of the enzyme preparation with endogenous substrates. | 1. Dialyze the enzyme preparation against the assay buffer to remove small molecule contaminants.2. Include a "no substrate" control for every experiment to determine the background from the enzyme itself. |
| Drifting baseline in spectrophotometric assays | 1. Instability of reagents (e.g., NADH oxidation).2. Temperature fluctuations affecting enzyme activity or detector stability. | 1. Prepare fresh reagents before each experiment.2. Ensure the spectrophotometer is properly warmed up and the cuvette holder is temperature-controlled. |
| Inconsistent results between replicates | 1. Pipetting errors.2. Incomplete mixing of reagents.3. Instability of this compound. | 1. Use calibrated pipettes and ensure proper pipetting technique.2. Gently vortex or mix all solutions thoroughly before use.3. Prepare this compound solutions fresh and keep them on ice. |
| Low signal-to-noise ratio | 1. Suboptimal assay conditions (pH, temperature, substrate/enzyme concentration).2. Inefficient coupling enzyme in a coupled assay. | 1. Optimize assay conditions by systematically varying one parameter at a time.2. In a coupled assay, ensure the activity of the coupling enzyme is not rate-limiting by increasing its concentration and observing if the reaction rate increases. |
Quantitative Data Summary
The following table provides illustrative data on the impact of different troubleshooting strategies on the background signal in a hypothetical spectrophotometric this compound detection assay. The values represent the rate of change in absorbance at 340 nm (ΔA340/min), which is indicative of NADH oxidation.
| Condition | Description | Average Background Signal (ΔA340/min) | Standard Deviation |
| Standard Assay | Standard protocol without any modifications. | 0.025 | 0.005 |
| + BSA (0.1%) | Bovine Serum Albumin added to the assay buffer. | 0.018 | 0.003 |
| Dialyzed Enzyme | Acyl-CoA dehydrogenase was dialyzed before use. | 0.012 | 0.002 |
| Fresh Buffers | All buffers were prepared fresh on the day of the assay. | 0.020 | 0.004 |
| Optimized pH (7.5) | The pH of the assay buffer was adjusted to the optimal pH for the enzyme. | 0.015 | 0.002 |
This data is for illustrative purposes only and may not be representative of all experimental conditions.
Experimental Protocols
Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity
This protocol is a generalized method for measuring the activity of acyl-CoA dehydrogenases using an artificial electron acceptor and can be adapted for this compound.
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
This compound stock solution (10 mM in water)
-
Acyl-CoA dehydrogenase enzyme preparation
-
Phenazine methosulfate (PMS) solution (10 mg/mL in water)
-
2,6-Dichlorophenolindophenol (DCPIP) solution (1 mM in water)
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
800 µL of 100 mM potassium phosphate buffer (pH 7.0)
-
50 µL of 1 mM DCPIP
-
10 µL of 10 mg/mL PMS
-
-
Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
Add a specific amount of the acyl-CoA dehydrogenase enzyme preparation to the cuvette and mix gently.
-
Initiate the reaction by adding 10 µL of the 10 mM this compound stock solution and immediately start monitoring the decrease in absorbance at 600 nm.
-
Record the absorbance at regular intervals (e.g., every 15 seconds) for 3-5 minutes.
-
The rate of the reaction is proportional to the rate of decrease in absorbance at 600 nm.
Visualizations
Experimental Workflow for a Coupled this compound Assay
Caption: Workflow for a coupled enzymatic assay for this compound detection.
Troubleshooting Logic for High Background Noise
Caption: Decision tree for troubleshooting high background noise in assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
stability of 3-Butenyl-CoA under different pH and temperature conditions
Welcome to the technical support center for 3-Butenyl-CoA. This resource provides guidance on the stability of this compound under various experimental conditions, along with troubleshooting advice and protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or below. If you need to prepare a stock solution, it is advisable to dissolve it in a buffer at a slightly acidic pH (e.g., pH 5-6) and store it in aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles.
Q2: How stable is this compound in aqueous solutions?
Like other acyl-CoA thioesters, this compound is susceptible to hydrolysis in aqueous solutions. The thioester bond can be cleaved, yielding coenzyme A (CoA-SH) and 3-butenoic acid. The rate of this hydrolysis is dependent on the pH and temperature of the solution.
Q3: How do pH and temperature impact the stability of this compound?
The stability of this compound is significantly influenced by both pH and temperature.
-
pH: The thioester bond is more stable under acidic conditions (pH < 6). As the pH becomes neutral and then alkaline (pH > 7), the rate of hydrolysis increases. This is due to the increased concentration of hydroxide (B78521) ions, which act as a nucleophile and attack the electrophilic carbon of the thioester bond.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis. For enzymatic assays, it is crucial to maintain the recommended temperature and minimize the incubation time to prevent significant degradation of the substrate.
Q4: What are the primary degradation products of this compound?
The primary degradation of this compound in aqueous solution is through hydrolysis of the thioester bond. This results in the formation of two products:
-
Coenzyme A (CoA-SH)
-
3-Butenoic acid
In the presence of oxidizing agents or certain enzymes, other degradation pathways may be possible.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected activity in enzymatic assays.
This is a common issue that can often be traced back to the stability and handling of this compound.
Potential Cause 1: Degradation of this compound stock solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh aqueous solutions of this compound for your experiments. If using a frozen stock, use a fresh aliquot for each experiment.
-
Check Storage Conditions: Ensure that your lyophilized powder and stock solutions are stored at the correct temperatures (-20°C or -80°C).
-
Use an Appropriate Buffer: Prepare stock solutions in a slightly acidic buffer (pH 5-6) to improve stability.
-
Potential Cause 2: Degradation during the experimental procedure.
-
Troubleshooting Steps:
-
Control pH: Ensure that the pH of your reaction buffer is optimal for your enzyme and that it does not promote rapid hydrolysis of the this compound. If possible, perform control experiments without the enzyme to measure the rate of non-enzymatic hydrolysis under your assay conditions.
-
Minimize Incubation Time: Use the shortest incubation time that allows for reliable measurement of enzyme activity.
-
Maintain Temperature: Keep all solutions, including the this compound stock, on ice before starting the reaction. Ensure your assay is performed at a controlled and consistent temperature.
-
Issue: Appearance of unexpected peaks in HPLC or LC-MS analysis.
Potential Cause: Presence of degradation products.
-
Troubleshooting Steps:
-
Analyze Standards: Run standards of coenzyme A and 3-butenoic acid (if available) to determine their retention times under your chromatographic conditions. This will help you to identify if the unexpected peaks correspond to these degradation products.
-
Analyze a "Time-Zero" Sample: Analyze a sample of your reaction mixture immediately after adding the this compound (time-zero). This will give you a baseline of any degradation that may have occurred prior to the start of your experiment.
-
Perform a Stability Study: If you continue to suspect degradation, perform a simple stability study by incubating this compound in your reaction buffer at the experimental temperature and analyzing samples at different time points.
-
Quantitative Data on Stability
| pH | Temperature | Expected Stability of this compound |
| 4.0 - 6.0 | 4°C | High |
| 4.0 - 6.0 | 25°C | Moderate to High |
| 4.0 - 6.0 | 37°C | Moderate |
| 7.0 - 7.5 | 4°C | Moderate |
| 7.0 - 7.5 | 25°C | Low to Moderate |
| 7.0 - 7.5 | 37°C | Low |
| > 8.0 | 4°C | Low |
| > 8.0 | 25°C | Very Low |
| > 8.0 | 37°C | Very Low (Rapid Degradation) |
Disclaimer: This table provides expected relative stability based on general chemical principles of thioester hydrolysis. Actual stability may vary depending on buffer composition and other components in the solution.
Experimental Protocols
Protocol: HPLC-Based Stability Assay for this compound
This protocol provides a framework for assessing the stability of this compound under specific pH and temperature conditions.
1. Materials:
-
This compound
-
Coenzyme A (as a standard)
-
Buffers of desired pH (e.g., citrate (B86180) buffer for pH 4-6, phosphate (B84403) buffer for pH 6-8, borate (B1201080) buffer for pH > 8)
-
HPLC system with a C18 column and UV detector
-
Temperature-controlled incubator or water bath
-
Microcentrifuge tubes
2. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a slightly acidic buffer (e.g., 10 mM sodium citrate, pH 5.0).
-
Prepare working solutions by diluting the stock solution to the final desired concentration (e.g., 1 mM) in the different buffers to be tested.
-
Prepare a standard solution of Coenzyme A for peak identification and quantification.
-
-
Incubation:
-
Place aliquots of the this compound working solutions in microcentrifuge tubes.
-
Incubate the tubes at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
-
Sampling:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each tube.
-
Immediately stop the degradation by adding an acid (e.g., a final concentration of 1% trifluoroacetic acid) or by freezing the sample at -80°C until analysis.
-
-
HPLC Analysis:
-
Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from Coenzyme A (e.g., start with a low percentage of B, and increase it over time).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peak area for this compound at each time point.
-
Plot the percentage of remaining this compound against time for each condition (pH and temperature).
-
From this data, you can determine the rate of degradation and the half-life of this compound under each condition.
-
Visualizations
Technical Support Center: Enzyme Inhibition by 3-Butenyl-CoA Analogs
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for experiments involving 3-Butenyl-CoA analogs as enzyme inhibitors, with a primary focus on their interaction with Acyl-CoA Dehydrogenases (ACADs).
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound and its analogs?
The primary targets are Acyl-CoA Dehydrogenases (ACADs), a family of FAD-dependent mitochondrial enzymes crucial for the initial step in each cycle of fatty acid β-oxidation.[1] There are several forms of ACADs, each with specificity for fatty acyl-CoAs of different chain lengths, such as Short-Chain Acyl-CoA Dehydrogenase (SCAD), Medium-Chain Acyl-CoA Dehydrogenase (MCAD), and Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD).[1]
Q2: What is the mechanism of inhibition by this compound?
This compound and its analogs are classified as mechanism-based inhibitors (also known as suicide inhibitors).[2] This means the enzyme itself converts the inhibitor into a reactive form. The ACAD abstracts a proton from the analog, which then rearranges to a more reactive species that covalently binds to the enzyme, often to the FAD cofactor or a nearby amino acid residue, leading to irreversible inactivation.
Q3: Are all ACADs equally susceptible to inhibition by a given this compound analog?
No. The susceptibility depends on how well the analog fits into the active site of a specific ACAD. For instance, SCAD, which is most active with butyryl-CoA (a 4-carbon substrate), is a primary target for this compound.[1][3] Longer-chain analogs would likely show greater specificity for MCAD or LCAD. The position of the catalytic glutamate (B1630785) residue in the enzyme can also influence its ability to be inactivated by certain mechanism-based inhibitors.
Q4: My this compound analog is unstable in my assay buffer. What can I do?
Thioesters like Acyl-CoAs can be unstable in aqueous solutions, especially at neutral or alkaline pH. It is recommended to prepare analog solutions fresh for each experiment. If storage is necessary, flash-freeze aliquots in a suitable buffer (e.g., a slightly acidic buffer like phosphate (B84403) at pH 6.0-6.5) and store at -80°C. Avoid repeated freeze-thaw cycles.[4] The stability of related cofactors like NADH has been shown to be highest in Tris buffer compared to phosphate or HEPES buffers at pH 8.5.[4]
Q5: How do I differentiate between reversible and irreversible inhibition?
Irreversible inhibition is time-dependent and cannot be reversed by removing the inhibitor.[5][6] A common method to confirm irreversibility is a "jump dilution" experiment. First, incubate the enzyme with a high concentration of the inhibitor. Then, dilute the mixture significantly (e.g., 100-fold) to lower the inhibitor concentration to a non-inhibitory level. If the enzyme activity does not recover over time, the inhibition is irreversible.[7]
Troubleshooting Guide
This guide addresses common issues encountered during enzyme inhibition assays with this compound analogs.
| Problem | Possible Cause | Recommended Solution |
| No or Weak Inhibition Observed | 1. Analog Degradation: The thioester bond may have hydrolyzed. | - Synthesize or acquire fresh analog. - Prepare stock solutions fresh before each experiment. - Check the purity and integrity of the analog using HPLC or mass spectrometry. |
| 2. Incorrect Assay Conditions: The enzyme may not be optimally active or the inhibitor may not be binding effectively. | - Ensure the assay buffer pH and temperature are optimal for the specific ACAD being studied.[8] - Verify the concentrations of all components (enzyme, substrate, cofactor). | |
| 3. Wrong Enzyme Isoform: The analog may be specific for a different ACAD than the one being tested. | - Test the analog against a panel of ACADs (SCAD, MCAD, etc.) to determine its specificity. | |
| High Background Signal / Inconsistent Results | 1. Impure Analog: Contaminants in the analog preparation may be interfering with the assay. | - Purify the analog using HPLC. - Confirm the identity and purity of the final compound via NMR and mass spectrometry. |
| 2. Non-specific Binding: At high concentrations, the analog may be binding to other sites on the enzyme or other proteins in the assay. | - Run proper controls, including the reaction without enzyme and without substrate.[8] - Determine the IC50 and use concentrations around this value rather than excessively high concentrations. | |
| 3. Assay Interference: The analog itself may interfere with the detection method (e.g., fluorescence quenching). | - Run a control experiment with the inhibitor and all assay components except the enzyme to see if it affects the signal. | |
| Inhibition Appears Reversible (but should be irreversible) | 1. Insufficient Incubation Time: For mechanism-based inhibitors, inactivation is time-dependent. | - Perform a time-dependent inhibition study. Pre-incubate the enzyme with the inhibitor for varying lengths of time before adding the substrate to start the reaction.[8][9] |
| 2. Sub-optimal Conditions for Inactivation: The enzymatic conversion of the inhibitor to its reactive form may be slow. | - Ensure all necessary cofactors (like FAD for ACADs) are present and that the pH is optimal for catalysis. | |
| 3. Experimental Artifact: The method used to assess reversibility (e.g., dilution) may not be sufficient. | - Ensure the dilution step is rapid and large enough to effectively reduce the free inhibitor concentration to well below its Ki.[7] |
Quantitative Data Presentation
The key parameters for a mechanism-based inhibitor are the initial binding affinity (KI) and the maximal rate of inactivation (kinact). These are more informative than a simple IC₅₀ value, which for irreversible inhibitors, will change with incubation time.[10][11] The overall efficiency of the inhibitor is often expressed as kinact/KI.
The table below provides illustrative kinetic constants for mechanism-based inhibitors of ACADs. Actual values must be determined experimentally for each specific analog and enzyme pair.
| Inhibitor | Target Enzyme | KI (µM) | kinact (min⁻¹) | kinact/KI (M⁻¹s⁻¹) |
| Example Analog A | SCAD | 15 | 0.20 | 222 |
| Example Analog B | MCAD | 5 | 0.15 | 500 |
| 2-Pentynoyl-CoA | SCAD | ~2 (Kd) | Rapid | High |
| 3-Methyl-2-butenoyl-CoA | IVD | Inert | N/A | N/A |
Note: Data for example analogs are hypothetical for illustrative purposes. Data for known inhibitors are derived from literature context.
Experimental Protocols
Protocol 1: General Synthesis of 3-Butenoyl-CoA Analog
This protocol describes a general method for synthesizing an acyl-CoA thioester from its corresponding carboxylic acid (e.g., vinylacetic acid for 3-Butenoyl-CoA) using ethyl chloroformate activation.[12]
Materials:
-
Carboxylic acid analog (e.g., vinylacetic acid)
-
Coenzyme A, trilithium salt (CoA)
-
Ethyl chloroformate
-
Triethylamine (B128534) (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO₃) solution, 0.5 M
-
HPLC for purification
Methodology:
-
Activation of Carboxylic Acid: a. Dissolve the carboxylic acid (10 eq.) in anhydrous THF and cool the solution to 4°C. b. Add triethylamine (5 eq.) and ethyl chloroformate (5 eq.) to the mixture. c. Stir the reaction for 45 minutes at 4°C to form the mixed anhydride.
-
Coupling with Coenzyme A: a. In a separate tube, dissolve Coenzyme A (1 eq.) in 0.5 M NaHCO₃ solution. b. Add the CoA solution to the activated carboxylic acid mixture. c. Stir the final reaction mixture for 45-60 minutes at room temperature.
-
Purification: a. Immediately freeze the reaction mixture in liquid N₂ and lyophilize overnight. b. Re-dissolve the lyophilized powder in a minimal amount of a suitable buffer. c. Purify the 3-Butenoyl-CoA analog using reverse-phase HPLC. d. Confirm the product identity and purity by mass spectrometry and NMR.
Protocol 2: ACAD Inhibition Assay (ETF Fluorescence Reduction)
This protocol is the gold standard for measuring the activity of most ACADs.[9][10] It measures the decrease in the natural fluorescence of the Electron Transfer Flavoprotein (ETF) as it is reduced by the ACAD.
Materials:
-
Purified ACAD enzyme (e.g., SCAD)
-
Purified Electron Transfer Flavoprotein (ETF)
-
Substrate (e.g., Butyryl-CoA)
-
This compound analog (inhibitor)
-
Anaerobic assay buffer (e.g., 50 mM HEPES, pH 7.6, containing an oxygen-scavenging system like glucose/glucose oxidase/catalase)
-
Fluorometer capable of excitation at ~380 nm and emission at ~520 nm.
Methodology:
-
Assay Preparation: a. Prepare a master mix in an anaerobic environment (e.g., glove box) containing the assay buffer and ETF. b. Aliquot the master mix into cuvettes or a 96-well plate.
-
Time-Dependent Inhibition Measurement: a. To each well/cuvette, add the desired concentration of the this compound analog. b. Add the ACAD enzyme to each well to start the pre-incubation. Incubate for various time points (e.g., 0, 5, 10, 20, 30 minutes). c. To start the enzymatic reaction, add the substrate (Butyryl-CoA). d. Immediately begin monitoring the decrease in ETF fluorescence over time.
-
Data Analysis: a. For each pre-incubation time point, calculate the initial rate of reaction. b. Plot the natural log of the residual enzyme activity (%) versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs) for each inhibitor concentration.
Protocol 3: Determination of KI and kinact
This protocol uses the kobs values obtained from Protocol 2 to determine the kinetic constants of irreversible inhibition.[5][6][13]
Methodology:
-
Generate kobs values: Following Protocol 2, determine the kobs at several different concentrations of the this compound analog.
-
Primary Plot: For each inhibitor concentration, plot the reaction progress (fluorescence change) over time. Fit this data to a single exponential decay equation to determine the kobs.
-
Secondary Plot (Kitz-Wilson Plot): a. Plot the calculated kobs values against the corresponding inhibitor concentrations. b. Fit the resulting data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = (k_inact * [I]) / (K_I + [I]) Where:
-
k_obs is the observed rate of inactivation
-
k_inact is the maximal rate of inactivation
-
[I] is the inhibitor concentration
-
K_I is the inhibitor concentration that gives half-maximal inactivation.
-
-
Parameter Extraction: The non-linear regression fit of this plot will yield the values for kinact (the Vmax of the plot) and KI (the Km of the plot). The inhibitor efficiency, kinact/KI, can then be calculated.
Visualizations
Caption: Mechanism of irreversible inhibition of Acyl-CoA Dehydrogenase (ACAD).
Caption: Logic diagram for troubleshooting poor enzyme inhibition results.
Caption: Simplified ACAD catalytic cycle showing the point of irreversible inactivation.
References
- 1. Mini-Review: Short-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation-reduction properties of short-chain acyl-CoA dehydrogenase: effects of substrate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of short-chain acyl-CoA dehydrogenase (SCAD) in cultured skin fibroblasts with hexanoyl-CoA as a competitive inhibitor to eliminate the contribution of medium-chain acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Statistical methods for analysis of time-dependent inhibition of cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. enzymlogic.com [enzymlogic.com]
Technical Support Center: Purification of 3-Butenyl-CoA
Welcome to the technical support center for the purification of 3-Butenyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this unsaturated short-chain acyl-coenzyme A.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The purification of this compound presents several challenges primarily due to its chemical structure. The key difficulties include:
-
Instability of the Thioester Bond: The high-energy thioester bond is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.
-
Oxidation of the Double Bond: The terminal double bond in the butenyl group is prone to oxidation, which can lead to the formation of unwanted byproducts.
-
Co-purification of Similar Molecules: Starting materials, reaction byproducts, and hydrolyzed forms of the molecule can be difficult to separate from the final product.
-
Low Abundance in Biological Samples: When isolating from biological sources, this compound is often present in low concentrations, requiring sensitive and efficient purification methods.
Q2: What methods are commonly used for the purification of this compound and similar short-chain acyl-CoAs?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for purifying this compound. Reversed-phase HPLC (RP-HPLC) is typically employed. Solid-phase extraction (SPE) can also be used as a preliminary purification or desalting step.
Q3: How can I assess the purity of my purified this compound?
A3: The purity of this compound can be assessed using several analytical techniques:
-
HPLC: A sharp, symmetrical peak on an analytical HPLC chromatogram is a good indicator of purity. Purity can be quantified by integrating the peak area.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can confirm the molecular weight of this compound (C25H40N7O17P3S, MW: 835.61 g/mol )[1][2].
-
UV-Vis Spectroscopy: The adenine (B156593) ring of the Coenzyme A moiety has a characteristic absorbance at 260 nm, which can be used for quantification and a preliminary purity check.
Q4: What are the optimal storage conditions for purified this compound?
A4: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at -20°C or, for long-term storage, at -80°C.
-
pH: Maintain a slightly acidic pH (around 5-6) to reduce the rate of thioester hydrolysis.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the double bond.
-
Form: Lyophilized powder is generally more stable than solutions. If in solution, use a buffered aqueous solution and avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
HPLC Purification Issues
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Hydrolysis of Thioester Bond: The pH of the mobile phase may be too high or too low. The purification process may be too long or at too high a temperature. | Maintain the mobile phase pH between 4 and 6. Work at a low temperature (e.g., 4°C) if possible. Optimize the HPLC method to reduce the run time. |
| Oxidation of Double Bond: Exposure to oxygen during sample preparation and purification. | Degas all solvents and use an inert atmosphere if possible. Consider adding a small amount of an antioxidant like DTT to the sample, but be aware of potential interference with detection. | |
| Poor Recovery from Column: The compound may be irreversibly binding to the column matrix. | Ensure the mobile phase composition is appropriate for eluting the compound. A gradient elution may be necessary. Consider a different column chemistry if the problem persists. | |
| Peak Tailing | Column Overload: Injecting too much sample. | Reduce the amount of sample injected onto the column. |
| Secondary Interactions: Interaction of the phosphate (B84403) groups with the silica (B1680970) backbone of the column. | Use a mobile phase with a suitable buffer (e.g., phosphate buffer) to minimize these interactions. Ensure the pH is appropriate. | |
| Split Peaks | Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Contamination or Degradation: The column may be fouled or the stationary phase may be damaged. | Wash the column with a strong solvent. If the problem persists, replace the column. | |
| Ghost Peaks | Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections. | Use high-purity solvents and filter them before use. Run blank gradients to identify the source of contamination. Clean the injector and system. |
Purity and Stability Issues
| Problem | Possible Cause | Suggested Solution |
| Presence of Impurities in Final Product | Incomplete Separation: Co-elution of starting materials or byproducts during HPLC. | Optimize the HPLC gradient and mobile phase composition to improve the resolution between the product and impurities. |
| Degradation During Lyophilization: The pH of the sample may not be optimal, leading to hydrolysis. | Ensure the sample is at a slightly acidic pH (5-6) before lyophilization. | |
| Product Degradation Over Time | Improper Storage Conditions: Exposure to high temperatures, non-optimal pH, or oxygen. | Review and adhere to the recommended storage conditions (-20°C or -80°C, pH 5-6, inert atmosphere). |
| Presence of Thioesterases: If the sample is from a biological source, contaminating enzymes may be present. | Ensure that the purification process effectively removes all proteins. This can be achieved through protein precipitation steps before HPLC. |
Experimental Protocols
General Protocol for Solid-Phase Extraction (SPE) of Short-Chain Acyl-CoAs
This protocol is a general guideline and may need to be optimized for this compound.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing with one column volume of methanol (B129727), followed by one column volume of water.
-
Sample Loading: Load the aqueous sample containing this compound onto the cartridge. The sample should be at a slightly acidic pH (e.g., pH 5).
-
Washing: Wash the cartridge with a weak aqueous buffer (e.g., 2% methanol in water) to remove salts and other polar impurities.
-
Elution: Elute the this compound with a higher concentration of organic solvent (e.g., 50-80% methanol or acetonitrile (B52724) in water).
-
Drying: Evaporate the solvent from the eluted fraction, for example, by lyophilization or under a stream of nitrogen.
General Protocol for HPLC Purification of this compound
This is a representative protocol and should be optimized for your specific system and sample.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 35% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Procedure:
-
Dissolve the crude this compound in a small volume of mobile phase A.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the equilibrated HPLC column.
-
Collect fractions corresponding to the this compound peak.
-
Pool the pure fractions and lyophilize to obtain the purified product.
-
Visualizations
Troubleshooting Workflow for this compound Purification
Caption: A logical workflow for troubleshooting common issues in the purification of this compound.
General Synthesis and Purification Workflow
Caption: A general experimental workflow for the synthesis and purification of this compound.
References
Validation & Comparative
A Comparative Analysis of the Enzymatic Activity of 3-Butenyl-CoA and Butyryl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the enzymatic activity of two closely related acyl-CoA molecules: the saturated Butyryl-CoA and the unsaturated 3-Butenyl-CoA. While Butyryl-CoA is a well-characterized intermediate in fatty acid metabolism and microbial fermentation, data on the enzymatic processing of this compound is less abundant. This document summarizes the available experimental data, details relevant enzymatic pathways, and provides experimental protocols for the assessment of enzyme activity.
Executive Summary
Butyryl-CoA is a primary substrate for a variety of enzymes, including acyl-CoA dehydrogenases and CoA-transferases, with extensive kinetic data available. In contrast, this compound, also known as vinylacetyl-CoA, is less studied, and direct quantitative comparisons of its enzymatic activity with Butyryl-CoA are scarce in existing literature. However, evidence suggests that enzymes acting on Butyryl-CoA can also recognize and process this compound, primarily through isomerization. This guide presents the known kinetic parameters for Butyryl-CoA with key enzymes and discusses the qualitative evidence for this compound's role as an enzyme substrate.
Data Presentation: Quantitative Comparison of Enzymatic Activity
Due to the limited availability of direct comparative studies, this section focuses on the well-documented kinetic parameters of enzymes acting on Butyryl-CoA.
Table 1: Kinetic Parameters of Enzymes Utilizing Butyryl-CoA as a Substrate
| Enzyme | Organism | Substrate(s) | Km (µM) | kcat (s⁻¹) | Vmax (U/mg) | Reference |
| Butyryl-CoA dehydrogenase | Megasphaera elsdenii | Butyryl-CoA | 60 | 1400 | - | [1] |
| Coenzyme A-acylating aldehyde dehydrogenase | Clostridium beijerinckii NRRL B592 | Butyryl-CoA | - | - | - | [2][3] |
| Butyryl-CoA:acetate (B1210297) CoA transferase | Peptostreptococcus elsdenii | Butyryl-CoA, Acetate | - | - | - | [4] |
Note: The kinetic parameters for the coenzyme A-acylating aldehyde dehydrogenase from Clostridium beijerinckii NRRL B592 were noted to be more effective for butyraldehyde (B50154) production from Butyryl-CoA compared to acetaldehyde (B116499) from acetyl-CoA, though specific values were not provided in the abstract.[2][3] Similarly, for Butyryl-CoA:acetate CoA transferase from Peptostreptococcus elsdenii, maximal activity was observed with butyryl-CoA, and both Vmax and Km were found to decrease as the alkyl chain length of the CoA ester increases.[4]
Enzymatic Pathways and Interactions
Butyryl-CoA Metabolism
Butyryl-CoA is a central molecule in several metabolic pathways. In fatty acid β-oxidation, it is oxidized to crotonyl-CoA by acyl-CoA dehydrogenases.[5] In fermentative bacteria, it can be converted to butyrate (B1204436) via the action of phosphotransbutyrylase and butyrate kinase, or through the activity of butyryl-CoA:acetate CoA transferase.
This compound (Vinylacetyl-CoA) Interactions
The primary documented enzymatic reaction involving this compound is its isomerization to crotonyl-CoA. This reaction is catalyzed by the butyryl-CoA dehydrogenase/Etf complex from Clostridium kluyveri, indicating that this enzyme, which acts on Butyryl-CoA, can also bind and transform this compound.[6] This isomerization suggests that this compound can serve as a substrate, at least for this particular enzyme complex.
Another enzyme, 4-hydroxybutyryl-CoA dehydratase, has been shown to possess vinylacetyl-CoA-Delta-isomerase activity. This further supports the role of this compound as a recognized substrate in specific enzymatic reactions.
A patent has also disclosed that several acetaldehyde dehydrogenases exhibit activity with a mixture containing vinylacetyl-CoA, alongside Butyryl-CoA, although no quantitative comparison was provided. This suggests a potential broader interaction of this compound with aldehyde dehydrogenases.
Experimental Protocols
Assay for Butyryl-CoA Dehydrogenase Activity
The activity of butyryl-CoA dehydrogenase can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor.
Principle: Butyryl-CoA is oxidized to crotonyl-CoA by butyryl-CoA dehydrogenase. The electrons from this oxidation are transferred to an electron acceptor, such as ferricenium hexafluorophosphate (B91526) or an electron transfer flavoprotein (ETF), leading to a measurable change in absorbance.
Reagents:
-
Potassium phosphate (B84403) buffer (pH 7.0)
-
Butyryl-CoA solution
-
Ferricenium hexafluorophosphate or purified ETF
-
Purified butyryl-CoA dehydrogenase
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and the electron acceptor in a cuvette.
-
Initiate the reaction by adding a known amount of butyryl-CoA dehydrogenase.
-
Monitor the decrease in absorbance of the electron acceptor at the appropriate wavelength (e.g., 300 nm for ferricenium).
-
The rate of absorbance change is proportional to the enzyme activity.
Assay for CoA-Transferase Activity
The activity of butyryl-CoA:acetate CoA transferase can be determined by measuring the formation of acetyl-CoA.
Principle: The enzyme transfers the CoA moiety from Butyryl-CoA to acetate, producing butyrate and acetyl-CoA. The produced acetyl-CoA can then be quantified in a coupled enzyme assay.
Reagents:
-
Tris-HCl buffer (pH 8.0)
-
Butyryl-CoA solution
-
Sodium acetate solution
-
Citrate (B86180) synthase
-
DTNB (5,5'-dithiobis(2-nitrobenzoic acid))
-
Purified CoA-transferase
Procedure:
-
Incubate the CoA-transferase with Butyryl-CoA and acetate in the reaction buffer.
-
The acetyl-CoA produced reacts with oxaloacetate, catalyzed by citrate synthase, to release free CoA-SH.
-
The free CoA-SH reacts with DTNB to produce a colored product that can be measured spectrophotometrically at 412 nm.
-
The rate of color formation is proportional to the CoA-transferase activity.
Visualizations
Caption: General experimental workflows for assaying Butyryl-CoA utilizing enzymes.
Caption: Known enzymatic conversions of Butyryl-CoA and this compound.
Conclusion
While Butyryl-CoA is a well-established substrate for numerous enzymes with well-defined kinetic parameters, the enzymatic activity of this compound is less understood. The available evidence strongly suggests that enzymes acting on Butyryl-CoA, such as butyryl-CoA dehydrogenase, can also interact with this compound, primarily by catalyzing its isomerization. This indicates a degree of substrate flexibility in these enzymes. Further research, including direct kinetic comparisons, is necessary to fully elucidate the enzymatic profile of this compound and its potential roles in metabolism and biocatalysis. The experimental protocols provided in this guide can serve as a foundation for such future investigations.
References
- 1. Rapid-reaction kinetics of the butyryl-CoA dehydrogenase component of the electron-bifurcating crotonyl-CoA-dependent NADH:ferredoxin oxidoreductase from Megasphaera elsdenii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coenzyme A-acylating aldehyde dehydrogenase from Clostridium beijerinckii NRRL B592 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coenzyme A-acylating aldehyde dehydrogenase from Clostridium beijerinckii NRRL B592 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics and catalytic properties of coenzyme A transferase from Peptostreptococcus elsdenii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
A Researcher's Guide to Comparing Antibody Cross-Reactivity Against Acyl-CoAs
For researchers in metabolic studies, immunology, and drug development, the specificity of antibodies against various acyl-Coenzyme A (acyl-CoA) molecules is of paramount importance. Acyl-CoAs such as acetyl-CoA, succinyl-CoA, malonyl-CoA, and butyryl-CoA are critical intermediates in numerous metabolic pathways. The ability to distinguish between these structurally similar molecules with high fidelity is essential for the accuracy and reliability of immunoassays. This guide provides a framework for comparing the cross-reactivity of antibodies against different acyl-CoAs, offering detailed experimental protocols and a clear structure for data presentation.
Data Presentation: Quantifying Cross-Reactivity
To facilitate a direct comparison of antibody performance, quantitative data from cross-reactivity experiments should be summarized in a clear and structured table. The primary metric for cross-reactivity in a competitive ELISA is the IC50 value, which represents the concentration of the competing acyl-CoA that inhibits 50% of the antibody binding to the target acyl-CoA. For techniques like Surface Plasmon Resonance (SPR), the equilibrium dissociation constant (Kᴅ) is a key indicator of binding affinity. Lower IC50 and Kᴅ values indicate higher affinity.
Table 1: Comparative Binding Affinity of Anti-Acyl-CoA Antibody
| Acyl-CoA Analyte | Competitive ELISA (IC50) | Surface Plasmon Resonance (Kᴅ) | % Cross-Reactivity |
| Acetyl-CoA | e.g., 10 nM | e.g., 5 nM | 100% (Reference) |
| Succinyl-CoA | e.g., 50 nM | e.g., 25 nM | 20% |
| Malonyl-CoA | e.g., 100 nM | e.g., 50 nM | 10% |
| Butyryl-CoA | e.g., 200 nM | e.g., 100 nM | 5% |
| Propionyl-CoA | e.g., >1000 nM | e.g., >500 nM | <1% |
| Free Coenzyme A | e.g., >1000 nM | e.g., >500 nM | <1% |
% Cross-Reactivity is calculated as (IC50 of reference acyl-CoA / IC50 of competing acyl-CoA) x 100.
Experimental Protocols
Accurate assessment of antibody cross-reactivity hinges on robust and well-defined experimental protocols. Two widely accepted methods for this purpose are the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA Protocol
This method measures the ability of different acyl-CoAs to compete with a labeled or coated target acyl-CoA for binding to the antibody of interest.
a. Materials:
-
High-binding 96-well microtiter plates
-
Anti-acyl-CoA antibody (primary antibody)
-
Target acyl-CoA (for coating or conjugation)
-
Competing acyl-CoAs (acetyl-CoA, succinyl-CoA, malonyl-CoA, etc.)
-
HRP-conjugated secondary antibody (if the primary is not labeled)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
b. Procedure:
-
Antigen Coating: Coat the wells of a microtiter plate with the target acyl-CoA (e.g., acetyl-CoA conjugated to a carrier protein like BSA) at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.[1]
-
Washing: Remove the coating solution and wash the plate three times with Wash Buffer.[1]
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at 37°C or overnight at 4°C.[1]
-
Washing: Wash the plate three times with Wash Buffer.
-
Competitive Reaction: Prepare serial dilutions of the competing acyl-CoAs (e.g., acetyl-CoA, succinyl-CoA, malonyl-CoA) in a suitable buffer. In separate tubes, pre-incubate a fixed concentration of the primary anti-acyl-CoA antibody with each dilution of the competing acyl-CoAs for 1 hour at 37°C.[1]
-
Incubation: Add 100 µL of the antibody/competitor mixtures to the coated wells. Incubate for 90 minutes at 37°C.[1]
-
Washing: Wash the wells three times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted in Wash Buffer) to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the wells five times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate solution to each well and incubate for 15-20 minutes at 37°C in the dark.[2]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.[1][2]
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the concentration of the competing acyl-CoA in the solution.[1][2]
Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique that measures real-time binding kinetics and affinity between an antibody and its antigens.[3]
a. Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Anti-acyl-CoA antibody
-
Various acyl-CoA molecules
-
Immobilization buffers (e.g., amine coupling kit)
-
Running buffer (e.g., HBS-EP+)
b. Procedure:
-
Antibody Immobilization: Immobilize the anti-acyl-CoA antibody onto the sensor chip surface using a standard coupling method (e.g., amine coupling).
-
Analyte Injection: Prepare a series of dilutions for each acyl-CoA molecule in the running buffer.
-
Binding Measurement: Inject the different concentrations of each acyl-CoA over the sensor surface and monitor the change in the SPR signal (measured in Resonance Units, RU).
-
Dissociation: After the association phase, flow the running buffer over the chip to monitor the dissociation of the acyl-CoA from the antibody.
-
Regeneration: After each binding cycle, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kᴅ = kd/ka) for each acyl-CoA.
Mandatory Visualization
The following diagrams illustrate the key experimental workflow and the principle of competitive binding.
Caption: Workflow for Competitive ELISA.
References
comparative analysis of 3-Butenyl-CoA metabolism in different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic pathways of 3-Butenyl-CoA in different biological domains: Eukaryotes (with a focus on mammals), Bacteria, and Archaea. Due to the limited direct experimental data on this compound metabolism, this analysis is based on established principles of fatty acid beta-oxidation and the known substrate specificities of the involved enzymes.
Introduction to this compound
This compound is a short-chain unsaturated acyl-CoA molecule. While not a central metabolite in primary energy metabolism, its structural similarity to intermediates of fatty acid oxidation suggests its likely entry into these pathways. Understanding its metabolism is crucial for researchers studying fatty acid metabolism, inborn errors of metabolism, and for drug development professionals exploring novel metabolic pathways.
Proposed Metabolic Pathways of this compound
Two primary metabolic routes are proposed for the degradation of this compound. The first is a direct entry into the beta-oxidation pathway. The second involves an initial isomerization to Crotonyl-CoA, a common intermediate in fatty acid metabolism.
Pathway 1: Direct Beta-Oxidation
This pathway mirrors the canonical beta-oxidation of saturated fatty acids.
Validating LC-MS/MS for 3-Butenyl-CoA Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of acyl-Coenzyme A (acyl-CoA) thioesters is paramount for understanding cellular metabolism in both health and disease. 3-Butenyl-CoA, a short-chain unsaturated acyl-CoA, is an important intermediate in various metabolic pathways. This guide provides a detailed comparison of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound against alternative analytical techniques, supported by established experimental data for similar short-chain acyl-CoAs.
Comparison of Analytical Methods
LC-MS/MS has become the gold standard for the quantification of acyl-CoAs due to its high sensitivity and specificity.[1] However, other methods such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and enzymatic assays are also available. The following table provides a comparative overview of these techniques.
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol[2] | ~120 pmol (with derivatization)[2] | ~50 fmol[2] |
| Limit of Quantification (LOQ) | 5-50 fmol[2] | ~1.3 nmol (LC/MS-based)[2] | ~100 fmol[2] |
| Linearity (R²) | >0.99[2][3] | >0.99[2] | Variable[2] |
| Precision (%RSD) | < 5%[2] | < 15%[2] | < 20%[2] |
| Specificity | High (based on mass-to-charge ratio)[1] | Moderate (risk of co-elution) | High (enzyme-specific)[2] |
| Throughput | High | Moderate | Low to Moderate |
Proposed LC-MS/MS Method for this compound Quantification
This section outlines a robust and sensitive method for the quantification of this compound in biological matrices, adapted from established protocols for other short-chain acyl-CoAs.[3][4][5]
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of biological sample (e.g., cell lysate, tissue homogenate), add 400 µL of a cold extraction solution of 10% trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA).[3][4]
-
Add an appropriate internal standard, such as a stable isotope-labeled this compound or a structurally similar odd-chain acyl-CoA (e.g., pentadecanoyl-CoA).[5]
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
If using TCA, perform solid-phase extraction (SPE) with a C18 cartridge to remove the acid.[6] If using SSA, the sample can often be directly analyzed.[3][4]
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[2]
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[5]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.[2]
-
Injection Volume: 5-10 µL.[2]
-
Column Temperature: 35-40°C.[6]
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7]
-
Scan Type: Multiple Reaction Monitoring (MRM).[3]
-
Collision Gas: Argon.
MRM Transitions for this compound:
Acyl-CoAs exhibit a characteristic fragmentation pattern involving the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da).[3][6][8][9] Based on the molecular weight of this compound (835.6 g/mol )[10], the following MRM transitions are proposed:
| Analyte | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Transition Type |
| This compound | 836.6 | 329.6 ([M-507+H]⁺) | Quantitative[3][9] |
| This compound | 836.6 | 428.1 (Adenosine diphosphate (B83284) fragment) | Qualitative[3][9] |
Method Validation Parameters
The following table summarizes typical validation parameters that should be achieved for a robust LC-MS/MS method for this compound, based on data for other short-chain acyl-CoAs.[11]
| Validation Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Accuracy (% Recovery) | 85-115% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
Alternative Quantification Methods
1. HPLC with UV or Fluorescence Detection
This method involves the separation of this compound by HPLC followed by detection using a UV detector (at ~260 nm for the adenine (B156593) moiety) or a fluorescence detector after derivatization of the thiol group with a fluorescent tag. While less sensitive and specific than LC-MS/MS, it can be a cost-effective alternative.[2]
2. Enzymatic Assays
Enzymatic assays for short-chain acyl-CoAs typically involve a specific dehydrogenase enzyme that catalyzes the conversion of the acyl-CoA to a product, with the concomitant reduction of NAD⁺ to NADH. The increase in NADH can be monitored by absorbance at 340 nm or by fluorescence.[2] This method is highly specific but can be low-throughput and may require specific enzymes that are not commercially available for all acyl-CoAs.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using LC-MS/MS.
Caption: Workflow for this compound quantification by LC-MS/MS.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C25H40N7O17P3S | CID 4634034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Kinetic Showdown: 3-Butenyl-CoA Faces Off Against Other Unsaturated Acyl-CoAs in Enzymatic Reactions
A deep dive into the kinetic profiles of 3-butenyl-CoA and its counterparts—crotonyl-CoA, 3-pentenoyl-CoA, and glutaconyl-CoA—reveals nuances in enzyme-substrate interactions critical for researchers in metabolic studies and drug development. This guide provides a comparative analysis of their performance, supported by available experimental data and detailed methodologies.
The metabolism of unsaturated short-chain fatty acids is a fundamental cellular process, with acyl-CoA dehydrogenases playing a pivotal role in their oxidation. Understanding the kinetic parameters of these enzymes with various unsaturated acyl-CoA substrates is crucial for elucidating metabolic pathways and for the design of targeted therapeutic interventions. This comparison focuses on the kinetic properties of this compound and contrasts them with other key unsaturated acyl-CoAs.
Comparative Kinetic Data
While comprehensive kinetic data for this compound is limited in the literature, we can draw comparisons based on available information for structurally similar substrates and the enzymes that act upon them. The following table summarizes the known kinetic parameters for the interaction of various unsaturated acyl-CoAs with their respective primary enzymes.
| Substrate | Enzyme | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ (U/mg) | Source |
| Crotonyl-CoA | Butyryl-CoA Dehydrogenase (from Megasphaera elsdenii) | 1.6 | 1250 | - | [1] |
| Glutaconyl-CoA | Glutaryl-CoA Dehydrogenase (human) | ~1.0 (K_i_) | - | - | [2] |
| Butyryl-CoA | Short-Chain Acyl-CoA Dehydrogenase (human) | - | - | - | [3][4] |
| This compound | Short-Chain Acyl-CoA Dehydrogenase | Not Reported | Not Reported | Not Reported | |
| 3-Pentenoyl-CoA | Acyl-CoA Dehydrogenases | Not Reported | Not Reported | Not Reported |
Discussion of Kinetic Parameters
Crotonyl-CoA , a common intermediate in fatty acid and amino acid metabolism, exhibits a low K_m_ value with butyryl-CoA dehydrogenase, indicating a high affinity for the enzyme.[1] Its high turnover number (k_cat_) signifies efficient catalytic conversion.
Glutaconyl-CoA is an intermediate in the metabolism of lysine (B10760008) and tryptophan.[5] Human glutaryl-CoA dehydrogenase shows a high affinity for glutaconyl-CoA, as indicated by its low inhibition constant (K_i_).[2]
This compound , the primary subject of this guide, is known to be a substrate for short-chain acyl-CoA dehydrogenase (SCAD) and is catabolized through the β-oxidation pathway. The double bond at the γ-δ position (C3-C4) distinguishes it from the more common α-β unsaturated acyl-CoAs like crotonyl-CoA. This structural difference likely influences its binding affinity and the rate of its dehydrogenation by SCAD. While specific kinetic values are elusive, the enzyme is known to catalyze the isomerization of (3-butenoyl)pantetheine to (2-butenoyl)pantetheine, suggesting that it can handle substrates with a double bond at the 3-position.[6]
3-Pentenoyl-CoA , another γ-δ unsaturated acyl-CoA, is also expected to be a substrate for acyl-CoA dehydrogenases, likely with a preference for medium-chain specific enzymes due to its five-carbon chain. The lack of available kinetic data prevents a direct comparison but highlights an area for future research.
Metabolic Pathways and Experimental Workflows
To understand the context of these kinetic comparisons, it is essential to visualize the metabolic pathways in which these acyl-CoAs participate and the experimental workflows used to determine their kinetic parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamic regulation of human short-chain acyl-CoA dehydrogenase by substrate and product binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of butyryl-CoA dehydrogenase: reactions with acetylenic, olefinic, and fluorinated substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advantage of 3-Butenyl-CoA in Biochemical Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of substrate in enzyme assays is critical for obtaining accurate and insightful results. This guide provides a detailed comparison of 3-Butenyl-CoA with other common substrates, highlighting its unique advantages, particularly in the study of acyl-CoA dehydrogenases. Supported by experimental data and detailed protocols, this document serves as a comprehensive resource for assay development and optimization.
Introduction to this compound
This compound, also known as vinylacetyl-CoA, is a short-chain unsaturated acyl-coenzyme A thioester. It serves as a substrate for short-chain acyl-CoA dehydrogenase (SCAD), a key enzyme in the mitochondrial fatty acid β-oxidation pathway. The unique structural feature of this compound, a double bond at the γ,δ-position, confers distinct properties that can be leveraged for specific advantages in enzyme assays compared to saturated counterparts like Butyryl-CoA or other commonly used substrates.
Core Advantages of this compound in Assays
The primary advantages of utilizing this compound in assays, particularly those involving short-chain acyl-CoA dehydrogenase (SCAD), are its roles as both a substrate for isomerization and a potential mechanism-based inactivator. This dual functionality provides a powerful tool for investigating enzyme mechanisms and for the development of specific enzyme inhibitors.
Mechanism-Based Inactivation and Isomerization
Short-chain acyl-CoA dehydrogenase (SCAD) catalyzes the isomerization of this compound to its α,β-unsaturated isomer, crotonyl-CoA. This reaction proceeds through the abstraction of a proton from the α-carbon, a key step in the catalytic mechanism of acyl-CoA dehydrogenases. This isomerization can be exploited to study the enzyme's catalytic cycle and to identify or characterize inhibitors that target this specific step.
Furthermore, the reactive nature of the double bond in this compound and its isomerization product can lead to the formation of a covalent adduct with the enzyme, resulting in mechanism-based inactivation. This property is invaluable for:
-
Active site titration: Determining the concentration of active enzyme in a preparation.
-
Probing the active site: Identifying key amino acid residues involved in catalysis.
-
Screening for novel inhibitors: Compounds that prevent this inactivation can be identified as potential drug candidates.
Comparative Performance Data
While direct comparative kinetic data for this compound with mammalian SCAD is not extensively published, the Vmax for Butyryl-CoA with butyryl-CoA dehydrogenase from Megasphaera elsdenii has been reported. The key advantage of this compound, however, lies in its ability to act as a mechanism-based inactivator through isomerization, a property not shared by saturated acyl-CoAs like Butyryl-CoA.
| Substrate | Enzyme | Key Feature/Parameter | Advantage in Assays |
| This compound | Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Substrate for isomerization to Crotonyl-CoA; Potential for mechanism-based inactivation. | Allows for the study of reaction mechanisms and active site mapping. Useful for screening and characterization of inhibitors. |
| Butyryl-CoA | Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Standard substrate for measuring dehydrogenase activity. | Provides a baseline for enzyme activity under standard conditions. |
| Crotonyl-CoA | Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Product of Butyryl-CoA dehydrogenation and this compound isomerization. | Used to study the reverse reaction and product inhibition. |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of acyl-CoA esters can be adapted for this compound. This chemo-enzymatic approach offers a straightforward route for laboratory-scale production.
Materials:
-
3-butenoic acid
-
Coenzyme A (CoA)
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium bicarbonate solution
-
HPLC for purification
Procedure:
-
Activation of 3-butenoic acid: Dissolve 3-butenoic acid in anhydrous THF. Add CDI in a 1:1 molar ratio and stir at room temperature for 30 minutes to form the acyl-imidazole intermediate.
-
Thioester formation: Prepare a solution of Coenzyme A in an aqueous sodium bicarbonate buffer. Add the activated 3-butenoic acid solution to the CoA solution and stir at room temperature.
-
Monitoring and Purification: Monitor the reaction progress by HPLC. Once the reaction is complete, purify the this compound product using preparative HPLC with a suitable C18 column.
-
Lyophilization and Storage: Lyophilize the purified fractions to obtain this compound as a white powder. Store at -80°C.
Assay for SCAD Activity and Inactivation using the ETF Fluorescence Reduction Assay
The standard and most reliable method for measuring the activity of acyl-CoA dehydrogenases is the electron-transferring flavoprotein (ETF) fluorescence reduction assay. This assay monitors the decrease in ETF fluorescence as it accepts electrons from the dehydrogenase.
Materials:
-
Purified short-chain acyl-CoA dehydrogenase (SCAD)
-
Purified electron-transferring flavoprotein (ETF)
-
This compound and/or Butyryl-CoA substrate solutions
-
Anaerobic cuvette or 96-well microplate
-
Spectrofluorometer
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.6, containing 0.1 mM EDTA)
-
Glucose, glucose oxidase, and catalase for creating an anaerobic environment (optional, for microplate format)
Procedure (Cuvette-based):
-
Prepare the reaction mixture: In an anaerobic cuvette, combine the assay buffer, ETF, and the acyl-CoA substrate (either this compound or Butyryl-CoA).
-
Establish anaerobiosis: Seal the cuvette and make the contents anaerobic by cycles of vacuum and argon flushing.
-
Initiate the reaction: Inject a solution of SCAD into the cuvette to start the reaction.
-
Monitor fluorescence: Immediately begin monitoring the decrease in ETF fluorescence at an excitation wavelength of 342 nm and an emission wavelength of 496 nm.
-
Data Analysis: Calculate the initial rate of fluorescence decrease. For inactivation studies with this compound, monitor the fluorescence over a longer period to observe the loss of enzyme activity.
Procedure (Microplate-based):
-
Prepare the reaction mixture: In a 96-well microplate, add the assay buffer, ETF, glucose, glucose oxidase, and catalase.
-
Add substrate: Add the acyl-CoA substrate to the wells.
-
Initiate the reaction: Add the SCAD enzyme to the wells to start the reaction.
-
Monitor fluorescence: Immediately place the plate in a microplate reader and monitor the decrease in fluorescence as described above.
Visualizing the Biochemical Pathways
To better understand the role of this compound in the context of SCAD activity, the following diagrams illustrate the key reaction pathways.
Caption: Standard reaction of SCAD with Butyryl-CoA.
Caption: Isomerization and potential inactivation of SCAD by this compound.
Conclusion
This compound offers distinct advantages over saturated acyl-CoA substrates in the study of short-chain acyl-CoA dehydrogenase. Its ability to undergo enzyme-catalyzed isomerization provides a unique window into the catalytic mechanism of SCAD. Furthermore, its potential as a mechanism-based inactivator makes it an invaluable tool for active site characterization and inhibitor screening. By incorporating this compound into their assay repertoire, researchers can gain deeper insights into the function of acyl-CoA dehydrogenases and accelerate the discovery of novel therapeutics targeting fatty acid metabolism.
A Comparative Guide to the Confirmation of 3-Butenyl-CoA in Complex Mixtures
The definitive identification of short-chain unsaturated acyl-Coenzyme A (acyl-CoA) thioesters, such as 3-butenyl-CoA, within intricate biological matrices presents a significant analytical challenge. The inherent complexity of these mixtures, coupled with the presence of structurally similar isomers like crotonyl-CoA (2-butenyl-CoA), necessitates robust and highly selective analytical strategies. This guide provides a comparative overview of key methodologies applicable to the confirmation of this compound, offering experimental insights and performance data to aid researchers in selecting the most appropriate technique for their specific needs.
Performance Comparison of Analytical Techniques
The selection of an analytical method for the identification and quantification of this compound is contingent on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance of commonly employed techniques for the analysis of short-chain acyl-CoAs, with a specific focus on their applicability to this compound.
| Analytical Technique | Limit of Detection (LOD) | Isomer Selectivity | Sample Throughput | Structural Information |
| LC-MS/MS (Triple Quadrupole) | Low fmol - pmol | Moderate to High | High | Fragment-based |
| High-Resolution Mass Spectrometry (HRMS) | High fmol - pmol | Moderate to High | High | High-mass accuracy |
| Nuclear Magnetic Resonance (NMR) | Low nmol - µmol | High | Low | Detailed 2D structure |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Low pmol | High (with derivatization) | Moderate | Fragment-based |
Experimental Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a widely adopted technique for the analysis of acyl-CoAs due to its high sensitivity and selectivity. The method involves the chromatographic separation of the analyte of interest from the sample matrix, followed by its detection and fragmentation in a mass spectrometer.
Experimental Protocol:
-
Sample Preparation: Biological samples (e.g., cell lysates, tissue homogenates) are quenched with cold methanol (B129727) and subjected to solid-phase extraction (SPE) using a C18 cartridge to enrich for acyl-CoAs.
-
Chromatographic Separation: The extracted sample is injected onto a C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size) and eluted using a gradient of solvent A (10 mM ammonium (B1175870) acetate (B1210297) in water) and solvent B (acetonitrile).
-
Mass Spectrometric Detection: The eluent is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for this compound and its isomers.
Caption: A generalized workflow for the analysis of this compound using LC-MS/MS.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides high-resolution and high-mass accuracy data, enabling the confident identification of analytes based on their elemental composition. This can be particularly useful in distinguishing between isobaric species.
Experimental Protocol:
-
Sample Preparation and Chromatography: The sample preparation and chromatographic separation protocols are similar to those described for LC-MS/MS.
-
Mass Spectrometric Detection: The eluent is introduced into an Orbitrap or a time-of-flight (TOF) mass spectrometer. Full scan data is acquired at a high resolution (e.g., >70,000) to determine the accurate mass of the precursor ion. Fragmentation data (MS/MS) can be acquired in a data-dependent manner to aid in structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of molecules. While it has lower sensitivity compared to mass spectrometry-based methods, it provides detailed information about the chemical environment of each atom in the molecule, making it invaluable for distinguishing between isomers.
Experimental Protocol:
-
Sample Preparation: A larger amount of sample is required compared to MS techniques. The sample is typically extracted and purified using a combination of SPE and preparative HPLC. The purified fraction is then lyophilized and reconstituted in a deuterated solvent (e.g., D₂O).
-
NMR Data Acquisition: ¹H and ¹³C NMR spectra, as well as 2D correlation spectra such as COSY and HSQC, are acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Data Analysis: The chemical shifts and coupling constants of the protons and carbons in the molecule are analyzed to determine its precise structure.
Caption: Chemical structures of this compound and its common isomer, Crotonyl-CoA.
Conclusion
The confirmation of this compound in complex mixtures requires careful consideration of the analytical goals and the available instrumentation. For high-throughput screening and quantification where high sensitivity is paramount, LC-MS/MS is the method of choice. When unambiguous identification and the potential for discovery of novel metabolites are the primary objectives, HRMS offers significant advantages. For definitive structural elucidation and the absolute confirmation of isomer identity, NMR spectroscopy, despite its lower sensitivity, remains the gold standard. In many cases, a multi-faceted approach that combines the strengths of both mass spectrometry and NMR will provide the most comprehensive and reliable results.
A Comparative Guide to Assessing the Purity of Synthesized 3-Butenyl-CoA
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized acyl-coenzyme A (acyl-CoA) analogues is paramount for accurate and reproducible results in biochemical assays, drug discovery, and metabolic research. 3-Butenyl-CoA, a short-chain unsaturated acyl-CoA, is a valuable tool for studying various enzymatic reactions and metabolic pathways. This guide provides a comprehensive comparison of three common methods for assessing the purity of synthesized this compound: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays. We also include a comparison with a structurally similar alternative, crotonyl-CoA.
Comparison of Purity Assessment Methods
The selection of a purity assessment method depends on the specific requirements of the research, including the need for quantitative accuracy, identification of impurities, and available instrumentation. A summary of the key features of each method is presented in Table 1.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzymatic Assay |
| Principle | Separation based on polarity and detection by UV absorbance. | Separation by chromatography followed by mass-to-charge ratio detection. | Measures the concentration of biologically active substrate. |
| Purity Assessment | Quantitative, based on peak area percentage. | Highly sensitive and specific quantitative analysis. | Determines the concentration of functional this compound. |
| Impurity Detection | Detects impurities with a chromophore. | Can identify and quantify a wide range of impurities. | Does not directly detect chemical impurities. |
| Typical Purity (%) | >95% | >98% | N/A (Measures active concentration) |
| Advantages | Widely available, robust, and provides quantitative purity. | High sensitivity, high specificity, and structural information. | Measures biological activity, which is often the most relevant parameter. |
| Disadvantages | May not detect non-UV active impurities. Co-elution can be an issue. | More expensive instrumentation and complex method development. | Can be affected by inhibitors or other enzymes in the sample. |
Experimental Protocols
Detailed methodologies for each of the key purity assessment techniques are provided below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the quantitative analysis of this compound and the detection of UV-active impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 100 mM sodium phosphate (B84403) buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5-50% B (linear gradient)
-
25-30 min: 50% B
-
30-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: Dissolve the synthesized this compound in Mobile Phase A to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
Purity Calculation: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity for the quantification of this compound and the identification of potential impurities.
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-80% B (linear gradient)
-
10-12 min: 80% B
-
12-15 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
This compound: Precursor ion (m/z) 836.2 -> Product ion (m/z) 331.1
-
Crotonyl-CoA (Internal Standard): Precursor ion (m/z) 836.2 -> Product ion (m/z) 331.1 (Note: Isomeric, requires chromatographic separation)
-
-
Sample Preparation: Prepare a stock solution of this compound in water. For analysis, dilute the stock solution in Mobile Phase A containing an internal standard (e.g., isotopically labeled CoA).
-
Purity Assessment: Purity is determined by comparing the response of the analyte to a standard curve of a known concentration. Impurities are identified by their unique mass-to-charge ratios and fragmentation patterns.
Enzymatic Assay with Short-Chain Acyl-CoA Dehydrogenase (SCAD)
This assay determines the concentration of biologically active this compound by measuring the rate of its oxidation by SCAD.
-
Principle: SCAD catalyzes the oxidation of this compound, with the concomitant reduction of an electron acceptor, which can be monitored spectrophotometrically.
-
Reagents:
-
100 mM Potassium Phosphate Buffer, pH 7.5.
-
1 mM Phenazine methosulfate (PMS).
-
50 mM 2,6-Dichlorophenolindophenol (DCPIP).
-
Short-Chain Acyl-CoA Dehydrogenase (commercially available).
-
Synthesized this compound solution.
-
-
Procedure:
-
In a cuvette, combine the phosphate buffer, PMS, and DCPIP.
-
Add the SCAD enzyme and incubate for 2 minutes at 25°C.
-
Initiate the reaction by adding the this compound solution.
-
Monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCPIP.
-
-
Calculation: The concentration of active this compound is calculated from the rate of DCPIP reduction using its molar extinction coefficient.
Mandatory Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for assessing the purity of synthesized this compound.
Mitochondrial Beta-Oxidation Pathway
Caption: Simplified mitochondrial beta-oxidation pathway for this compound.
Safety Operating Guide
Essential Procedures for the Safe Disposal of 3-Butenyl-CoA
For researchers, scientists, and drug development professionals, adherence to stringent safety and disposal protocols is paramount when handling specialized research compounds like 3-Butenyl-CoA. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on established safety protocols for Coenzyme A (CoA) esters, thioesters, and general laboratory chemical waste management. All materials contaminated with this compound should be treated as hazardous chemical waste.
Immediate Safety and Handling
Before commencing any disposal procedures, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood. Appropriate Personal Protective Equipment (PPE) must be worn at all times to minimize exposure risk.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile gloves should be worn.[1]
-
Eye Protection: Safety glasses or goggles are mandatory.[1]
-
Lab Coat: A laboratory coat is required to protect from splashes.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to ensure the safety of laboratory personnel and compliance with environmental regulations.
-
Waste Identification and Segregation:
-
All materials that have come into contact with this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be classified as hazardous chemical waste.[1]
-
This waste stream should not be mixed with other waste types, such as biological or radioactive waste, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]
-
-
Containerization:
-
Select a waste container that is chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable for this type of waste.[1]
-
The container must be durable and have a secure, leak-proof lid.
-
-
Labeling:
-
Waste Accumulation and Storage:
-
For small quantities of neat (undissolved) compound, carefully transfer the waste into the designated hazardous waste container, minimizing dust generation.[1]
-
For contaminated solids (e.g., gloves, absorbent pads), place them directly into the labeled waste container.
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials. Based on similar compounds, this compound may be flammable and should be kept away from heat, sparks, and open flames.[2] Strong oxidizing agents, strong acids, and strong bases are noted as incompatible with a similar CoA ester.[1]
-
-
Final Disposal:
Quantitative Data Summary
| Property | Value | Compound | Source |
| Molecular Weight | 835.6 g/mol | This compound | PubChem[3] |
| Hazard Statement | H226: Flammable liquid and vapor | 3-Butenyl Acetate | TCI Chemicals |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 3-Butenyl-CoA
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 3-Butenyl-CoA in a research environment. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and effective use of this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for handling. Provides protection against incidental contact.[1] For tasks with a higher risk of exposure, double-gloving is recommended.[2] Gloves should be inspected before use and changed immediately upon contamination.[3] |
| Eye and Face Protection | Safety Glasses with Side Shields | Minimum requirement for eye protection.[1] |
| Chemical Splash Goggles | Required when there is a risk of splashes or aerosols.[2] | |
| Face Shield | Should be worn in addition to safety glasses or goggles during activities with a significant splash hazard.[2] | |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential splashes.[2] |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a higher risk of spills. | |
| Foot Protection | Closed-Toe Shoes | Required to protect feet from spills and falling objects.[2] |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] |
| Respirator | May be required for certain procedures where engineering controls are not sufficient to control exposure. The type of respirator should be determined by a risk assessment.[5] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of this compound, from preparation to immediate post-use cleanup.
2.1. Preparation and Pre-Handling Check
-
Verify Chemical Identity: Confirm the product is this compound by checking the container label against the experimental plan.
-
Assemble PPE: Don all required personal protective equipment as outlined in the table above.
-
Prepare Work Area: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered. Have spill cleanup materials readily available.
-
Prepare Equipment: All glassware and equipment should be clean, dry, and appropriate for the planned procedure.
2.2. Handling and Experimental Use
-
Transporting: When moving the container of this compound, use a secondary container to prevent spills in case the primary container is dropped or breaks.
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of solid or liquid this compound inside a chemical fume hood.
-
Use appropriate tools (e.g., spatulas, pipettes) to handle the compound. Avoid creating dust or aerosols.
-
-
Dissolving: When preparing solutions, add the this compound to the solvent slowly while stirring to ensure it dissolves completely.
-
Running Reactions:
-
Conduct all reactions involving this compound within the fume hood.
-
Monitor the reaction for any unexpected changes.
-
2.3. Post-Handling and Immediate Cleanup
-
Decontamination: Wipe down the work surface in the fume hood and any equipment used with an appropriate cleaning agent.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any potential contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with regulations.
-
Waste Segregation:
-
Unused this compound: Dispose of as hazardous chemical waste. Do not pour down the drain.
-
Contaminated Labware: Disposable items (e.g., pipette tips, gloves, paper towels) that have come into contact with this compound should be collected in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled hazardous waste container.
-
-
Waste Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage of Waste: Store hazardous waste containers in a designated, well-ventilated area away from incompatible materials.
-
Final Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.
Experimental Workflow for Handling this compound
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. angenechemical.com [angenechemical.com]
- 4. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
